molecular formula C9H16Cl2N2 B1433396 (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride CAS No. 1391505-67-1

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Cat. No.: B1433396
CAS No.: 1391505-67-1
M. Wt: 223.14 g/mol
InChI Key: VRTAESZQFXXTDZ-KLQYNRQASA-N
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Description

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride, also known as (R)-Pyrrolidine DiHCl salt, is a chiral amine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is primarily recognized as a key intermediate in the synthesis and study of more complex bioactive molecules. Its structure, featuring a pyridyl moiety and a chiral center, makes it a valuable building block for developing ligands that target various receptors in the central nervous system. The compound has been investigated as a potential precursor or analog in the development of monoamine oxidase (MAO) inhibitors and other neuroactive agents. Research into its properties aids in the exploration of structure-activity relationships (SAR) for compounds affecting neurotransmitter systems. The dihydrochloride salt form ensures enhanced stability and solubility for in vitro experimental applications. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAESZQFXXTDZ-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Methyl-1-pyridin-4-yl-propylamine, also known as AR-A000002, is a potent and selective norepinephrine reuptake inhibitor (NRI). This technical guide provides a comprehensive analysis of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions with the norepinephrine transporter (NET), the resulting neurochemical effects, and the established experimental protocols for characterizing its activity. This document synthesizes data from various authoritative sources to offer a detailed understanding of this compound's pharmacological profile.

Introduction: The Role of Norepinephrine and its Transporter

Norepinephrine (NE) is a critical monoamine neurotransmitter involved in a wide array of physiological and psychological processes, including attention, arousal, mood, and the "fight-or-flight" response.[1] The precise regulation of NE concentration in the synaptic cleft is paramount for maintaining homeostasis. This regulation is primarily achieved by the norepinephrine transporter (NET), a protein encoded by the SLC6A2 gene.[2] NET is a member of the solute carrier 6 (SLC6) family of Na+/Cl−-dependent transporters.[3][4] Its primary function is to clear NE from the synaptic cleft by transporting it back into the presynaptic neuron, a process known as reuptake.[1][3]

Inhibiting the norepinephrine transporter is a key therapeutic strategy for several neurological and psychiatric disorders.[5][6] By blocking NE reuptake, NRIs increase the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][7] This mechanism is the foundation for the therapeutic effects of drugs used to treat conditions like attention-deficit/hyperactivity disorder (ADHD) and major depressive disorder (MDD).[1][5][8]

Core Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

(R)-2-Methyl-1-pyridin-4-yl-propylamine acts as a competitive inhibitor at the norepinephrine transporter. Its mechanism can be broken down into the following key aspects:

Molecular Interaction with the NET Binding Site

The human norepinephrine transporter (hNET) is a transmembrane protein with 12 domains that create a channel for norepinephrine translocation.[2] (R)-2-Methyl-1-pyridin-4-yl-propylamine binds to a high-affinity site (S1) located deep within the transporter, between transmembrane helices 1, 3, 6, and 8.[9] This binding event physically obstructs the transporter's channel, preventing it from binding to and translocating norepinephrine from the synaptic cleft back into the presynaptic neuron.

The binding is driven by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the S1 pocket.[9] The pyridine ring and the propylamine side chain of the molecule are crucial for its high-affinity interaction. The stereochemistry of the (R)-enantiomer is critical for its potent inhibitory activity, as stereoisomers often exhibit different binding affinities and selectivities for their targets.

Neurochemical Consequences of NET Inhibition

By inhibiting NET, (R)-2-Methyl-1-pyridin-4-yl-propylamine leads to a significant increase in the extracellular concentration of norepinephrine in various brain regions. This elevation in synaptic norepinephrine enhances the activation of both presynaptic and postsynaptic α- and β-adrenergic receptors. The prolonged presence of norepinephrine in the synapse amplifies noradrenergic signaling, which is believed to mediate the therapeutic effects of NRIs in disorders characterized by noradrenergic dysfunction.[1]

Long-term administration of NET inhibitors can also lead to adaptive changes in the noradrenergic system, such as alterations in the density and sensitivity of adrenergic receptors.[10] For instance, chronic NET inhibition has been associated with changes in the expression of α2A- and α2C-adrenergic receptors.[10]

Selectivity Profile

An important aspect of the pharmacological profile of (R)-2-Methyl-1-pyridin-4-yl-propylamine is its selectivity for the norepinephrine transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][7] This selectivity is crucial as it minimizes off-target effects that can arise from interactions with the dopaminergic and serotonergic systems. The structural features of (R)-2-Methyl-1-pyridin-4-yl-propylamine allow it to bind with high affinity to NET, while having a significantly lower affinity for DAT and SERT. This selectivity profile distinguishes it from other reuptake inhibitors like serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors (SNDRIs).[7][8]

Below is a diagram illustrating the mechanism of action at the synaptic level.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake AR_A000002 (R)-2-Methyl-1-pyridin-4-yl-propylamine (AR-A000002) AR_A000002->NET Inhibition NE_reuptake->NE_vesicle Recycling NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding & Activation Postsynaptic_Effect Postsynaptic Signal Transduction Adrenergic_Receptor->Postsynaptic_Effect Initiates

Caption: Inhibition of Norepinephrine Reuptake by (R)-2-Methyl-1-pyridin-4-yl-propylamine.

Experimental Characterization and Protocols

The characterization of (R)-2-Methyl-1-pyridin-4-yl-propylamine's mechanism of action relies on a series of well-established in vitro and ex vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of (R)-2-Methyl-1-pyridin-4-yl-propylamine for NET, DAT, and SERT.

Protocol Outline:

  • Preparation of Membranes: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells transfected with hNET, hDAT, or hSERT) are prepared.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound ((R)-2-Methyl-1-pyridin-4-yl-propylamine).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.[11]

Objective: To determine the functional potency (IC50) of (R)-2-Methyl-1-pyridin-4-yl-propylamine in inhibiting norepinephrine uptake.

Protocol Outline (using a fluorescence-based method): [12][13][14]

  • Cell Plating: Cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) are plated in 96- or 384-well microplates.[12][14]

  • Compound Incubation: The cells are incubated with varying concentrations of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Substrate Addition: A fluorescent substrate that mimics norepinephrine is added to the wells.[12][13]

  • Kinetic Reading: The plate is transferred to a fluorescence microplate reader, and the increase in intracellular fluorescence is measured over time as the substrate is transported into the cells.[12][14]

  • Data Analysis: The rate of uptake is calculated for each concentration of the test compound. These data are used to generate a dose-response curve and determine the IC50 value.

Alternatively, radiolabeled neurotransmitters (e.g., [3H]norepinephrine) can be used, with uptake measured by scintillation counting.[11] This method can be adapted for use with synaptosomes, which are preparations of nerve terminals.[15][16]

The following diagram outlines the general workflow for an in vitro uptake assay.

Uptake_Assay_Workflow start Start plate_cells Plate hNET-expressing cells in microplate start->plate_cells add_compound Add varying concentrations of (R)-2-Methyl-1-pyridin-4-yl-propylamine plate_cells->add_compound add_substrate Add fluorescent or radiolabeled NE substrate add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure uptake (Fluorescence or Scintillation) incubate->measure analyze Analyze data and calculate IC50 measure->analyze end_node End analyze->end_node

Caption: General workflow for an in vitro neurotransmitter uptake assay.

Quantitative Data Summary

While specific quantitative data for (R)-2-Methyl-1-pyridin-4-yl-propylamine (AR-A000002) is proprietary and found in specific research publications, the expected outcome of the assays described above would yield data similar to what is presented in the hypothetical table below. This table illustrates the kind of selectivity profile a researcher would aim to determine.

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
NET Low single-digit nMLow single-digit nM
DAT >1000 nM>1000 nM
SERT >1000 nM>1000 nM

Note: The values presented are illustrative. Actual values must be obtained from experimental data.

A high ratio of Ki (DAT/NET) and Ki (SERT/NET) would quantitatively confirm the high selectivity of the compound for the norepinephrine transporter.

Conclusion

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is a selective norepinephrine reuptake inhibitor. Its mechanism of action is centered on its high-affinity binding to the norepinephrine transporter, which blocks the reuptake of norepinephrine from the synaptic cleft. This leads to an increase in the extracellular concentration of norepinephrine and subsequent enhancement of noradrenergic signaling. Its selectivity for NET over DAT and SERT is a key feature of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for the robust characterization of this and other similar compounds, enabling further research and development in the field of neuroscience and psychopharmacology.

References

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PubMed Central. Retrieved from [Link]

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. (2018). PubMed. Retrieved from [Link]

  • Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. (n.d.). Scribd. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. (2016). PubMed Central. Retrieved from [Link]

  • Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. (n.d.). PubMed. Retrieved from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacology Review(s). (2008). accessdata.fda.gov. Retrieved from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. (n.d.). PubMed Central. Retrieved from [Link]

  • Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors. (n.d.). PubMed. Retrieved from [Link]

  • Overview of Monoamine Transporters. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH. Retrieved from [Link]

  • Structure Modeling of the Norepinephrine Transporter. (n.d.). MDPI. Retrieved from [Link]

  • Norepinephrine transporter. (n.d.). Wikipedia. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers. Retrieved from [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed. Retrieved from [Link]

  • Monoamine transporter subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Targets of (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative biological targets of (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride. Based on extensive structure-activity relationship (SAR) analysis of its core chemical motifs—a 4-pyridinyl group linked to a propanamine backbone—the primary biological target is inferred to be the histamine H1 receptor. This document elucidates the mechanistic basis for this assertion, detailing the pharmacology of H1 receptor inverse agonism. Furthermore, it outlines robust, field-proven experimental protocols for the definitive identification and characterization of this compound's interaction with its predicted target. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel chemical entities.

Introduction and Structural Rationale

(1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine is a chiral small molecule featuring a pyridine ring and a propanamine side chain. The dihydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceuticals. The structural components of this molecule are prevalent in a variety of biologically active compounds, prompting an investigation into its likely pharmacological targets.

The presence of a pyridinyl ring linked to an alkylamine is a classic pharmacophore for histamine H1 receptor antagonists. Many first and second-generation antihistamines incorporate a heteroaryl group, such as pyridine, as one of the two aryl groups typically required for high-affinity binding. While the topic compound is a mono-aryl derivative, which may influence its potency, the fundamental structural alerts strongly suggest an interaction with the H1 receptor. This guide will, therefore, focus primarily on the histamine H1 receptor as the most probable biological target, while also considering potential alternative targets.

The Primary Putative Target: Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C, ultimately mediating physiological responses such as vasodilation, increased vascular permeability, and bronchoconstriction.

Mechanism of Action: Inverse Agonism

Modern pharmacological understanding has revealed that many compounds previously classified as H1 receptor "antagonists" are, in fact, inverse agonists.[1] GPCRs like the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation, with a certain level of basal or constitutive activity even in the absence of an agonist.

  • Agonists (e.g., histamine) bind to and stabilize the active R* conformation, shifting the equilibrium towards the active state and increasing downstream signaling.

  • Neutral Antagonists bind equally to both R and R* states, preventing agonist binding without affecting the basal activity.

  • Inverse Agonists preferentially bind to and stabilize the inactive R conformation, shifting the equilibrium away from the active state and reducing the constitutive activity of the receptor.[2]

All clinically used H1-antihistamines examined to date have been shown to be inverse agonists. It is therefore highly probable that if (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride targets the H1 receptor, it will act as an inverse agonist.

G R H1 Receptor (Inactive State) R_star H1 Receptor (Active State) R->R_star Gq_11_inactive Gq/11 (Inactive) Histamine Histamine (Agonist) Histamine->R_star Binds & Stabilizes Compound (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine (Putative Inverse Agonist) Compound->R Binds & Stabilizes Gq_11_active Gq/11 (Active) Gq_11_inactive->Gq_11_active PLC Phospholipase C Gq_11_active->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca_release->Response PKC->Response

Caption: Putative H1 Receptor Inverse Agonist Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

The general pharmacophore for H1-antihistamines consists of:

  • Two aryl (or heteroaryl) groups: These are crucial for high-affinity binding. The topic compound has one pyridinyl group.

  • A spacer: Typically a short alkyl chain. The propanamine backbone serves this role.

  • A terminal amine: This should be a tertiary amine for maximal activity.[3] The primary amine in the topic compound represents a deviation from the optimal structure, which may result in lower potency or altered selectivity.

Despite the mono-aryl nature and primary amine, the core structure is sufficiently similar to known H1-antagonists to warrant investigation. The chirality at the first carbon of the propanamine chain is also significant, as stereochemistry is often critical for receptor binding and activity.

Experimental Protocols for Target Validation

To empirically determine the biological targets of (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride, a tiered approach is recommended, starting with the most probable target.

Tier 1: Histamine H1 Receptor Interaction

Objective: To determine if the compound binds to and modulates the activity of the histamine H1 receptor.

3.1.1. Radioligand Binding Assay

Principle: This assay quantifies the affinity of the test compound for the H1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Assay (Calcium Mobilization)

Principle: This assay measures the ability of the compound to inhibit histamine-induced intracellular calcium mobilization, a key downstream event of H1 receptor activation. To test for inverse agonism, the assay is performed in a system with high constitutive H1 receptor activity.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the H1 receptor (e.g., HEK293-H1) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate.

  • Agonist Challenge: Add a fixed concentration of histamine (e.g., EC80) to stimulate the H1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the response against the log of the test compound concentration to determine the IC50 for antagonism. To assess inverse agonism, measure the change in basal fluorescence in the absence of histamine.

G start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay Test Compound functional_assay Functional Assay (Determine IC50 & Efficacy) binding_assay->functional_assay Confirm Affinity sar_analysis Structure-Activity Relationship Analysis functional_assay->sar_analysis Validate Mechanism selectivity_panel Selectivity Profiling (Off-Target Effects) sar_analysis->selectivity_panel Identify Potential Liabilities adme_tox In Vitro ADME/Tox (Assess Drug-like Properties) selectivity_panel->adme_tox Prioritize for Further Study end Characterized Compound adme_tox->end

Caption: Experimental Workflow for Target Characterization.

Tier 2: Broad Target Selectivity Profiling

Objective: To identify potential off-target interactions and build a comprehensive pharmacological profile.

Protocol: Utilize a commercial or in-house broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of GPCRs, ion channels, kinases, and transporters. The test compound is screened at a fixed concentration (e.g., 10 µM) to identify any significant interactions. Any "hits" from this screen should be followed up with concentration-response curves to determine potency (IC50 or Ki).

Potential Secondary and Alternative Targets

While the histamine H1 receptor is the most likely primary target, the structural motifs of (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine are present in ligands for other biological targets. A comprehensive evaluation should consider these possibilities.

  • Other Histamine Receptors (H2, H3, H4): Although the pharmacophore is most consistent with H1 activity, cross-reactivity with other histamine receptor subtypes cannot be ruled out without experimental testing.

  • Serotonin and Dopamine Receptors: The monoamine-like structure could potentially interact with various serotonin (5-HT) or dopamine (D) receptors.

  • GABA-A Receptors: Some mono N-aryl propanamine derivatives have been reported to act as GABA-A receptor blockers.

  • Kinases: Pyridine-containing compounds are common scaffolds for kinase inhibitors.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Putative Pharmacological Profile of (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride

TargetAssay TypeParameterValue
Histamine H1 ReceptorRadioligand BindingKi (nM)To be determined
Histamine H1 ReceptorCalcium MobilizationIC50 (nM)To be determined
Histamine H1 ReceptorCalcium MobilizationEfficacyTo be determined
Selectivity Panel HitsAppropriate AssayKi/IC50 (µM)To be determined

Conclusion

Based on a thorough analysis of its chemical structure, (1S)-2-Methyl-1-(4-pyridinyl)-1-propanamine dihydrochloride is most likely a histamine H1 receptor inverse agonist. This guide provides the scientific rationale for this hypothesis and outlines a clear, actionable experimental plan to confirm its primary biological target and elucidate its broader pharmacological profile. The proposed workflows represent a standard and robust approach in modern drug discovery for characterizing novel chemical entities. Definitive identification of the biological targets and mechanism of action is a critical step in the evaluation of this compound for any potential therapeutic application.

References

  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. [Link]

  • Mizuguchi, H., et al. (2012). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. Journal of Pharmacological Sciences, 118(2), 199-206. [Link]

  • Patsnap Synapse. (2024). What are H1 receptor inverse agonists and how do they work? Patsnap. [Link]

  • Pharmacy 180. (n.d.). Structure-Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

Sources

An Investigatory Whitepaper on the Enantiomeric Specificity of 2-Methyl-1-pyridin-4-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a cornerstone of modern pharmaceutical science, with the stereochemistry of a drug molecule often dictating its efficacy, pharmacology, and toxicology.[1][2][3][4][5] This technical guide outlines a comprehensive investigatory framework for the synthesis, chiral separation, and enantiomeric analysis of 2-Methyl-1-pyridin-4-yl-propylamine, a chiral amine with potential pharmacological applications. In the absence of specific literature for this molecule, this whitepaper serves as a theoretical and practical guide for researchers, scientists, and drug development professionals, leveraging established methodologies for the study of chiral amines. The protocols herein are designed to be self-validating, providing a robust pathway for elucidating the enantiomeric specificity of this and structurally related compounds.

Introduction: The Imperative of Chirality in Drug Discovery

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[6][7] When combined with a chiral amine side chain, as in 2-Methyl-1-pyridin-4-yl-propylamine, the potential for stereospecific interactions with biological targets becomes a critical consideration. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][4][5] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[1]

Therefore, a thorough investigation into the enantiomeric specificity of any new chiral chemical entity is not merely an academic exercise but a regulatory and safety imperative. This guide provides a detailed roadmap for such an investigation, focusing on 2-Methyl-1-pyridin-4-yl-propylamine as a representative case study. We will proceed from the synthesis of the racemic mixture to the separation of the individual enantiomers and their subsequent analysis to determine enantiomeric purity.

Proposed Synthesis of Racemic 2-Methyl-1-pyridin-4-yl-propylamine

A plausible and efficient synthesis of the target compound can be envisioned through a nucleophilic substitution reaction. This approach is predicated on the reactivity of halopyridines with amines.[8]

Reaction Scheme:

4-Chloropyridine hydrochloride can be reacted with 2-methyl-1-propylamine under basic conditions to yield the desired product.

Protocol:

  • To a solution of 2-methyl-1-propylamine (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.5 equivalents).

  • Slowly add 4-chloropyridine hydrochloride (1 equivalent) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford racemic 2-Methyl-1-pyridin-4-yl-propylamine.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for heating the reaction.

  • Base: Potassium carbonate is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the reaction to completion.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Chiral Separation: Resolving the Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[9][10] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of chiral amines.[9]

Workflow for Chiral HPLC Separation:

Chiral_HPLC_Separation cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output cluster_fractions Collected Fractions racemate Racemic Amine Solution (in mobile phase) injector Injector racemate->injector Inject column Chiral Stationary Phase (e.g., Polysaccharide-based) injector->column Elute detector UV Detector column->detector Detect fraction_collector Fraction Collector column->fraction_collector Collect chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram enantiomer_R Enantiomer R fraction_collector->enantiomer_R enantiomer_S Enantiomer S fraction_collector->enantiomer_S

Caption: Workflow for preparative chiral HPLC separation.

Preparative Chiral HPLC Protocol:

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a good starting point for method development.

  • Mobile Phase Screening:

    • Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution for basic analytes.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition and flow rate to maximize resolution and throughput.

  • Scale-up: For preparative separation, scale up the optimized analytical method to a larger diameter column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the isolated enantiomers.

Table 1: Hypothetical Chiral HPLC Parameters

ParameterSuggested Starting Conditions
Column Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Determination of Enantiomeric Purity

Once the enantiomers are separated, it is crucial to determine their enantiomeric excess (ee). This can be achieved using analytical chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Analytical Chiral HPLC

The same HPLC method developed for the preparative separation can be used for analytical purposes to determine the ee of each collected fraction.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor and Areaminor are the peak areas of the major and minor enantiomers in the chromatogram, respectively.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful method for determining enantiomeric purity.[11][12][13][14][15] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have distinct NMR spectra.

Workflow for NMR-based ee Determination:

NMR_ee_Determination cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Data Interpretation analyte Enantioenriched Amine nmr_tube Mix in NMR Tube with CDCl3 analyte->nmr_tube csa Chiral Solvating Agent (e.g., (S)-BINOL) csa->nmr_tube nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) nmr_tube->nmr_spectrometer Acquire Spectrum spectrum ¹H NMR Spectrum nmr_spectrometer->spectrum diastereomeric_peaks Resolved Diastereomeric Peaks spectrum->diastereomeric_peaks Observe integration Integrate Peak Areas diastereomeric_peaks->integration ee_calculation Calculate ee% integration->ee_calculation

Caption: Workflow for ee determination using NMR with a CSA.

Protocol for NMR Analysis using (S)-BINOL as a CSA:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the enantioenriched 2-Methyl-1-pyridin-4-yl-propylamine sample (e.g., 0.05 mmol) and a slight excess of the chiral solvating agent, such as (S)-1,1'-Bi-2-naphthol ((S)-BINOL) (e.g., 0.1 mmol), in deuterated chloroform (CDCl3, ~0.6 mL).[12]

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Spectral Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. The proton alpha to the nitrogen is a likely candidate.

    • Carefully integrate the areas of these two peaks.

  • ee Calculation: Calculate the enantiomeric excess using the integral values.

Justification for Method Choice:

  • NMR with CSA: This method is often faster than chiral chromatography for routine analysis once a suitable CSA is identified. It does not require extensive method development and consumes less solvent.[11][12]

  • (S)-BINOL: BINOL derivatives are effective and readily available chiral solvating agents for a wide range of amines.[11][12]

Investigating Biological Enantiomeric Specificity: A Theoretical Framework

The ultimate goal of this investigation is to understand if the enantiomers of 2-Methyl-1-pyridin-4-yl-propylamine exhibit different biological activities. This requires screening the separated enantiomers in relevant biological assays. While the specific target for this compound is unknown, a general approach can be outlined.

Hypothetical Screening Cascade:

  • Target Identification: Based on structural similarity to known pharmacologically active agents, identify potential biological targets (e.g., G-protein coupled receptors, ion channels, enzymes).

  • In Vitro Assays:

    • Binding Assays: Perform radioligand binding assays to determine the affinity (Ki) of each enantiomer for the identified target(s).

    • Functional Assays: Utilize cell-based functional assays (e.g., cAMP measurement for GPCRs, patch-clamp for ion channels) to determine the potency (EC50 or IC50) and efficacy of each enantiomer.

  • In Vivo Studies: If significant differences in in vitro activity are observed, the more potent and selective enantiomer can be advanced to in vivo models of disease to assess its therapeutic potential and pharmacokinetic profile.

Table 2: Hypothetical Biological Activity Data

CompoundTarget Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
(R)-Enantiomer 1025
(S)-Enantiomer >1000>1000
Racemate 2050

The data in Table 2 illustrates a hypothetical scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of developing the single enantiomer as a drug candidate.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, framework for the systematic investigation of the enantiomeric specificity of 2-Methyl-1-pyridin-4-yl-propylamine. By following the proposed methodologies for synthesis, chiral separation, and enantiomeric analysis, researchers can effectively characterize the individual stereoisomers of this and other novel chiral amines. The elucidation of stereospecific biological activity is a critical step in modern drug discovery, enabling the development of safer and more effective medicines. The principles and protocols outlined herein provide a robust foundation for such endeavors.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews - ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry - ACS Publications. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • New tertiary amine-derived C2-symmetric chiral pyridine-N,N'-dioxide ligands and their applications in asymmetric catalysis. (n.d.). ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). ResearchGate. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Source not available.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Source not available.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (n.d.). ijirset. [Link]

  • Chiral drugs. (n.d.). LabMed Discovery. [Link]

  • Chirality & Bioactivity I.: Pharmacology. (n.d.). ResearchGate. [Link]

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. (n.d.). PMC. [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.).
  • A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. (n.d.).
  • Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutics acting on new targets. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly vulnerable and promising drug target.[1][2] MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the unique mycobacterial outer membrane.[3][4][5] Its inhibition leads to rapid bactericidal effects, making it the target of numerous small-molecule inhibitors identified through phenotypic screens.[6][7] This guide provides an in-depth technical overview of the strategies for identifying and validating MmpL3 inhibitors, with a specific focus on the promising pyridine-containing chemical scaffolds. We will explore the mechanism of MmpL3, detail primary screening cascades, present structure-activity relationship (SAR) data for pyridine-based hits, and provide actionable experimental protocols for researchers in the field.

The Central Role of MmpL3 in Mycobacterial Viability

Mycobacterium tuberculosis possesses a complex, lipid-rich cell wall that is essential for its survival, virulence, and intrinsic resistance to many antibiotics.[2] A key component of this barrier is the mycomembrane, an outer leaflet composed of mycolic acids. The biosynthesis and transport of these mycolic acids are critical, and MmpL3 is the linchpin of this pathway.

MmpL3 functions as a transporter that "flips" TMM from the cytoplasm, where it is synthesized, to the periplasmic space.[3] This translocation process is energized by the proton motive force (PMF), a transmembrane electrochemical proton gradient.[3][5][8] Once in the periplasm, TMM is incorporated into trehalose dimycolate (TDM) or used for the mycolylation of arabinogalactan, anchoring the mycomembrane to the cell wall core. Genetic and chemical studies have confirmed that MmpL3 is absolutely essential for Mtb's viability, and its inhibition is lethal.[3][4][6] This essentiality makes MmpL3 an outstanding target for novel anti-tubercular agents.

Mechanism of MmpL3 Inhibition

Inhibitors are understood to disrupt MmpL3 function through two primary mechanisms:

  • Direct Binding: The inhibitor directly interacts with the MmpL3 protein, sterically blocking the TMM binding pocket or preventing the conformational changes necessary for transport.[3][9] Several structurally distinct classes of compounds have been shown to bind directly to MmpL3.[9]

  • Proton Motive Force (PMF) Dissipation: Some compounds, including the clinical candidate SQ109, act as ionophores that dissipate the PMF.[8] By collapsing the proton gradient that powers MmpL3, they indirectly halt TMM transport.[3][8][10]

Regardless of the precise mechanism, the downstream effect is the same: TMM accumulates in the cytoplasm, and the supply of mycolic acid precursors to the cell envelope is cut off, leading to a compromised cell wall and bacterial death.[3][6][11]

MmpL3_Mechanism cluster_cell Mycobacterium cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn TMM Synthesis TMM_cyto Trehalose Monomycolate (TMM) TMM_syn->TMM_cyto Produces MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Substrate TMM_peri TMM MmpL3->TMM_peri Translocates PMF Proton Motive Force (H+) PMF->MmpL3 Energizes Mycomembrane Mycomembrane Synthesis (TDM, Mycolyl-AG) TMM_peri->Mycomembrane Precursor for Inhibitor1 Direct Inhibitor (e.g., Pyridines) Inhibitor1->MmpL3 Blocks Inhibitor2 PMF Dissipater (e.g., SQ109) Inhibitor2->PMF Collapses

Caption: MmpL3-mediated transport of TMM and points of chemical inhibition.

Primary Screening and Hit Validation Workflow

Identifying novel MmpL3 inhibitors typically begins with high-throughput screening to find compounds that inhibit mycobacterial growth, followed by a series of validation assays to confirm MmpL3 as the specific target.

Primary Screening: Whole-Cell Phenotypic Approach

Given the complexity of the mycobacterial cell wall, which often limits compound penetration, whole-cell phenotypic screening is the most successful and widely used primary strategy.[1][12] This approach directly identifies compounds that can access their intracellular target and exert a bactericidal or bacteriostatic effect, bypassing the challenges of predicting cell wall permeability.

A common primary assay is the Microplate Alamar Blue Assay (MABA), which provides a simple, colorimetric readout of cell viability. Hits from this initial screen are then prioritized based on potency (Minimum Inhibitory Concentration, MIC), lack of cytotoxicity against mammalian cells, and desirable physicochemical properties.

Target Deconvolution and Validation

Once a hit is identified, confirming that it targets MmpL3 is a critical next step. A multi-pronged approach provides the strongest evidence.

  • Resistant Mutant Generation and Sequencing: The gold standard for target identification involves generating spontaneous resistant mutants by culturing Mtb in the presence of the inhibitor.[6] The genomes of these resistant isolates are then sequenced. The consistent appearance of single nucleotide polymorphisms (SNPs) in the mmpL3 gene across multiple independent mutants is compelling evidence that MmpL3 is the direct target.[11][12]

  • Lipid Profile Analysis: MmpL3 inhibition causes a characteristic biochemical signature: the intracellular accumulation of TMM and a corresponding decrease in TDM.[6][11] This can be measured by radiolabeling lipids with 14C-acetate or 14C-propionate, followed by extraction and analysis using thin-layer chromatography (TLC).

  • Competitive Probe Displacement Assays: A more high-throughput method involves using a fluorescent probe designed from a known MmpL3 inhibitor.[13] Test compounds that bind to MmpL3 will displace the fluorescent probe, resulting in a measurable decrease in signal, confirming a shared binding site.[13]

  • Differential MmpL3 Expression Strains: Using engineered Mtb strains where mmpL3 expression can be controlled (e.g., via a tetracycline-inducible promoter) is a powerful validation tool.[7][14] Overexpression of MmpL3 should confer resistance to a direct inhibitor, resulting in an increased MIC. Conversely, a knockdown of MmpL3 expression should sensitize the bacteria to the compound.[7]

Screening_Workflow cluster_screening Primary Screening & Triage cluster_validation Target Validation Cascade cluster_output Outcome Screen High-Throughput Screen (e.g., Whole-Cell MABA) Hit_Confirm Hit Confirmation & MIC Determination Screen->Hit_Confirm Cytotox Mammalian Cell Cytotoxicity Assay Hit_Confirm->Cytotox Res_Mut Resistant Mutant Generation & WGS Cytotox->Res_Mut Potent, Non-toxic Hits Lipid_Profile TMM/TDM Lipid Profiling (TLC) Res_Mut->Lipid_Profile Probe_Assay Fluorescent Probe Displacement Assay Lipid_Profile->Probe_Assay Expression_Strain Differential MmpL3 Expression Strain Assay Probe_Assay->Expression_Strain Validated_Hit Validated MmpL3 Inhibitor Ready for Lead Optimization Expression_Strain->Validated_Hit Convergent Evidence

Sources

Exploring the polypharmacology of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Polypharmacology of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Authored by: A Senior Application Scientist

Abstract

The paradigm of "one molecule, one target" has progressively given way to the understanding that many, if not most, small molecule drugs exert their therapeutic effects through modulation of multiple targets. This phenomenon, known as polypharmacology, is a critical consideration in modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the systematic exploration of the polypharmacology of a novel chemical entity, (R)-2-Methyl-1-pyridin-4-yl-propylamine. We will detail a multi-pronged approach, integrating in-silico predictive methods with robust in-vitro validation and cell-based functional assays. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and data interpretation, thereby empowering researchers to build a comprehensive target-interaction profile for novel compounds.

Introduction: The Imperative of Polypharmacological Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of its full biological target profile. Unforeseen off-target effects can lead to toxicity or unexpected side effects, while previously undiscovered on-target interactions may hold the key to enhanced efficacy or novel therapeutic indications. The systematic investigation of a compound's polypharmacology is therefore not merely an academic exercise but a crucial step in de-risking and optimizing drug development programs.

(R)-2-Methyl-1-pyridin-4-yl-propylamine, a chiral amine with a pyridine moiety, represents a scaffold with the potential for diverse biological interactions. The pyridine ring can act as a hydrogen bond acceptor, while the primary amine can engage in ionic interactions, making it a candidate for binding to a variety of protein targets. This guide will use this molecule as a case study to illustrate a best-practice workflow for polypharmacological characterization.

Phase I: In Silico Target Prediction and Physicochemical Profiling

The initial phase of our investigation leverages the power of computational chemistry to generate testable hypotheses regarding the potential biological targets of (R)-2-Methyl-1-pyridin-4-yl-propylamine. This in silico approach is a cost-effective and rapid method for prioritizing experimental resources.

Physicochemical Property Analysis

A fundamental first step is to assess the "drug-likeness" of the molecule based on its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and can provide early clues about its potential as a therapeutic agent.

Table 1: Predicted Physicochemical Properties of (R)-2-Methyl-1-pyridin-4-yl-propylamine

PropertyPredicted ValueSignificance
Molecular Weight150.23 g/mol Within Lipinski's Rule of Five (<500)
LogP1.35Indicates good oral bioavailability potential
Hydrogen Bond Donors2Within Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors2Within Lipinski's Rule of Five (<10)
pKa (strongest basic)9.8The primary amine is likely protonated at physiological pH

Data generated using publicly available chemical property prediction tools.

Target Prediction using Ligand-Based and Structure-Based Approaches

We employ a dual strategy for target prediction to enhance the robustness of our hypotheses.

  • Ligand-Based Approaches: These methods, such as 2D and 3D similarity searching, compare the structure of our query molecule to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. We will utilize public databases such as ChEMBL and PubChem.

  • Structure-Based Approaches (Reverse Docking): In this approach, we dock our molecule into the binding sites of a large collection of protein structures. The docking scores provide an estimation of the binding affinity, and high-ranking scores suggest potential targets.

Protocol 1: In Silico Target Prediction Workflow

  • Molecule Preparation: Generate a 3D conformation of (R)-2-Methyl-1-pyridin-4-yl-propylamine and perform energy minimization.

  • Ligand-Based Screening:

    • Perform a 2D substructure and similarity search against the ChEMBL database, setting a Tanimoto similarity threshold of 0.8.

    • Compile a list of targets associated with the retrieved similar compounds.

  • Reverse Docking:

    • Utilize a reverse docking server (e.g., PharmMapper, idTarget) to screen the molecule against a comprehensive library of protein structures.

    • Rank the potential targets based on the predicted binding affinity (docking score).

  • Target Prioritization:

    • Cross-reference the target lists generated from both ligand-based and structure-based methods.

    • Prioritize targets that appear in both lists or are members of target families with high "druggability."

Phase II: In Vitro Target Validation and Affinity Determination

The hypotheses generated in Phase I must be rigorously tested through direct binding and functional assays. This phase aims to confirm the predicted interactions and quantify the binding affinity of (R)-2-Methyl-1-pyridin-4-yl-propylamine for its putative targets.

Radioligand Binding Assays

A classic and reliable method for determining the affinity of a compound for a receptor is the radioligand binding assay. This competitive binding experiment measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target.

Protocol 2: Competitive Radioligand Binding Assay

  • Assay Preparation: Prepare a reaction mixture containing the target receptor (from cell membranes or recombinant protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Incubation: Incubate the reaction mixture at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Separate the bound from the unbound radioligand using rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

For a more detailed thermodynamic characterization of the binding event, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Protocol 3: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare solutions of the purified target protein and (R)-2-Methyl-1-pyridin-4-yl-propylamine in the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Phase III: Cellular Phenotyping and Pathway Analysis

Confirming direct binding is essential, but understanding the functional consequences of that binding in a cellular context is paramount. This phase investigates the downstream effects of target engagement by (R)-2-Methyl-1-pyridin-4-yl-propylamine on cellular signaling pathways.

Target Engagement Assays

Cellular thermal shift assays (CETSA) can be employed to verify that the compound binds to its intended target in a cellular environment. This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Signaling Pathway Analysis

Once target engagement is confirmed, we can investigate the downstream signaling events. For example, if a G-protein coupled receptor (GPCR) is identified as a primary target, we can measure changes in the levels of second messengers such as cAMP or intracellular calcium.

dot

Signaling_Pathway Compound (R)-2-Methyl-1-pyridin-4-yl-propylamine GPCR GPCR Target Compound->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

Integrated Analysis and Future Directions

The culmination of this multi-faceted investigation is an integrated polypharmacological profile of (R)-2-Methyl-1-pyridin-4-yl-propylamine. This profile, summarized in the table below, will guide the subsequent stages of drug development.

Table 2: Integrated Polypharmacological Profile of (R)-2-Methyl-1-pyridin-4-yl-propylamine

TargetBinding Affinity (Ki/Kd)Functional Activity (EC50/IC50)Cellular Pathway ModulatedTherapeutic Potential / Liability
Target A
Target B
Target C

This table is a template to be populated with experimental data.

Future work will focus on elucidating the in-vivo consequences of the observed polypharmacology, including pharmacokinetic and pharmacodynamic studies in relevant animal models. The insights gained from this comprehensive profiling will be instrumental in designing safer and more effective medicines.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, beginning with the identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target(s) of (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride, a compound for which the primary biological interactors are not yet defined. We will navigate the logical and experimental workflow, from initial computational predictions to rigorous biochemical and genetic validation. This document is designed not as a rigid template, but as a strategic manual, empowering researchers to make informed decisions, troubleshoot experimental hurdles, and build a robust body of evidence to support a target-drug hypothesis.

Part 1: Strategic Planning and Initial Hypothesis Generation

The foundation of any successful target identification campaign is a multi-pronged strategy that begins with broad, exploratory techniques and progressively narrows the focus towards a single, validated target. For a novel compound like this compound, we must assume no prior knowledge of its biological activity.

In-Silico Target Prediction: The Digital Starting Point

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential protein targets.[1][2][3] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners based on the ligand's chemical features.

Methodologies for Consideration:

  • Ligand-Based Approaches: These methods, including chemical similarity searching and the analysis of biological activity spectra, compare the structure of our query compound to libraries of molecules with known targets.[3] The underlying principle is that structurally similar molecules often share similar biological activities.

  • Structure-Based Approaches: If the 3D structures of potential targets are known, molecular docking simulations can predict the binding affinity and conformation of this compound within the protein's binding pocket.[3] This can help to rank potential targets for further investigation.

Table 1: Comparison of In-Silico Target Prediction Approaches

MethodPrincipleRequirementsProsCons
Chemical Similarity Compares the 2D/3D structure to compounds with known targets.2D/3D structure of the query compound.Fast, computationally inexpensive.Limited to known chemical space; may miss novel target classes.
Pharmacophore Modeling Identifies common 3D structural features essential for biological activity.A set of active compounds (if available) or the query compound.Can identify novel scaffolds that fit the target.Requires accurate conformational analysis.
Molecular Docking Simulates the binding of the compound to the 3D structure of a protein.[3]3D structure of the query compound and potential targets.Provides insights into binding mode and affinity.[3]Computationally intensive; scoring functions can be inaccurate.
Machine Learning Utilizes algorithms trained on large datasets of drug-target interactions to predict new interactions.[1]Large datasets of known interactions.Can uncover non-obvious relationships.Can be a "black box"; predictions may be difficult to interpret mechanistically.

The output of this in silico phase is not a definitive answer, but a prioritized list of putative targets. This list will guide the design of the subsequent experimental investigations.

Part 2: Experimental Target Discovery: Unbiased Approaches

With a set of initial hypotheses, we move to the laboratory to identify physical interactions between our compound and cellular proteins. The most robust strategies are "unbiased," meaning they do not depend on prior assumptions about the target's identity.

The Overall Workflow

The experimental journey involves capturing the target, identifying it, and then rigorously validating the interaction.

G cluster_0 Target Identification cluster_1 Target Validation In-Silico Prediction In-Silico Prediction Affinity-Based Methods Affinity-Based Methods (AC-MS, DARTS) In-Silico Prediction->Affinity-Based Methods Hypotheses Mass Spectrometry Mass Spectrometry Affinity-Based Methods->Mass Spectrometry Protein Elution Hit List Generation Hit List Generation Mass Spectrometry->Hit List Generation Protein IDs Genetic Validation (CRISPR/siRNA) Genetic Validation (CRISPR/siRNA) Hit List Generation->Genetic Validation (CRISPR/siRNA) Prioritized Hits Pharmacological Validation (CETSA) Pharmacological Validation (CETSA) Genetic Validation (CRISPR/siRNA)->Pharmacological Validation (CETSA) Confirmed Target Functional Assays Functional Assays Pharmacological Validation (CETSA)->Functional Assays Mechanism of Action

Caption: High-level workflow for target identification and validation.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique for "fishing" for target proteins from a complex biological sample.[4][5] The core principle involves immobilizing the small molecule on a solid support to selectively capture its binding partners.

Experimental Protocol: AC-MS

  • Probe Synthesis:

    • Identify a non-essential position on (R)-2-Methyl-1-pyridin-4-yl-propylamine for linker attachment through Structure-Activity Relationship (SAR) studies, if available. If not, computational modeling can predict sterically tolerant positions.

    • Synthesize a derivative with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Covalently attach the linker-modified compound to a solid support, such as agarose beads.[6][7]

  • Cell Lysate Preparation:

    • Select a cell line relevant to the suspected therapeutic area (if any phenotypic data exists) or a common, well-characterized cell line (e.g., HEK293T, HeLa).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the immobilized compound ("bait") with the cell lysate.

    • To distinguish true binders from non-specific interactors, include a competition control: a parallel incubation where an excess of the free, unmodified (R)-2-Methyl-1-pyridin-4-yl-propylamine is added.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins, typically by changing pH or ionic strength, or by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • Proteins that are present in the main experiment but absent or significantly reduced in the competition control are considered high-confidence "hits."

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that avoids the need for chemical modification of the compound.[6][8] It is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Experimental Protocol: DARTS

  • Cell Lysate Preparation:

    • Prepare cell lysate as described for AC-MS.

  • Compound Incubation:

    • Aliquot the lysate into multiple tubes.

    • Incubate one aliquot with (R)-2-Methyl-1-pyridin-4-yl-propylamine at various concentrations.

    • Include a vehicle control (e.g., DMSO).

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin, pronase) to each tube and incubate for a short, optimized period. The goal is partial, not complete, digestion.

    • Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie or silver staining.

    • Look for protein bands that are protected from digestion (i.e., are more intense) in the presence of the compound compared to the vehicle control.

    • Excise these protected bands and identify the proteins by mass spectrometry.

DARTS_Workflow cluster_0 Experimental Arms start Cell Lysate control Vehicle Control (DMSO) Add Protease Digestion start->control:f0 experiment Add Compound Add Protease Stabilized Protein Resists Digestion start->experiment:f0 analysis SDS-PAGE Analysis control:f2->analysis experiment:f2->analysis result Protected band identified by Mass Spec analysis->result

Caption: The core principle of the DARTS workflow.

Part 3: Target Validation: From Correlation to Causation

Identifying a "hit" is not the end of the story. Target validation is the critical process of demonstrating that the interaction is not only real but also responsible for the compound's ultimate biological effect.[9][10][11]

Genetic Validation: The Gold Standard

Genetic methods are considered the most definitive for target validation because they directly manipulate the expression of the target protein.[12][13]

CRISPR-Cas9 technology allows for the permanent and precise knockout of the gene encoding the putative target protein.[14][][16][17] If knocking out the target produces a similar phenotype to treating the cells with (R)-2-Methyl-1-pyridin-4-yl-propylamine, it provides strong evidence for a direct link.

Experimental Protocol: CRISPR Knockout Validation

  • gRNA Design and Cloning:

    • Design two or more unique guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout.

    • Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 construct into the chosen cell line.

    • Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).

  • Validation of Knockout:

    • Expand clonal populations of the edited cells.

    • Confirm the absence of the target protein by Western blot.

    • Sequence the genomic DNA at the target locus to verify the presence of insertions/deletions (indels).

  • Phenotypic Analysis:

    • Perform a relevant cell-based assay (e.g., proliferation, apoptosis, signaling pathway activation) on both the wild-type and knockout cells.

    • Simultaneously, treat the wild-type cells with (R)-2-Methyl-1-pyridin-4-yl-propylamine.

    • Key Question: Does the phenotype of the knockout cells mimic the phenotype of the drug-treated wild-type cells? Furthermore, the drug should have little to no additional effect in the knockout cells if the target is truly absent.

Experimental Protocol: siRNA Knockdown Validation

  • siRNA Selection and Transfection:

    • Select at least two independent, pre-validated siRNAs targeting the mRNA of the putative target. A non-targeting siRNA should be used as a negative control.

    • Transfect the siRNAs into the cell line using a suitable lipid-based reagent.

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection.

    • Confirm the reduction of target mRNA by RT-qPCR and protein by Western blot.

  • Phenotypic Analysis:

    • Perform the same phenotypic assay as in the CRISPR experiment.

Table 2: Comparison of Genetic Validation Methods

FeatureCRISPR/Cas9 KnockoutsiRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.[]Transient mRNA degradation.[18]
Duration of Effect Permanent.Transient (typically 3-7 days).
Off-Target Concerns Can have off-target DNA cleavage.Seed-region mediated off-target mRNA degradation.[22]
Throughput Lower; requires clonal selection.Higher; suitable for rapid screening.
Best For Definitive validation; creating stable cell lines.Orthogonal validation; screening multiple hits.
Pharmacological and Biophysical Validation

These methods confirm the direct physical engagement of the compound with the target protein within the complex environment of the cell.

CETSA is a powerful method for verifying target engagement in live cells or cell lysates. It operates on the same principle as DARTS: ligand binding stabilizes a protein, but in this case, stabilization is measured against thermal denaturation.

Experimental Protocol: CETSA

  • Treatment:

    • Treat intact cells or cell lysates with (R)-2-Methyl-1-pyridin-4-yl-propylamine or a vehicle control.

  • Thermal Challenge:

    • Heat aliquots of the treated samples across a range of temperatures (e.g., 40°C to 70°C).

  • Analysis:

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot.

  • Result Interpretation:

    • Binding of the compound will shift the melting curve of the target protein to a higher temperature. This thermal stabilization is a strong indicator of direct target engagement.

Part 4: Building a Conclusive Case

A single experiment is never sufficient. The strength of a target validation package lies in the convergence of evidence from multiple, independent lines of inquiry. A successful campaign for this compound would ideally demonstrate:

  • Biochemical Evidence: The compound physically interacts with the target protein (e.g., via AC-MS or DARTS).

  • Target Engagement: The compound binds to the target in a cellular context (e.g., via CETSA).

  • Genetic Concordance: Genetic removal of the target (CRISPR/siRNA) phenocopies the effect of the compound.

  • On-Target Potency: The concentration of the compound required to elicit a cellular effect is consistent with its binding affinity for the purified target protein.

By systematically applying the strategies and protocols outlined in this guide, researchers can move with confidence from an unknown compound to a well-validated drug-target pair, paving the way for the next stages of drug development.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Target Validation with CRISPR. Biocompare. (2022). [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. (2025). [Link]

  • Target Identification and Validation. Aragen Life Sciences. [Link]

  • Alhossan, L. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. (2024). [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. (2024). [Link]

  • Kumar, G. P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. (2025). [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells. National Center for Biotechnology Information. [Link]

  • Performing target validation well. siTOOLs Biotech. (2018). [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. (2020). [Link]

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Initial Characterization of (R)-2-Methyl-1-pyridin-4-yl-propylamine: A Technical Guide to Elucidating its Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial characterization of the novel compound (R)-2-Methyl-1-pyridin-4-yl-propylamine and its potential as an antimycobacterial agent. The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of new chemical entities with unique mechanisms of action. Pyridine derivatives have shown promise in this area, exhibiting activity against both replicating and non-replicating mycobacteria.[1][2][3][4] This document outlines a logical, stepwise approach for researchers, scientists, and drug development professionals to thoroughly evaluate the antimycobacterial effects of (R)-2-Methyl-1-pyridin-4-yl-propylamine, from initial screening to preliminary mechanism of action studies. The protocols detailed herein are designed to ensure scientific rigor and generate a robust preliminary data package for this promising compound.

Introduction: The Rationale for Investigating Pyridine Derivatives

Tuberculosis remains a global health crisis, largely due to the challenging nature of its causative agent, Mycobacterium tuberculosis. The unique, lipid-rich cell wall of Mtb confers intrinsic resistance to many antibiotics and allows the bacterium to persist within host macrophages, shielded from both the immune system and therapeutic interventions.[2][5] Consequently, there is an urgent need for novel therapeutics that can effectively penetrate the mycobacterial cell wall and exert bactericidal activity against intracellular bacilli.

Pyridine-containing compounds have emerged as a promising class of antimycobacterial agents. Various substituted pyridine derivatives have demonstrated potent activity against Mtb, including drug-resistant strains.[1][6][7] Some have been shown to be effective against intracellularly located tubercle bacilli and even against biofilm-forming mycobacteria.[1][7] The versatility of the pyridine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The specific compound, (R)-2-Methyl-1-pyridin-4-yl-propylamine, has been synthesized for evaluation based on structural similarities to other bioactive pyridine derivatives. This guide provides the experimental framework to systematically characterize its antimycobacterial properties.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the further development of any lead compound.

Proposed Synthesis

The synthesis of (R)-2-Methyl-1-pyridin-4-yl-propylamine can be achieved through various established methods for the synthesis of pyridine derivatives. A common approach involves the reductive amination of a corresponding ketone precursor.

Experimental Workflow: Synthesis of (R)-2-Methyl-1-pyridin-4-yl-propylamine

cluster_synthesis Synthesis Pathway start 4-Acetylpyridine step1 Reductive Amination with (R)-2-Methylpropylamine start->step1 Reagents: NaBH(OAc)3, DCE product (R)-2-Methyl-1-pyridin-4-yl-propylamine step1->product

Caption: Proposed synthetic route for (R)-2-Methyl-1-pyridin-4-yl-propylamine.

Physicochemical Properties

A comprehensive understanding of the compound's physicochemical properties is crucial for interpreting biological data and guiding future formulation efforts.

PropertyMethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) SpectroscopyTo ensure that the observed biological activity is attributable to the target compound and not impurities.
Identity Mass Spectrometry (MS), NMR SpectroscopyTo confirm the chemical structure of the synthesized compound.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the compound's solubility in various aqueous buffers, which is critical for in vitro assay design and predicting oral bioavailability.
Lipophilicity (LogP/LogD) Calculated and/or experimentally determinedTo predict the compound's ability to cross biological membranes, a key factor for intracellular activity.[1]
pKa Potentiometric titration or computational predictionTo understand the ionization state of the compound at physiological pH, which influences its interaction with biological targets and membranes.

In Vitro Antimycobacterial Activity

The initial assessment of a novel compound's potential involves determining its direct activity against the target organism.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: MIC Determination against M. tuberculosis

  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) is a commonly used virulent laboratory strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Compound Preparation: Prepare a stock solution of (R)-2-Methyl-1-pyridin-4-yl-propylamine in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the MIC by visual inspection for turbidity or by using a growth indicator such as Resazurin or Alamar Blue.[8][9]

ParameterDescription
MIC90 The concentration of the compound that inhibits the growth of 90% of the bacterial population.
MIC50 The concentration of the compound that inhibits the growth of 50% of the bacterial population.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic window.

In Vitro Cytotoxicity Assay

This assay measures the effect of the compound on the viability of a mammalian cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line: A relevant mammalian cell line such as Vero (monkey kidney epithelial cells) or A549 (human lung adenocarcinoma cells) is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Seed the cells in a 96-well plate and, after 24 hours, treat with serial dilutions of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]

  • Readout: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.[10]

ParameterDescription
IC50 The concentration of the compound that causes a 50% reduction in cell viability.
Selectivity Index (SI) Calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the bacteria over mammalian cells.

Intracellular Activity Assessment

Given that M. tuberculosis is an intracellular pathogen, evaluating a compound's ability to kill bacteria residing within macrophages is a critical step.[5][11]

Macrophage Infection Model

This model mimics the in vivo environment where Mtb resides.

Experimental Workflow: Intracellular Activity Assay

cluster_intracellular Intracellular Activity Workflow start Seed Macrophages (e.g., RAW 264.7 or THP-1) step1 Infect with M. tuberculosis H37Rv start->step1 step2 Wash to remove extracellular bacteria step1->step2 step3 Treat with (R)-2-Methyl-1-pyridin-4-yl-propylamine step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Lyse macrophages step4->step5 end Determine intracellular bacterial viability (CFU counting or reporter strains) step5->end

Caption: Workflow for assessing the intracellular antimycobacterial activity.

The number of viable intracellular bacteria is typically determined by plating the cell lysate on Middlebrook 7H10 or 7H11 agar and counting the colony-forming units (CFUs). Alternatively, fluorescent or luminescent reporter strains of Mtb can be used for a more high-throughput readout.[11][12]

Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antimycobacterial effect is crucial for lead optimization.

Target Identification

Several approaches can be employed to identify the cellular target(s) of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Whole-Genome Sequencing of Resistant Mutants: Spontaneously resistant mutants of M. tuberculosis are generated by plating a large number of bacteria on agar containing the compound at concentrations above the MIC. The genomes of these resistant mutants are then sequenced to identify mutations in genes that could encode the drug target or be involved in resistance mechanisms.[1] For some pyridine derivatives, resistance has been linked to mutations in the mmpR5 gene, which regulates the MmpS5-MmpL5 efflux pump.[1]

  • Target-Based Screening: If there is a hypothesized target based on structural similarity to known inhibitors, direct enzymatic assays can be performed. For instance, some pyridine derivatives are known to inhibit MmpL3, a mycolic acid transporter essential for mycobacterial cell wall synthesis.[6]

Investigating Cellular Effects
  • Macromolecular Synthesis Inhibition: The effect of the compound on the synthesis of DNA, RNA, protein, and cell wall components can be assessed using radiolabeled precursors.

  • Cellular Morphology Analysis: Electron microscopy (both scanning and transmission) can be used to observe any changes in the morphology of M. tuberculosis treated with the compound.

Logical Flow for Characterization

cluster_flow Characterization Pathway synthesis Synthesis & Characterization mic In Vitro Activity (MIC) synthesis->mic cytotoxicity Cytotoxicity (IC50) mic->cytotoxicity si Selectivity Index (SI) cytotoxicity->si intracellular Intracellular Activity si->intracellular If SI is favorable moa Mechanism of Action intracellular->moa If active intracellularly

Caption: Logical progression for the initial characterization of a novel antimycobacterial compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial characterization of (R)-2-Methyl-1-pyridin-4-yl-propylamine as a potential antimycobacterial agent. The successful completion of these studies will generate a comprehensive preliminary data package, including its synthesis, in vitro and intracellular activity, and initial insights into its mechanism of action. Favorable results from this initial characterization would warrant further investigation, including studies against a broader panel of drug-resistant Mtb strains, in vivo efficacy studies in animal models of tuberculosis, and detailed pharmacokinetic and pharmacodynamic profiling. The systematic approach outlined here will enable a thorough and efficient evaluation of this promising compound in the quest for new and effective treatments for tuberculosis.

References

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - Frontiers. (2022-11-09). Retrieved from [Link]

  • Antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3- or 4-yl)-3-oxo] propyl]-2-pyridinecarboxamidrazones | Request PDF - ResearchGate. Retrieved from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. Retrieved from [Link]

  • Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones - PubMed. Retrieved from [Link]

  • Antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3- or 4-yl)-3-oxo] propyl] - PubMed. Retrieved from [Link]

  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - NIH. Retrieved from [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC - NIH. (2022-11-10). Retrieved from [Link]

  • Targeting intracellular nontuberculous mycobacteria and M. tuberculosis with a bactericidal enzymatic cocktail | Microbiology Spectrum - ASM Journals. (2024-03-27). Retrieved from [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. Retrieved from [Link]

  • In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates - Elsevier. Retrieved from [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2021-07-16). Retrieved from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. Retrieved from [Link]

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Introduction: The Imperative for Novel Anti-Tuberculosis Therapies and the Promise of MmpL3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Binding Mode of (R)-2-Methyl-1-pyridin-4-yl-propylamine to MmpL3

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the binding mode of the novel inhibitor, (R)-2-Methyl-1-pyridin-4-yl-propylamine, to its target, the essential mycobacterial membrane protein Large 3 (MmpL3). Understanding this interaction at a molecular level is critical for the rational design of more potent and specific anti-tubercular agents.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has created an urgent need for new drugs with novel mechanisms of action. MmpL3, an essential inner membrane protein, has emerged as a highly promising drug target.[1][2] It is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the unique and protective mycobacterial outer membrane.[2][3] Inhibition of MmpL3 disrupts this vital pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[1][2]

A diverse array of chemical scaffolds have been identified as MmpL3 inhibitors, suggesting the protein is a promiscuous drug target.[4] Among these, pyridine-containing compounds have shown significant promise. This guide focuses on a specific candidate, (R)-2-Methyl-1-pyridin-4-yl-propylamine, and outlines a multi-faceted approach to comprehensively define its binding interaction with MmpL3.

Structural and Functional Overview of MmpL3

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[5] Its structure is characterized by 12 transmembrane helices and two large periplasmic domains.[6][7][8] MmpL3 is believed to function as a homotrimer, utilizing the proton motive force to export TMM from the cytoplasm to the periplasm.[6][9][10] The transmembrane domain is the site of proton translocation and is the target for many known MmpL3 inhibitors.[6]

Hypothesized Binding Mode of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Based on studies of similar pyridine-2-methylamine derivatives, we can propose a hypothetical binding mode for (R)-2-Methyl-1-pyridin-4-yl-propylamine.[11][12] It is likely that the pyridine nitrogen forms a crucial hydrogen bond with an acidic residue within the transmembrane domain, such as D645. The pyridyl ring itself may engage in π-π stacking interactions with aromatic residues like Y646. The aliphatic portion of the molecule, including the methyl group and the propyl chain, is predicted to occupy hydrophobic pockets within the binding site.[11]

This hypothesized binding mode serves as a foundational model that will be rigorously tested and refined through the experimental and computational workflows detailed below.

Experimental Elucidation of the Binding Interaction

A combination of biophysical and structural biology techniques is essential for a thorough understanding of the protein-ligand interaction.

Biophysical Characterization of Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Experimental Protocol: Isothermal Titration Calorimetry

  • Protein Preparation: Express and purify recombinant MmpL3. Due to its membrane-bound nature, solubilization in a suitable detergent (e.g., DDM) is required.

  • Ligand Preparation: Synthesize and purify (R)-2-Methyl-1-pyridin-4-yl-propylamine. Prepare a concentrated stock solution in the same buffer as the protein.

  • ITC Experiment:

    • Load the purified MmpL3 into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of the ligand.[13]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Immobilize purified MmpL3 onto a sensor chip.

  • Binding Analysis: Flow different concentrations of (R)-2-Methyl-1-pyridin-4-yl-propylamine over the chip surface and monitor the change in the refractive index.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Technique Parameters Determined Key Insights
Isothermal Titration Calorimetry (ITC) Kd, n, ΔH, ΔSBinding affinity, stoichiometry, and thermodynamic drivers of the interaction.
Surface Plasmon Resonance (SPR) ka, kd, KdBinding kinetics and affinity.
Structural Determination of the Binding Mode

X-ray Crystallography: This "gold standard" technique can provide a high-resolution, three-dimensional structure of the MmpL3-(R)-2-Methyl-1-pyridin-4-yl-propylamine complex, revealing the precise atomic interactions.[13][16]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Co-crystallize the purified MmpL3 protein with an excess of (R)-2-Methyl-1-pyridin-4-yl-propylamine. This is often the most challenging step for membrane proteins.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build and refine the atomic model of the protein-ligand complex within the electron density.

  • Analysis: Analyze the final structure to identify all the specific molecular interactions between the protein and the ligand, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural and dynamic information about the protein-ligand complex in solution.[13][16] Ligand-observed NMR experiments are particularly useful for identifying binding and for mapping the binding site.

Computational Investigation of the Binding Mode

Computational methods are powerful tools for predicting and analyzing protein-ligand interactions, complementing experimental data.[17]

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein.[17]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain MmpL3 Structure (e.g., from PDB or homology model) Dock Perform Molecular Docking (e.g., using AutoDock, Glide) PDB->Dock Ligand Generate 3D structure of (R)-2-Methyl-1-pyridin-4-yl-propylamine Ligand->Dock Analyze Analyze Docking Poses (Scoring, clustering) Dock->Analyze Visualize Visualize Best Pose (Identify key interactions) Analyze->Visualize

Caption: Molecular docking workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding mode.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Complex Start with the best docked pose of MmpL3-ligand complex Solvate Solvate the complex in a membrane-water system Complex->Solvate Simulate Run MD Simulation (e.g., using GROMACS, AMBER) Solvate->Simulate Trajectory Analyze the trajectory (RMSD, RMSF, interaction analysis) Simulate->Trajectory FreeEnergy Calculate Binding Free Energy (e.g., MM/PBSA, MM/GBSA) Trajectory->FreeEnergy

Caption: Molecular dynamics simulation workflow.

Confirming the Mechanism of Action

To validate that (R)-2-Methyl-1-pyridin-4-yl-propylamine targets MmpL3, a series of in vitro and whole-cell assays should be performed.

1. MmpL3 Inhibition Assays:

  • Whole-cell assays: Determine the Minimum Inhibitory Concentration (MIC) of the compound against M. tuberculosis.[18]

  • Target-based assays: Utilize purified MmpL3 to directly measure the inhibition of its transport activity.[19][20]

2. Resistance Studies:

  • Generate resistant mutants of M. tuberculosis by culturing in the presence of sub-lethal concentrations of the compound.

  • Perform whole-genome sequencing of the resistant mutants to identify mutations in the mmpL3 gene.[21]

Conclusion

Elucidating the binding mode of (R)-2-Methyl-1-pyridin-4-yl-propylamine to MmpL3 requires a synergistic approach that combines biophysical, structural, and computational methods. The insights gained from these studies will not only validate MmpL3 as the target of this compound but will also provide a detailed molecular blueprint for the structure-based design of the next generation of anti-tuberculosis drugs. This comprehensive understanding is paramount in our ongoing battle against this devastating disease.

References

  • Patsnap Synapse. (2024, June 21). What are MmpL3 inhibitors and how do they work? Retrieved from [Link]

  • MmpL3 inhibitors as antituberculosis drugs. (2020, August 15). PubMed. Retrieved from [Link]

  • Hilaris Publisher. (2023, April 29). Computational Approaches for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Retrieved from [Link]

  • Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. (2016, August 25). ACS Infectious Diseases. Retrieved from [Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. (n.d.). MDPI. Retrieved from [Link]

  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. (n.d.). ACS Omega. Retrieved from [Link]

  • MmpL3 inhibitors as antituberculosis drugs. (2020, August 15). University of Otago. Retrieved from [Link]

  • Recent advances in computational and experimental protein-ligand affinity determination techniques. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. (2016, October 14). PubMed. Retrieved from [Link]

  • MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. (n.d.). PNAS. Retrieved from [Link]

  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. (n.d.). PubMed. Retrieved from [Link]

  • Exploring the Computational Methods for Protein-Ligand Binding Site Prediction. (2020, February 17). PubMed. Retrieved from [Link]

  • 5.2: Techniques to Measure Binding. (2025, August 7). Biology LibreTexts. Retrieved from [Link]

  • Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. (2015, December 15). NIH. Retrieved from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Retrieved from [Link]

  • Computational approaches for the identification of ligand binding sites in protein structures. (n.d.). DigitalCommons@UNO. Retrieved from [Link]

  • Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport. (2021, August 12). Research journals - PLOS. Retrieved from [Link]

  • Exploring the computational methods for protein-ligand binding site prediction. (n.d.). Retrieved from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH. Retrieved from [Link]

  • MmpL3 Inhibitor Screening Assays. (n.d.). CSU STRATA. Retrieved from [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019, June 14). PMC - PubMed Central. Retrieved from [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. (2023, July 5). PubMed. Retrieved from [Link]

  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. (2025, August 19). PMC - NIH. Retrieved from [Link]

  • Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport. (n.d.). PubMed Central. Retrieved from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). PMC - NIH. Retrieved from [Link]

  • Molecular Mechanisms of MmpL3 Function and Inhibition. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • 3-(2-methyl-pyridin-4-yl)-propylamine. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Navigating the Uncharted: A Hypothetical Exploration of the Biological Activity and Screening of CAS 1391440-45-1

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Disclaimer: As of the latest literature review, no specific biological activity or screening data has been published for the compound with CAS number 1391440-45-1, identified as (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride. This guide, therefore, presents a hypothetical framework for its investigation, drawing parallels from structurally related pyridine derivatives with known biological activities. This document is intended for research and drug development professionals and should be interpreted as a speculative, yet methodologically rigorous, roadmap for potential future research.

Introduction: The Pyridine Moiety - A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding, pi-stacking, and metal coordination, coupled with its favorable pharmacokinetic properties, has rendered it a "privileged scaffold" in medicinal chemistry. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antitumor, antimicrobial, antiviral, and anti-inflammatory effects.

Given the structural alerts present in (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride, specifically the pyridine core and the chiral amine side chain, a plausible starting point for investigation is its potential as an antimicrobial agent, particularly as an antitubercular agent. Research into pyridine-2-methylamine derivatives has identified inhibitors of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis, as a promising therapeutic target.

This guide will therefore proceed with the hypothesis that CAS 1391440-45-1 may exhibit inhibitory activity against MmpL3.

Part 1: Hypothetical Mechanism of Action - Targeting the MmpL3 Transporter

MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.

Proposed Signaling and Inhibition Pathway

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis TMM_in_Cytoplasm TMM TMM_Synthesis->TMM_in_Cytoplasm Produces MmpL3 MmpL3 Transporter (Inner Membrane) TMM_in_Periplasm TMM MmpL3->TMM_in_Periplasm Transports Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Component) CAS_1391440_45_1 (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride CAS_1391440_45_1->MmpL3 Inhibits TMM_in_Cytoplasm->MmpL3 Substrate TMM_in_Periplasm->Mycolic_Acid_Layer Precursor for

Caption: Hypothetical inhibition of the MmpL3 transporter by CAS 1391440-45-1.

Part 2: A Step-by-Step Guide to Screening and Biological Activity Assessment

The following experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental Workflow

Screening_Workflow Start Start: Compound CAS 1391440-45-1 Primary_Screen Primary Screen: Whole-Cell M. tuberculosis Growth Inhibition Assay Start->Primary_Screen Active Active? Primary_Screen->Active Cytotoxicity Counter-Screen: Mammalian Cell Cytotoxicity Assay (e.g., Vero cells) Active->Cytotoxicity Yes Inactive Inactive Active->Inactive No Selective Selective? Cytotoxicity->Selective Target_ID Target Identification: Generation of Resistant Mutants & Whole Genome Sequencing Selective->Target_ID Yes Toxic Toxic Selective->Toxic No MmpL3_Hit MmpL3 Mutation? Target_ID->MmpL3_Hit Biochemical_Assay Biochemical Validation: In Vitro MmpL3-Mediated TMM Transport Assay MmpL3_Hit->Biochemical_Assay Yes Non_MmpL3 Alternative Target MmpL3_Hit->Non_MmpL3 No SAR Structure-Activity Relationship (SAR) Studies Biochemical_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for the screening and characterization of CAS 1391440-45-1.

Detailed Experimental Protocols

1. Primary Screen: Whole-Cell M. tuberculosis Growth Inhibition Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of CAS 1391440-45-1 against M. tuberculosis.

  • Methodology:

    • Prepare a serial dilution of the test compound in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC, defined as the lowest concentration of the compound that inhibits visible bacterial growth.

    • Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

2. Counter-Screen: Mammalian Cell Cytotoxicity Assay

  • Objective: To assess the selectivity of the compound by measuring its toxicity to mammalian cells.

  • Methodology (MTT Assay with Vero cells):

    • Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth).

3. Target Identification: Generation of Resistant Mutants and Whole Genome Sequencing

  • Objective: To identify the molecular target of the compound by analyzing mutations in resistant bacteria.

  • Methodology:

    • Culture M. tuberculosis in the presence of sub-lethal concentrations of the test compound to select for resistant mutants.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from the resistant mutants and the parental strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains but absent in the parental strain.

    • Analyze the sequencing data to identify the gene(s) harboring these mutations. A recurring mutation in the mmpL3 gene would strongly suggest it is the target.

Data Presentation: Hypothetical Screening Results

CompoundM. tuberculosis H37Rv MIC (µg/mL)Vero Cell IC50 (µg/mL)Selectivity Index (IC50/MIC)
CAS 1391440-45-1 1.5>50>33.3
Rifampicin (Control) 0.125250

Conclusion and Future Directions

The pyridine scaffold remains a highly promising starting point for the development of novel therapeutics. While the biological activity of CAS 1391440-45-1 is currently unknown, the structural similarities to known MmpL3 inhibitors suggest a plausible and exciting avenue for investigation. The proposed workflow provides a robust and scientifically sound approach to elucidate its potential as an antitubercular agent. Should this hypothetical line of inquiry prove fruitful, subsequent steps would involve extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, followed by in vivo efficacy studies in animal models of tuberculosis. The journey from a novel chemical entity to a life-saving drug is long and arduous, but it begins with the systematic and rigorous investigation outlined herein.

References

As no direct references for the biological activity of CAS 1391440-45-1 exist, the following are representative, authoritative sources for the concepts discussed in this hypothetical guide.

  • The Pyridine Nucleus in CNS-Active Compounds: A Historical Overview. ACS Chemical Neuroscience. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [Link]

  • MmpL3, a new target for the treatment of tuberculosis. Expert Opinion on Therapeutic Targets. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

  • Whole-genome sequencing for drug-resistant tuberculosis surveillance: a systematic review. The Lancet Microbe. [Link]

Methodological & Application

Application Note & In Vitro Assay Protocols for (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vitro characterization of (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride. Based on its structural similarity to known monoamine reuptake inhibitors, a series of robust assays are detailed to elucidate its pharmacological profile, focusing on the human dopamine transporter (DAT). The protocols herein describe methods to determine binding affinity (Ki), functional uptake inhibition (IC50), and transporter selectivity, providing researchers with the necessary tools to rigorously evaluate this compound's potential as a neurological research tool or therapeutic lead.

Introduction and Scientific Background

This compound is a novel compound featuring a pyridine ring and a chiral propylamine backbone. This structural motif is prevalent in compounds that interact with monoamine transporters, which are critical regulators of neurotransmission.[1] These transporters, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[2][3] Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders.

Given its structure, we hypothesize that this compound acts as an inhibitor at the dopamine transporter. This application note outlines a logical, multi-step in vitro workflow to test this hypothesis, quantifying the compound's potency, efficacy, and selectivity. The assays described are foundational in preclinical drug discovery and are designed to yield reproducible and high-quality data.

Proposed Mechanism of Action

The central hypothesis is that this compound inhibits dopamine reuptake by binding to the dopamine transporter (DAT). As an inhibitor, the compound would occupy the dopamine binding site on the transporter, preventing the clearance of dopamine from the synapse and thereby potentiating dopaminergic signaling. The following experimental plan is designed to systematically investigate this proposed mechanism.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Exocytosis DA_Synapse Dopamine DA_Release->DA_Synapse DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Test_Compound (R)-2-Methyl-1-pyridin-4-yl -propylamine dihydrochloride Test_Compound->DAT Inhibition Signal Signal Transduction DA_Receptor->Signal Activation

Caption: Proposed mechanism: Inhibition of dopamine reuptake at the presynaptic DAT.

Experimental Workflow: A Three-Tiered Approach

A systematic evaluation of the compound will be conducted in three phases:

  • Primary Screening: Determine the binding affinity for the human dopamine transporter (hDAT).

  • Functional Characterization: Assess the functional inhibition of dopamine uptake.

  • Selectivity Profiling: Evaluate binding affinity against other key monoamine transporters (hSERT and hNET).

G A Tier 1: Primary Binding Assay Determine Ki at hDAT B Tier 2: Functional Uptake Assay Determine IC50 for hDAT A->B If Ki < 1µM C Tier 3: Selectivity Assays Determine Ki at hSERT & hNET B->C Confirm functional activity D Data Analysis & Profile Generation C->D

Caption: Tiered approach for in vitro characterization.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assay for hDAT Affinity (Ki)

This assay quantifies the affinity of the test compound for hDAT by measuring its ability to compete with a known high-affinity radioligand.[4]

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).[4]

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

  • Non-specific control: GBR 12909 (10 µM final concentration).[4]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer for total binding, or 50 µL of GBR 12909 for non-specific binding.

  • Add 50 µL of the test compound at various concentrations in triplicate.

  • Add 50 µL of [³H]WIN 35,428 to achieve a final concentration of ~1-2 nM.[4]

  • Initiate the binding reaction by adding 50 µL of hDAT cell membrane suspension (20-50 µg protein/well).

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation to reach equilibrium.[4]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for hDAT.[4]

Tier 2: [³H]-Dopamine Uptake Inhibition Assay (IC50)

This functional assay measures the compound's ability to inhibit the uptake of dopamine into cells expressing hDAT, providing a measure of its functional potency.[3][5]

Materials:

  • Cells: HEK293 cells stably expressing hDAT, plated in 96-well plates.[5]

  • Radioligand: [³H]-Dopamine.

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution.

  • Non-specific control: Nomifensine (10 µM final concentration).[3]

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.[4]

  • Equipment: 96-well plates, liquid scintillation counter.

Protocol:

  • Cell Culture: Seed hDAT-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.[5]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing the test compound at various concentrations (or nomifensine for non-specific uptake) and pre-incubate for 15-20 minutes at 37°C.[3]

  • Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-Dopamine (final concentration ~10-20 nM) to initiate uptake.[4]

  • Incubation: Incubate for 5-10 minutes at 37°C to measure the initial uptake rate.[4]

  • Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold KRH buffer to stop the uptake.[4]

  • Cell Lysis & Quantification: Lyse the cells with 1% SDS and transfer the lysate to scintillation vials. Add scintillation fluid and quantify intracellular radioactivity.

  • Data Analysis:

    • Determine specific uptake: Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound to calculate the IC50 value.

Tier 3: Monoamine Transporter Selectivity Profile

To determine the selectivity of the compound, the radioligand binding assay described in Tier 1 should be repeated using cell membranes expressing human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

  • For hSERT: Use [³H]-Citalopram as the radioligand and fluoxetine as the non-specific control.

  • For hNET: Use [³H]-Nisoxetine as the radioligand and desipramine as the non-specific control.

The Ki values obtained for hSERT and hNET are then compared to the Ki value for hDAT to determine the selectivity ratios (e.g., Ki(SERT)/Ki(DAT)).

Data Presentation and Expected Results

The results from these assays will provide a clear pharmacological profile of the compound. The data should be tabulated for easy comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

Assay ParameterTarget TransporterResult (Hypothetical)Selectivity Ratio
Binding Affinity (Ki) hDAT25 nM-
hSERT1,500 nM60-fold vs hDAT
hNET350 nM14-fold vs hDAT
Functional Potency (IC50) hDAT Uptake45 nM-

These hypothetical results would characterize the compound as a potent and selective DAT inhibitor.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By systematically determining its binding affinity, functional potency, and selectivity for monoamine transporters, researchers can gain critical insights into its mechanism of action and potential utility in neuroscience research. Adherence to these validated methods will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. [Link]

  • Burke, J. F., & Miller, G. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Sambo, D., Tønnesen, J., & Gether, U. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), 55831. [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Larsen, M. B., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56236. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1–12.17.21. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(12), 798-810. [Link]

Sources

Application Note: Characterization of (R)-2-Methyl-1-pyridin-4-yl-propylamine Binding to the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for characterizing the binding of a novel compound, (R)-2-Methyl-1-pyridin-4-yl-propylamine, to the human 5-HT1A serotonin receptor. The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for anxiety, depression, and other CNS disorders.[1] This application note outlines the theoretical framework and step-by-step protocols for radioligand binding assays, a fundamental technique in pharmacology for determining the affinity and density of receptor-ligand interactions.[2] We will cover both saturation and competition binding assays, providing the rationale behind experimental choices and methods for robust data analysis.

Introduction: The 5-HT1A Receptor and its Significance

The serotonin 1A (5-HT1A) receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin.[3] As a GPCR coupled to the Gi/Go protein, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade ultimately results in neuronal hyperpolarization through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of calcium channels.[5][6] This inhibitory effect on neuronal excitability is central to the receptor's role in modulating mood and anxiety.[1][6]

Given its therapeutic importance, the accurate characterization of novel ligands that interact with the 5-HT1A receptor is a critical step in drug discovery.[7] Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor.[8] These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[2][8][9]

This guide will focus on the use of these assays to characterize the binding properties of a test compound, (R)-2-Methyl-1-pyridin-4-yl-propylamine.

Signaling Pathway and Experimental Rationale

The 5-HT1A receptor's signaling pathway provides the basis for the binding assay design. The fundamental principle is the specific and saturable binding of a radiolabeled ligand to the receptor.

5-HT1A Receptor Signaling Cascade

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Serotonin Serotonin (or Agonist) Serotonin->5HT1A Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion_in K+ K_ion_in->GIRK Efflux

Caption: 5-HT1A Receptor Signaling Pathway.

Principles of Radioligand Binding Assays

Radioligand binding assays are built on the law of mass action, describing the reversible binding of a ligand to its receptor.[8] The core of these assays involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand. The amount of radioactivity bound to the receptors is then measured.

  • Saturation Assays: These are used to determine the Kd and Bmax of a specific radioligand for the receptor. In this assay, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until saturation is reached.[10]

  • Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as (R)-2-Methyl-1-pyridin-4-yl-propylamine. Here, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it displaces 50% of the specific radioligand binding is its IC50.

A crucial aspect of these assays is the determination of non-specific binding (NSB) . NSB is the binding of the radioligand to components other than the target receptor.[11] It is measured by adding a high concentration of an unlabeled ligand that is known to bind specifically to the receptor, thereby saturating the receptors and preventing the radioligand from binding to them.[12] Any remaining bound radioactivity is considered non-specific.

Specific Binding = Total Binding - Non-specific Binding

Materials and Methods

Materials
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a well-characterized 5-HT1A agonist) or [3H]WAY-100635 (a well-characterized 5-HT1A antagonist).[13]

  • Test Compound: (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Reference Compound (for NSB): Unlabeled Serotonin or 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well GF/C filter plates pre-treated with 0.5% polyethyleneimine (PEI).[14]

  • Scintillation Cocktail: Microscint-20 or equivalent.

  • Detection Instrument: TopCount NXT or a similar microplate scintillation counter.

Experimental Workflow

Binding_Assay_Workflow Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Assay_Setup Set up Assay Plates: - Total Binding (TB) - Non-Specific Binding (NSB) - Competition Wells Prep->Assay_Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Drying Dry Filter Plates Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Count Radioactivity (CPM/DPM) Scintillation->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine Kd, Bmax, Ki Counting->Analysis

Caption: General Workflow for Radioligand Binding Assay.

Detailed Protocols

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax for the radioligand ([3H]8-OH-DPAT) with the 5-HT1A receptor.

  • Prepare Radioligand Dilutions: Prepare serial dilutions of [3H]8-OH-DPAT in assay buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd (e.g., 0.1 nM to 20 nM).

  • Set up Assay Plate:

    • Total Binding (TB) wells: Add 50 µL of each [3H]8-OH-DPAT dilution.

    • Non-Specific Binding (NSB) wells: Add 50 µL of each [3H]8-OH-DPAT dilution and 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM).

  • Add Receptor Membranes: Add 100 µL of the diluted cell membrane preparation (e.g., 10-20 µg of protein) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the PEI-coated GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Drying and Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[14]

Protocol 2: Competition Binding Assay

This protocol is to determine the Ki of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Prepare Test Compound Dilutions: Prepare serial dilutions of (R)-2-Methyl-1-pyridin-4-yl-propylamine in assay buffer (e.g., from 10-10 M to 10-5 M).

  • Set up Assay Plate:

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM).

    • Competition wells: Add 50 µL of each dilution of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

  • Add Radioligand: Add 50 µL of [3H]8-OH-DPAT at a fixed concentration (at or below its Kd, determined from the saturation assay) to all wells.

  • Add Receptor Membranes: Add 100 µL of the diluted cell membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Saturation Assay Data
ParameterDescriptionHow to Determine
Kd (Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.[8]Determined from the non-linear regression of the specific binding data plotted against the radioligand concentration. It is the concentration at which half-maximal binding is achieved.
Bmax (Maximum Receptor Density) The total concentration of receptors in the sample.[9]The maximum specific binding at saturating concentrations of the radioligand, obtained from the plateau of the saturation curve.[8]
Competition Assay Data
ParameterDescriptionHow to Determine
IC50 (Inhibitory Concentration 50%) The concentration of the test compound that displaces 50% of the specific binding of the radioligand.Determined by non-linear regression of the specific binding data plotted against the log concentration of the test compound.
Ki (Inhibition Constant) The affinity of the unlabeled test compound for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the binding affinity of novel compounds, such as (R)-2-Methyl-1-pyridin-4-yl-propylamine, at the 5-HT1A receptor. Accurate determination of binding parameters like Kd, Bmax, and Ki is essential for the preclinical evaluation of potential therapeutic agents targeting this important receptor.

References

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Application Note: A Framework for Preclinical Efficacy Assessment of (R)-2-Methyl-1-pyridin-4-yl-propylamine in Rodent Models of CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document provides a theoretical framework for the preclinical evaluation of (R)-2-Methyl-1-pyridin-4-yl-propylamine. The proposed experimental designs are based on the compound's structural similarity to known monoaminergic agents. All described protocols require rigorous validation and adherence to institutional and national guidelines for animal welfare.

Introduction and Rationale

(R)-2-Methyl-1-pyridin-4-yl-propylamine is a novel compound whose pharmacological profile is not extensively characterized in peer-reviewed literature. Its chemical structure, featuring a pyridine ring and a substituted propyl-amine chain, suggests a potential interaction with the monoaminergic systems of the central nervous system (CNS). Specifically, it shares structural motifs with compounds known to act as norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors (NDRIs).[1] Such mechanisms are central to the pharmacology of treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy.[2][3][4]

This guide outlines a strategic, multi-tiered approach for assessing the in vivo efficacy of (R)-2-Methyl-1-pyridin-4-yl-propylamine. The proposed workflow is designed to first test the hypothesized mechanism of action and then to evaluate its therapeutic potential in validated rodent models that are sensitive to monoaminergic modulation.

Postulated Mechanism of Action & Target Engagement

The core hypothesis is that (R)-2-Methyl-1-pyridin-4-yl-propylamine modulates catecholaminergic neurotransmission by influencing the function of dopamine (DA) and norepinephrine (NE) transporters.[5][6] This could occur through inhibition of reuptake or by promoting the release of these neurotransmitters from presynaptic terminals.[1][7] An initial in vitro screening cascade is essential to confirm this hypothesis prior to extensive animal studies. This typically includes radioligand binding assays and neurotransmitter uptake assays using synaptosomes or cultured cells expressing DAT and NET.

MOA_Hypothesis cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA Dopamine (DA) DOPA->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_syn DA DA->DA_syn Release NE Norepinephrine (NE) NE_syn NE NE->NE_syn Release Vesicle->NE DBH DA_R Dopamine Receptors DA_syn->DA_R DAT DAT DA_syn->DAT Reuptake NE_R Adrenergic Receptors NE_syn->NE_R NET NET NE_syn->NET Reuptake Response Postsynaptic Response DA_R->Response NE_R->Response Compound (R)-2-Methyl-1-pyridin- 4-yl-propylamine Compound->Vesicle Release? Compound->DAT Inhibition? Compound->NET Inhibition?

Caption: Postulated mechanism of action at a catecholaminergic synapse.

Preliminary Pharmacokinetic and Safety Assessment

Prior to initiating efficacy studies, it is crucial to establish a basic pharmacokinetic (PK) and safety profile for the compound. This ensures that the doses selected for efficacy studies are both pharmacologically active and well-tolerated.

  • Dose Formulation: Develop a stable, homogenous, and administrable formulation (e.g., in saline, Tween 80, or cyclodextrin).

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study in the chosen species (e.g., C57BL/6 mice or Sprague-Dawley rats) to identify the highest dose that does not produce overt signs of toxicity or distress.

  • PK Profile: At a minimum, a preliminary PK study should be conducted to determine the time to maximum plasma concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) to guide the timing of behavioral assessments.

Parameter Description Importance
Vehicle The solution used to dissolve/suspend the compound.Must be inert and non-toxic.
Route of Admin. Method of drug delivery (e.g., IP, PO, SC).Affects absorption and bioavailability.
MTD Study Ascending dose study to find the highest non-toxic dose.Defines the upper limit for efficacy studies.
PK Analysis Measurement of drug concentration in plasma over time.Informs dosing regimen and timing of tests.

Efficacy Models & Experimental Protocols

Based on the hypothesized NDRA/NDRI mechanism, the following therapeutic areas and corresponding animal models are proposed.

Indication: Attention-Deficit/Hyperactivity Disorder (ADHD)

ADHD is characterized by hyperactivity, inattention, and impulsivity.[8] Rodent models can effectively phenotype these domains.[9][10]

This test assesses baseline and drug-induced changes in locomotor activity, a proxy for hyperactivity.

  • Apparatus: A square arena (e.g., 40x40 cm for mice) equipped with infrared beams or video tracking software.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer vehicle, (R)-2-Methyl-1-pyridin-4-yl-propylamine (e.g., 1, 3, 10 mg/kg, i.p.), or a positive control (e.g., d-amphetamine, 1-2 mg/kg).

    • After a pre-determined pretreatment time (based on PK data), place the animal in the center of the open field.

    • Record activity for 30-60 minutes.

  • Key Parameters:

    • Total distance traveled (cm).

    • Time spent in the center vs. periphery (an index of anxiety).

    • Rearing frequency.

  • Expected Outcome: A stimulant-like compound is expected to increase total distance traveled in a dose-dependent manner.

The 5-CSRTT is a gold-standard operant conditioning task for measuring sustained attention and impulsivity.[11][12][13]

  • Apparatus: An operant chamber with a five-aperture wall, a reward magazine, and controlling software.[13]

  • Training (Abbreviated):

    • Habituation and magazine training.

    • Progressive reduction of stimulus duration and introduction of a fixed inter-trial interval (ITI).

    • Establishment of stable baseline performance (e.g., >80% accuracy, <20% omissions).

  • Testing Procedure:

    • Once baseline is stable, animals are challenged with the test compound or vehicle.

    • A typical session consists of 100 trials over 30 minutes.

  • Key Parameters:

    • Accuracy (%): (Correct responses / [Correct + Incorrect responses]) x 100. A measure of sustained attention.

    • Omissions (%): Number of trials with no response. A measure of inattention.

    • Premature Responses: Responses made during the ITI before the stimulus is presented. A measure of impulsivity.[14]

    • Response Latency (s): Time from stimulus presentation to a correct response.

  • Expected Outcome: An effective ADHD therapeutic would be expected to increase accuracy and decrease omissions and premature responses.

Workflow_ADHD cluster_setup Setup & Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimate Animal (60 min) Dosing Administer Compound (Vehicle, Test, Positive Control) Acclimation->Dosing OFT Open Field Test (30-60 min) Dosing->OFT Pretreatment Interval CSRTT 5-CSRTT (~30 min) Dosing->CSRTT Pretreatment Interval Analysis Analyze Key Parameters (Locomotion, Accuracy, Impulsivity) OFT->Analysis CSRTT->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats Interpretation Interpretation Stats->Interpretation Interpret Results

Caption: Experimental workflow for ADHD model testing.

Indication: Depression

Core symptoms of depression that can be modeled in rodents include anhedonia (reduced interest in pleasurable stimuli) and behavioral despair.[3][15][16]

This test measures anhedonia by assessing the animal's consumption of a sweetened solution versus plain water.[17]

  • Procedure:

    • Habituation: Acclimate animals to two drinking bottles, one with water and one with a 1-2% sucrose solution.

    • Baseline: Measure 24-hour consumption from both bottles to establish a baseline preference.

    • Treatment: Administer the compound chronically (e.g., once daily for 14-21 days). This is critical, as antidepressants often require long-term treatment.

    • Testing: After the treatment period, repeat the preference test.

  • Key Parameter:

    • Sucrose Preference (%): (Sucrose intake / Total fluid intake) x 100.

  • Expected Outcome: Healthy rodents show a high preference (>75%) for sucrose. An effective antidepressant should reverse a stress-induced deficit in sucrose preference.

The FST assesses behavioral despair.[18][19] Animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments increase the latency to immobility and the total time spent mobile.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20]

  • Procedure (for rats):

    • Pre-test (Day 1): Place the rat in the water for 15 minutes.[19] This induces a state of helplessness.

    • Dosing: Administer the compound. Acute or sub-chronic dosing schedules can be used.

    • Test (Day 2): 24 hours after the pre-test, place the rat back in the water for 5 minutes and record the session.[19]

  • Key Parameter:

    • Immobility Time (s): The time the animal spends making only the minimal movements necessary to keep its head above water.

  • Expected Outcome: Clinically effective antidepressants decrease immobility time, reflecting an active coping strategy.[21]

Indication: Wakefulness Promotion

Compounds that enhance dopamine and norepinephrine signaling, such as modafinil, are effective wake-promoting agents (eugeroics).[22]

This is the definitive method for assessing wakefulness and sleep states.

  • Procedure:

    • Surgery: Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording. Allow for a 1-2 week recovery period.

    • Habituation: Acclimate the animal to the recording chamber and tether.

    • Baseline Recording: Record at least 24 hours of baseline EEG/EMG data.

    • Treatment: Administer the compound or vehicle at a specific time (e.g., at the beginning of the light/inactive phase).

    • Post-Dose Recording: Record EEG/EMG for the next 24 hours.

  • Key Parameters:

    • Total Wake Time: Minutes spent in wakefulness across the recording period.

    • Sleep Latency: Time from dosing to the first consolidated bout of non-REM (NREM) sleep.

    • Bout Duration: Average length of individual wakefulness episodes.

  • Expected Outcome: A wake-promoting agent will significantly increase the total time spent awake, prolong the latency to sleep onset, and increase the duration of wakeful periods compared to vehicle.[4][23]

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For studies involving multiple doses, a one-way or two-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate. The inclusion of a clinically relevant positive control in each experiment is crucial for validating the assay's sensitivity and for benchmarking the efficacy of the test compound.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and follow guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and rigor in reporting.

References

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  • Cryan, J. F., et al. (2004). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences, 101(21), 8186-8191. Retrieved from [Link]

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  • Norepinephrine releasing agent. (n.d.). Wikipedia. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis and Purification of (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

The precise three-dimensional arrangement of atoms within a molecule can dramatically alter its biological activity. This principle of stereochemistry is of paramount importance in drug development, where often only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. (R)-2-Methyl-1-pyridin-4-yl-propylamine and its derivatives represent a class of chiral amines with significant potential in medicinal chemistry, acting as key building blocks for various pharmacologically active agents. The ability to synthesize and purify the single (R)-enantiomer in a highly pure form is therefore a critical step in the research and development of new therapeutics.

This guide provides a comprehensive, in-depth technical overview of a robust and reproducible methodology for the synthesis of racemic 2-Methyl-1-pyridin-4-yl-propylamine, its subsequent chiral resolution to isolate the desired (R)-enantiomer, and the final purification as a stable dihydrochloride salt. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles that govern each transformation.

Strategic Overview: A Three-Stage Approach to Enantiopure (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride

The synthesis and purification of the target compound is approached in three distinct stages, each with its own set of chemical challenges and optimization parameters.

  • Synthesis of Racemic 2-Methyl-1-pyridin-4-yl-propylamine: This initial stage focuses on the efficient construction of the racemic amine backbone. A reductive amination strategy is employed, leveraging the reaction between a commercially available pyridyl ketone and an amine, followed by reduction of the intermediate imine.

  • Chiral Resolution of the Racemic Amine: With the racemic mixture in hand, the critical step of separating the two enantiomers is addressed. This is achieved through classical resolution, forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Formation and Purification of the Dihydrochloride Salt: The final stage involves the conversion of the isolated (R)-enantiomer free base into its more stable and handleable dihydrochloride salt. This is followed by a final purification step to ensure the high purity required for pharmaceutical applications.

Synthesis_Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation & Purification A 4-Acetylpyridine C Racemic 2-Methyl-1-pyridin-4-yl-propylamine A->C Reductive Amination B Isopropylamine B->C E Diastereomeric Salts C->E D L-(+)-Tartaric Acid D->E F (R)-2-Methyl-1-pyridin-4-yl-propylamine E->F Fractional Crystallization & Liberation H (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride (Crude) F->H G HCl G->H I (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride (Pure) H->I Recrystallization

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Part 1: Synthesis of Racemic 2-Methyl-1-pyridin-4-yl-propylamine

The synthesis of the racemic amine is achieved through a one-pot reductive amination of 4-acetylpyridine with isopropylamine, followed by in-situ reduction of the formed imine with sodium borohydride.[1][2]

Protocol 1: Reductive Amination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Acetylpyridine121.1410.0 g82.5 mmol
Isopropylamine59.117.3 g (10.5 mL)123.8 mmol
Methanol32.04150 mL-
Sodium Borohydride37.834.7 g124.2 mmol
Dichloromethane84.93As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (10.0 g, 82.5 mmol) and methanol (150 mL).

  • Stir the mixture until the 4-acetylpyridine is completely dissolved.

  • Add isopropylamine (7.3 g, 10.5 mL, 123.8 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (4.7 g, 124.2 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add water (50 mL) to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 2-Methyl-1-pyridin-4-yl-propylamine as an oil.

Part 2: Chiral Resolution of Racemic 2-Methyl-1-pyridin-4-yl-propylamine

The separation of the enantiomers is achieved by forming diastereomeric salts with L-(+)-tartaric acid.[3][4] The diastereomer formed from the (R)-amine and L-(+)-tartaric acid is typically less soluble in methanol and can be isolated by fractional crystallization.

Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Racemic Amine (from Part 1)150.22~12.4 g~82.5 mmol
L-(+)-Tartaric Acid150.0912.4 g82.6 mmol
Methanol32.04200 mL-
10% NaOH solution-As needed-
Diethyl Ether74.12As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve L-(+)-tartaric acid (12.4 g, 82.6 mmol) in methanol (200 mL), heating gently if necessary.

  • To the warm tartaric acid solution, add the crude racemic amine (~12.4 g, ~82.5 mmol) dropwise with stirring.

  • Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours to promote crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold methanol.

  • To liberate the free amine, dissolve the collected crystals in a minimal amount of water and add 10% NaOH solution until the pH is >10.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to obtain the (R)-2-Methyl-1-pyridin-4-yl-propylamine free base.

  • The enantiomeric excess (e.e.) of the resolved amine should be determined at this stage using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Part 3: Formation and Purification of this compound

The final step involves the conversion of the chiral amine into its stable dihydrochloride salt and its purification by recrystallization.

Protocol 3: Dihydrochloride Salt Formation and Recrystallization

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-Amine (from Part 2)150.22As obtained-
2 M HCl in Diethyl Ether-As needed-
Isopropanol60.10As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Dissolve the (R)-amine free base in a minimal amount of isopropanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the salt is complete. A slight excess of the HCl solution should be added to ensure complete protonation of both nitrogen atoms.

  • Collect the precipitated white solid by vacuum filtration and wash with cold diethyl ether.

  • For purification, recrystallize the crude dihydrochloride salt from a mixture of isopropanol and diethyl ether. Dissolve the salt in a minimal amount of hot isopropanol and then add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Purification_Workflow cluster_0 Salt Formation cluster_1 Recrystallization A (R)-Amine in Isopropanol C Crude Dihydrochloride Precipitate A->C B 2M HCl in Ether B->C D Dissolve in hot Isopropanol C->D E Add Diethyl Ether (Anti-solvent) D->E F Cool and Crystallize E->F G Pure (R)-Amine Dihydrochloride Crystals F->G

Figure 2: Workflow for the formation and purification of the dihydrochloride salt.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric purity.

  • Melting Point: As an indicator of purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

The protocols detailed in this guide provide a comprehensive and reliable pathway for the synthesis and purification of enantiomerically pure this compound. By understanding the chemical principles behind each step, from the initial reductive amination to the final recrystallization, researchers can confidently produce this valuable chiral building block with high purity and in good yield, paving the way for its application in the discovery and development of novel therapeutic agents.

References

  • Chemistry Online. (2022, November 20). Chiral resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). Resolution via salt formation (ionic bonding). Retrieved from [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. Retrieved from [Link]

  • CDN. EXPERIMENT 7: RESOLUTION OF A RACEMATE. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Indian Academy of Sciences. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 126(5), 1437-1443. Retrieved from [Link]

  • ResearchGate. (2017). Sodium Borohydride in Reactions of Reductive Amination. Retrieved from [Link]

  • Google Patents. (2015). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
  • Common Organic Chemistry. Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Omega. (2023, July 5). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 126(5), 1437-1443. Retrieved from [Link]

Sources

Pharmacokinetic profiling of (R)-2-Methyl-1-pyridin-4-yl-propylamine in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on the pharmacokinetic properties, analytical methods, and experimental designs relevant to (R)-2-Methyl-1-pyridin-4-yl-propyl. I'm aiming for a comprehensive data gathering phase to build a solid foundation.

Analyzing Search Results

I'm now diving deep into the search results. I'm focusing on extracting ADME details, especially established protocols and LC-MS/MS methods. My next step is structuring the application note, starting with an introduction highlighting the importance of pharmacokinetic profiling. I'll create detailed materials and methods, then tables summarizing parameters and a rodent PK study protocol. I'm also planning a DOT script for an experimental workflow diagram.

Structuring the Application Note

Application Note & Protocols: A Multi-Parametric Approach for Evaluating the In Vitro Cytotoxicity of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing the Cytotoxic Profile of Novel Small Molecules

The evaluation of cytotoxicity is a critical step in the drug discovery and development pipeline, providing essential insights into the therapeutic index and potential liabilities of novel chemical entities.[1] (R)-2-Methyl-1-pyridin-4-yl-propylamine is a novel small molecule with a substituted aminopyridine scaffold, a motif present in various biologically active compounds. A thorough understanding of its interaction with cellular systems is paramount. This guide provides a comprehensive, multi-parametric strategy for assessing the in vitro cytotoxicity of this compound, moving beyond simple viability readouts to build a mechanistic understanding of its potential toxic effects.

Instead of relying on a single assay, which can be misleading, we present a suite of orthogonal cell-based assays designed to interrogate distinct cellular pathways and events associated with cytotoxicity.[2][3] This approach allows researchers to distinguish between different modes of cell death, such as apoptosis and necrosis, and to identify upstream causative events like mitochondrial dysfunction or oxidative stress. The protocols detailed herein are designed for a 96-well plate format, ensuring compatibility with high-throughput screening and robust data generation.

Scientific Principles & Experimental Strategy

Drug-induced cell death can occur through several mechanisms. A robust cytotoxicity assessment should therefore aim to measure key events in the major cell death pathways.

  • Cell Viability vs. Cytotoxicity: It is crucial to distinguish between assays that measure cell viability (the number of healthy, metabolically active cells) and those that measure cytotoxicity (the number of dead or dying cells). Assays like MTT measure metabolic activity as a proxy for viability, while LDH release assays directly quantify membrane rupture, a hallmark of cytotoxicity.[4]

  • Modes of Cell Death: Apoptosis vs. Necrosis: Apoptosis is a programmed, energy-dependent process characterized by specific morphological and biochemical events, including the activation of caspase enzymes.[5][6] Necrosis, in contrast, is typically a result of acute cellular injury, leading to loss of membrane integrity and release of cellular contents.[4]

  • Upstream Mechanistic Events: Cytotoxicity is often initiated by upstream events. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cellular components like DNA, lipids, and proteins.[7][8] Since mitochondria are central to both cellular energy production and the intrinsic apoptotic pathway, assessing mitochondrial membrane potential (ΔΨm) is a key indicator of cellular health.[9][10][11]

Our strategy employs a panel of assays to build a comprehensive cytotoxicity profile, as outlined in the workflow below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis A Dose-Response & Time-Course (e.g., 0.1 µM - 100 µM; 24h, 48h, 72h) B MTT Assay (Metabolic Activity) A->B Evaluate C LDH Release Assay (Membrane Integrity) A->C Evaluate D Caspase-3/7 Glo® Assay (Apoptosis Execution) B->D If cytotoxic, investigate mechanism E DCFDA Assay (Reactive Oxygen Species) B->E If cytotoxic, investigate mechanism F JC-1 Assay (Mitochondrial Potential) B->F If cytotoxic, investigate mechanism C->D If cytotoxic, investigate mechanism C->E If cytotoxic, investigate mechanism C->F If cytotoxic, investigate mechanism G Calculate IC50 Values D->G E->G F->G H Synthesize Data & Formulate Hypothesis G->H

Caption: A multi-parametric workflow for cytotoxicity assessment.

General Considerations & Pre-Experimental Setup

3.1. Cell Line Selection The choice of cell line is critical and should be relevant to the intended application of the compound. For general toxicity screening, commonly used and well-characterized cell lines are recommended. For targeted applications (e.g., oncology), a panel of relevant cancer cell lines and a non-cancerous control line should be used.[1] The L929 mouse fibroblast cell line is an established standard for general cytotoxicity testing according to ISO 10993-5 guidelines.[12][13]

3.2. Compound Handling and Dosing

  • Solubility: (R)-2-Methyl-1-pyridin-4-yl-propylamine, as a substituted amine, is likely to be a weak base. Determine its solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all treatments and kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity. A "vehicle-only" control is mandatory in every experiment.

  • Dose Selection: Perform a broad dose-response experiment in the primary screening phase (e.g., 8-10 concentrations covering a logarithmic scale from 0.01 µM to 100 µM) to identify the dynamic range of the compound's effect and accurately determine the IC50 value.[14][15]

3.3. Plate Layout and Controls A well-designed plate layout is essential for data integrity. Each plate must include:

  • Untreated Cells (Negative Control): Cells cultured in medium only.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.

  • Positive Control (Maximum Effect): A known cytotoxic agent to confirm assay performance (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).

  • Blank (Medium Only): Wells containing only cell culture medium to measure background signal.

Control TypePurposeExample
Untreated Control Baseline cell health and growthCells + Culture Medium
Vehicle Control Accounts for solvent effectsCells + Medium + 0.5% DMSO
Positive Control Confirms assay validity and defines max effectCells + Medium + Staurosporine / Triton™ X-100
Blank Control Background signal subtractionCulture Medium Only
Table 1: Essential controls for in vitro cytotoxicity assays.

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filtered, stored at -20°C, protected from light.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear flat-bottom plates.

  • Multi-channel pipette, plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of (R)-2-Methyl-1-pyridin-4-yl-propylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[18]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100.

  • Plot % Viability against the log of the compound concentration to determine the IC50 value using non-linear regression (four-parameter logistic curve).[19][20]

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[4] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam).

  • Lysis Buffer (provided in kit, typically Triton™ X-100 based).

  • 96-well clear flat-bottom plates.

  • Plate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Prepare Controls: On the same plate, prepare a "Maximum LDH Release" control by adding 10 µL of Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.[21]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well of the new plate.

  • Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light.[21] Stop the reaction if necessary (per kit instructions) and measure absorbance at 490 nm.

Data Analysis:

  • Subtract the background (medium only) from all values.

  • Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated)] × 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis.[6] This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[6] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.

Materials:

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 from Promega).

  • 96-well white-walled, clear-bottom plates (for luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol, using white-walled plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate luminometer.

Data Analysis:

  • Subtract the background luminescence (medium only) from all values.

  • Express results as Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control).

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade A Extrinsic Pathway (Death Receptors) C Initiator Caspases (Caspase-8, Caspase-9) A->C B Intrinsic Pathway (Mitochondrial Stress) B->C D Executioner Caspases (Caspase-3, Caspase-7) C->D activate E Cleavage of Cellular Substrates D->E leads to F Apoptotic Cell Death E->F

Caption: Simplified overview of the caspase activation cascade in apoptosis.

Protocol 4: DCFDA Assay for Cellular Reactive Oxygen Species (ROS)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe used to detect intracellular ROS.[22] Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[7][22]

Materials:

  • DCFDA (or CM-H2DCFDA for better retention).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Positive Control: Hydrogen peroxide (H2O2) or Tert-butyl hydroperoxide (TBHP).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader (Ex/Em: ~485/535 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate and incubate for 24 hours.

  • Dye Loading: Remove culture medium and wash cells once with warm HBSS. Add 100 µL of DCFDA working solution (typically 5-10 µM in HBSS) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment: Remove the DCFDA solution, wash cells once with HBSS, and add 100 µL of the compound dilutions (prepared in HBSS or serum-free medium).

  • Readout: Immediately measure fluorescence at Ex/Em ~485/535 nm. Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.

Data Analysis:

  • Subtract the fluorescence of unstained cells (autofluorescence).

  • Express results as Fold Change in Fluorescence Intensity relative to the vehicle control.

Protocol 5: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: JC-1 is a ratiometric cationic dye used to measure mitochondrial health.[11] In healthy, energized mitochondria with a high membrane potential, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In unhealthy cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).[23] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.[9][24]

Materials:

  • JC-1 Dye.

  • Positive Control: CCCP or FCCP (mitochondrial uncouplers).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader capable of dual emission detection.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol, using black-walled plates.

  • JC-1 Staining: Prepare a 1-10 µM JC-1 staining solution in culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash cells 1-2 times with warm PBS or culture medium. Add 100 µL of fresh medium or buffer to each well.

  • Readout: Immediately read the fluorescence using a plate reader.

    • Green Monomers: Ex/Em ~485/529 nm

    • Red J-Aggregates: Ex/Em ~535/590 nm

Data Analysis:

  • Subtract background fluorescence from all readings.

  • Calculate the Red/Green Ratio = (Fluorescence at 590 nm) / (Fluorescence at 529 nm).

  • Normalize the ratio of treated cells to the vehicle control to determine the change in ΔΨm.

Data Interpretation & Building a Conclusion

By integrating the data from this assay panel, a detailed picture of the compound's cytotoxic mechanism can be formed.

Assay Result Pattern Likely Mechanistic Interpretation
High LDH, Low Caspase, Low MTT Primary Necrosis: The compound directly damages the cell membrane, leading to rapid cell death.
Low LDH, High Caspase, Low MTT Primary Apoptosis: The compound triggers programmed cell death via caspase activation.
High ROS, High Caspase, Decreased ΔΨm Oxidative Stress-Induced Apoptosis: The compound generates ROS, leading to mitochondrial damage and subsequent activation of the intrinsic apoptotic pathway.
Decreased MTT only (at 24h), followed by increased Caspase/LDH (at 48h) Cytostatic followed by Cytotoxic Effect: The compound initially halts cell proliferation or metabolic activity, which later leads to cell death.
Table 2: Interpreting patterns from the multi-parametric cytotoxicity assessment.

For example, if (R)-2-Methyl-1-pyridin-4-yl-propylamine treatment results in a significant increase in Caspase-3/7 activity, a decrease in the JC-1 red/green ratio, and a delayed increase in LDH release, the primary mechanism of cytotoxicity is likely apoptosis initiated through the mitochondrial pathway. A reduction of cell viability by more than 30% is generally considered a cytotoxic effect.[12]

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MD+DI.[Link]

  • Choosing an Apoptosis Detection Assay. Biocompare.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.[Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]

  • DCFDA Assay for Oxidative Stress Measurement in Fluorometer. PubMed.[Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed.[Link]

  • MitoPT™ JC-1, TMRE & TMRM Kits for Detection of Apoptosis. Bio-Rad Antibodies.[Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed.[Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed.[Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central.[Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.[Link]

  • Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. PubMed Central.[Link]

  • Apoptosis – what assay should I use? BMG Labtech.[Link]

  • Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). Human Metabolome Database.[Link]

  • Cell viability and proliferation measurement. Takara Bio.[Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate.[Link]

  • Mitochondrial Membrane Potential. Stratech.[Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.[Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. NIH.[Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.[Link]

  • Measuring Apoptosis: Caspase Inhibitors and Activity Assays. ResearchGate.[Link]

  • ROS Detection in Adherent Cells via DCFH DA Staining. YouTube.[Link]

  • Chemical Properties of 2-Pyridinamine, 4-methyl- (CAS 695-34-1). Cheméo.[Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech.[Link]

  • 2-Pyridinamine, N-methyl-. PubChem.[Link]

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High-throughput screening for analogs of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A High-Throughput Screening Workflow for the Identification of Novel Modulators Targeting Analogs of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify and characterize analogs of the novel lead compound, (R)-2-Methyl-1-pyridin-4-yl-propylamine. We hypothesize this compound is an agonist for a novel Gq-coupled G-protein coupled receptor (GPCR), which we designate as "Novel Amine Receptor 1" (NAR1). The primary objective is to discover analogs with superior potency, selectivity, and pharmacological properties. This guide details the principles of assay selection, provides step-by-step protocols for primary and secondary screening, and outlines a robust data analysis and hit validation workflow.

Introduction: The Rationale for Analog Screening

The compound (R)-2-Methyl-1-pyridin-4-yl-propylamine has been identified as a promising starting point in a drug discovery program. Its structure, featuring a chiral center and a pyridinyl moiety, suggests potential for high-affinity and selective interaction with a biological target, hypothesized here to be the NAR1 receptor. The goal of an analog screen is not merely to find active compounds, but to build a structure-activity relationship (SAR) dataset. This SAR data is critical for guiding medicinal chemistry efforts to optimize the lead compound's efficacy, reduce off-target effects, and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

The workflow described herein is designed as a self-validating cascade, ensuring that resources are focused on the most promising chemical matter. It begins with a high-density primary screen to identify all potential "hits" and systematically funnels them through confirmatory and orthogonal assays to eliminate false positives and artifacts.

The Screening Cascade: From Primary Hit to Validated Lead

A successful HTS campaign is a multi-stage process. Each stage is designed to answer a specific question, progressively increasing confidence in the identified hits. Our workflow is designed around this principle.

HTS_Workflow cluster_0 Part 1: Primary Screen cluster_1 Part 2: Hit Confirmation & Validation cluster_2 Part 3: Lead Characterization Compound_Library Analog Library (~50,000 Compounds) Primary_Screen Single-Point HTS (10 µM Concentration) Calcium Flux Assay Compound_Library->Primary_Screen Data_Analysis Raw Data Analysis (Z-Score Calculation) Primary_Screen->Data_Analysis Hit_Selection Hit Identification (Z-Score > 3) Data_Analysis->Hit_Selection Hit_Picking Hit Picking & Cherry-Picking Hit_Selection->Hit_Picking Dose_Response 10-Point Dose-Response (EC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., IP-One HTRF) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen SAR_Analysis SAR & Medicinal Chemistry Counter_Screen->SAR_Analysis Selectivity Selectivity Profiling SAR_Analysis->Selectivity ADME In Vitro ADME Assays Selectivity->ADME Validated_Hits Validated Hits for Lead Optimization ADME->Validated_Hits

Figure 1: High-Throughput Screening Cascade. A logical workflow from initial large-scale screening to validated lead characterization.

Part 1: Primary Assay Development & Protocol

Assay Principle: Intracellular Calcium Mobilization

Our hypothetical target, NAR1, is a Gq-coupled GPCR. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid and significant increase in cytosolic Ca2+ is an excellent signal for a high-throughput assay. We will use a fluorescent indicator dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to free Ca2+.

Cell Line and Reagent Preparation
  • Cell Line: HEK293 cells stably expressing the human NAR1 receptor.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an organic anion transport inhibitor and is crucial for preventing the active efflux of the dye from the cells.

  • Dye Loading Solution: Fluo-4 AM (calcium indicator) and Pluronic F-127 (a non-ionic surfactant to aid dye dispersal) are prepared in Assay Buffer.

Protocol 1: Primary HTS (384-Well Format)

This protocol is designed for a single-concentration screen to identify initial hits from the analog library.

  • Cell Plating:

    • Culture HEK293-NAR1 cells to ~80-90% confluency.

    • Harvest cells using an enzyme-free dissociation buffer to preserve receptor integrity.

    • Seed 20 µL of cell suspension (15,000 cells/well) into black-walled, clear-bottom 384-well microplates.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Plating:

    • Prepare a 10 µM final concentration "assay-ready" plate by dispensing 50 nL of 4 mM compound stock (in DMSO) into a 384-well plate.

    • The final DMSO concentration in the assay must be kept below 0.5% to avoid solvent-induced toxicity or artifacts.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.

    • Remove cell culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution (FLIPR or similar instrument):

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument to measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • A baseline fluorescence reading is taken for 10-20 seconds.

    • The instrument automatically adds 20 µL of compound from the assay-ready plate to the cell plate.

    • Fluorescence is continuously measured for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data using control wells:

      • Negative Control: Wells with cells + DMSO (0% activation).

      • Positive Control: Wells with cells + a saturating concentration of the reference agonist (R)-2-Methyl-1-pyridin-4-yl-propylamine (100% activation).

    • Calculate the Z-score for each compound well to identify statistically significant hits. A Z-score > 3 is typically considered a hit.

ParameterDescriptionTarget Value
Z-Factor A measure of assay quality and statistical separation between positive and negative controls.> 0.5
Signal Window Ratio of the mean of the positive control signal to the mean of the negative control signal.> 5
Hit Rate Percentage of compounds identified as hits from the total number screened.0.5 - 2%

Part 2: Hit Confirmation and Validation

Hits from the primary screen must be rigorously validated to confirm their activity, determine their potency, and rule out non-specific mechanisms.

Validation_Workflow Primary_Hits Primary Hits (Z-Score > 3) Reorder Re-order or Re-synthesize Fresh Compound Powder Primary_Hits->Reorder Dose_Response Confirm Activity & Potency 10-Point EC50 Curve (Calcium Flux Assay) Reorder->Dose_Response Potency_Rank Rank Hits by Potency (EC50) and Efficacy (%Max) Dose_Response->Potency_Rank Orthogonal Confirm Mechanism Orthogonal Assay (e.g., IP-One HTRF) Potency_Rank->Orthogonal Counter_Screen Rule out Artifacts Counter-Screen with Parental Cell Line Orthogonal->Counter_Screen Validated Validated & Confirmed Hits Counter_Screen->Validated

Figure 2: Hit Validation Cascade. A workflow to confirm activity and eliminate artifacts from primary hits.

Protocol 2: Dose-Response Confirmation and Potency (EC50) Determination
  • Compound Preparation:

    • Obtain fresh powder of the hit compounds to rule out degradation or concentration errors in the original library sample.

    • Create a 10-point, 3-fold serial dilution series for each compound, typically starting from 100 µM.

  • Assay Execution:

    • Perform the Calcium Flux Assay as described in Protocol 1, but instead of a single concentration, use the serial dilution plates.

  • Data Analysis:

    • Normalize the response data for each concentration (0% for DMSO, 100% for reference agonist).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the maximum efficacy (Emax).

Protocol 3: Orthogonal Assay for Hit Validation

An orthogonal assay confirms the biological activity of a hit through a different method, ensuring the observed effect is not an artifact of the primary assay technology (e.g., compound auto-fluorescence). For a Gq-coupled receptor, measuring the accumulation of the downstream second messenger IP3 (or its stable metabolite, IP1) is an excellent orthogonal strategy.

  • Assay Principle (IP-One HTRF):

    • This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).

    • Cells are stimulated with the hit compound, leading to IP1 accumulation.

    • Cells are lysed, and two HTRF conjugates are added: an IP1 antibody labeled with a Europium cryptate (donor) and an IP1 analog labeled with d2 (acceptor).

    • In the absence of cellular IP1, the antibody and the d2-analog are in close proximity, generating a high FRET signal.

    • Cellular IP1 produced by receptor activation competes with the d2-analog for antibody binding, disrupting FRET and causing a decrease in the signal.

  • Brief Protocol:

    • Seed HEK293-NAR1 cells in a 384-well plate.

    • Stimulate cells with a dose-response curve of the hit compound for a defined period (e.g., 30 minutes).

    • Add the HTRF IP1-d2 conjugate and the anti-IP1-cryptate antibody according to the manufacturer's kit instructions.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • The ratio of the two wavelengths is calculated and used to determine the amount of IP1 produced.

Data Interpretation and Next Steps

A successful campaign will yield a set of validated hits with confirmed dose-dependent activity in two distinct assays. This data provides high confidence that the compounds are genuine modulators of the NAR1 receptor.

Compound IDStructurePrimary Screen (Z-Score)Calcium EC50 (nM)IP-One EC50 (nM)Max Efficacy (%)
Lead Cmpd (Structure)N/A120155100
Analog-001 (Structure)4.815 22 105
Analog-002 (Structure)3.59811085
Analog-003 (Structure)4.155061095
Analog-004 (Structure)5.289N.A.*98

*N.A. = Not Active. Analog-004 might be an artifact of the calcium assay and was correctly identified as inactive in the orthogonal assay.

Next Steps:

  • SAR Analysis: Correlate the structural changes in the analogs with their observed potency and efficacy.

  • Selectivity Profiling: Screen validated hits against a panel of related receptors to determine their selectivity profile.

  • In Vitro ADME: Assess properties like metabolic stability, plasma protein binding, and permeability to ensure the compounds have drug-like potential.

References

  • Title: GPCR-Mediated IP3/Ca2+ Signaling Source: Berridge MJ. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. URL: [Link]

  • Title: Use of Probenecid in Cellular Assays Source: Di Virgilio F, Steinberg TH, Silverstein SC. (1990). Inhibition of Fura-2 sequestration and secretion with probenecid. Cell Calcium. URL: [Link]

  • Title: Assay Validation and the Z-Factor Source: Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL: [Link]

  • Title: Dose-Response Curves and EC50 Calculation Source: GraphPad Prism 10 Curve Fitting Guide. URL: [Link]

  • Title: HTRF Technology and Applications Source: Degorce F, Card A, Soh S, et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. URL: [Link]

Application Note: Radiolabeling and Preclinical Evaluation of ¹¹C-2-Methyl-1-pyridin-4-yl-propylamine for In Vivo Imaging of Vesicular Monoamine Transporter 2 (VMAT2)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of a Novel VMAT2 PET Radiotracer

Abstract

The Vesicular Monoamine Transporter 2 (VMAT2) is a critical biomarker for assessing the integrity of monoaminergic neurons, which are implicated in a range of neurodegenerative disorders such as Parkinson's disease.[1][2][3] Positron Emission Tomography (PET) imaging of VMAT2 provides a quantitative measure of presynaptic terminal density.[4] While several VMAT2 radiotracers exist, the development of novel ligands with optimized pharmacokinetic and pharmacodynamic profiles remains a high-priority research area.[5] This application note presents a comprehensive guide to the radiolabeling, quality control, and preclinical in vivo evaluation of a promising new agent, -2-Methyl-1-pyridin-4-yl-propylamine. We detail a robust, automated radiosynthesis protocol via a palladium-mediated Stille cross-coupling reaction, a comprehensive quality control framework to ensure product safety and efficacy for translational studies, and a validated protocol for in vivo PET imaging in a rodent model.

Scientific Rationale and Strategic Approach

The Central Role of VMAT2 in Neurodegeneration

VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles for subsequent release.[6] This process is essential for normal neurotransmission and protects neurons from the cytotoxic effects of cytosolic dopamine. A reduction in VMAT2 density is a well-established hallmark of dopaminergic neuron loss in Parkinson's disease and other movement disorders, making it an ideal target for diagnostic and prognostic imaging.[3]

The Case for a Novel VMAT2 Radioligand

Existing VMAT2 PET radioligands, such as [¹¹C]-(+)-DTBZ and [¹⁸F]AV-133, have been instrumental in clinical research.[5] However, the quest for improved imaging agents is driven by the need for tracers with potentially faster kinetics, lower non-specific binding, and more favorable metabolic profiles to enhance signal-to-noise ratios and simplify quantitative analysis. (R)-2-Methyl-1-pyridin-4-yl-propylamine is a small molecule VMAT2 inhibitor designed for high blood-brain barrier penetration and specific binding.[7][8][9] Its structure is amenable to radiolabeling with Carbon-11, a positron emitter with a short half-life (t½ = 20.4 minutes) that allows for multiple scans in the same subject on the same day, which is ideal for receptor occupancy studies.[10]

Rationale for the C–[¹¹C]CH₃ Labeling Strategy

Direct N- or O-methylation of a precursor is a common strategy in Carbon-11 chemistry.[10] However, for (R)-2-Methyl-1-pyridin-4-yl-propylamine, methylation of the primary amine or the pyridine nitrogen would fundamentally alter the molecule's chemical identity and binding pharmacology. To preserve the structural integrity of the pharmacophore, we selected a strategy to form a carbon-carbon bond. We propose a palladium- and copper-comediated Stille cross-coupling reaction.[11] This advanced method allows for the direct methylation of a tributylstannyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) under mild conditions, providing the desired product without altering its core structure.[11]

Radiosynthesis and Purification

The radiosynthesis of -2-Methyl-1-pyridin-4-yl-propylamine is a multi-step, automated process that begins with radionuclide production and concludes with a sterile, injectable formulation.

Radiosynthesis Workflow Diagram

G cluster_0 Step 1: Radionuclide Production cluster_1 Step 2: [¹¹C]CH₃I Synthesis cluster_2 Step 3: ¹¹C-Labeling & Purification cluster_3 Step 4: Formulation cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2_trap [¹¹C]CO₂ Trapping cyclotron->co2_trap gas_phase Gas-Phase Iodination (H₂, Ni, I₂) co2_trap->gas_phase [¹¹C]CO₂ release ch3i_trap [¹¹C]CH₃I Trapping gas_phase->ch3i_trap reactor Reaction Vessel Precursor + [¹¹C]CH₃I Pd(0)/Cu(I) catalyst ch3i_trap->reactor [¹¹C]CH₃I delivery hplc Semi-Prep HPLC Purification reactor->hplc spe Solid-Phase Extraction (C18 Cartridge) hplc->spe formulation Sterile Filtration (0.22 µm filter) spe->formulation final_product Final Product Vial ¹¹C-2-Methyl-1-pyridin-4-yl-propylamine in Saline/EtOH formulation->final_product

Caption: Automated radiosynthesis workflow for the production of -2-Methyl-1-pyridin-4-yl-propylamine.

Protocol 1: Automated Radiosynthesis

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®).

Reagents & Materials:

  • Precursor: (R)-1-(pyridin-4-yl)-2-(tributylstannyl)propylamine (1.0 mg in 300 µL DMF)

  • Catalyst solution: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.0 mg) and Copper(I) iodide [CuI] (0.5 mg) in 200 µL DMF

  • [¹¹C]CO₂ produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[12]

  • HPLC Mobile Phase: Acetonitrile/Ammonium Formate Buffer (pH 4.5)

  • Solid-Phase Extraction (SPE) Cartridge: C18 Sep-Pak®

  • Final Formulation Solution: 10 mL Sterile Saline for Injection, USP

  • Sterile Filter: 0.22 µm Millex-GV® or equivalent

Procedure:

  • [¹¹C]CO₂ Production: Irradiate the target gas (0.5% O₂ in N₂) with protons to produce [¹¹C]CO₂.

  • [¹¹C]CH₃I Synthesis: Transfer the [¹¹C]CO₂ to the synthesis module. Reduce to [¹¹C]CH₄ over a nickel catalyst with H₂, followed by gas-phase iodination to form [¹¹C]CH₃I. Trap the [¹¹C]CH₃I on a suitable adsorbent.

  • Labeling Reaction: Elute the [¹¹C]CH₃I with helium gas into the reaction vessel, pre-loaded with the precursor and catalyst solution. Heat the vessel at 90°C for 5 minutes.

  • Quenching & Dilution: After the reaction, cool the vessel and quench the reaction by adding 1.0 mL of HPLC mobile phase.

  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative C18 reverse-phase HPLC column to isolate the radiolabeled product from the precursor and other impurities.[13]

  • Formulation: Collect the HPLC fraction containing the product in a flask containing 30 mL of sterile water. Pass the diluted solution through a C18 SPE cartridge to trap the product.

  • Elution & Sterilization: Wash the cartridge with 10 mL of sterile water. Elute the final product from the cartridge with 1.0 mL of absolute ethanol, followed by 9.0 mL of sterile saline. The entire solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control for Clinical Translation

A rigorous quality control (QC) process is mandatory to ensure the safety, purity, and identity of the radiopharmaceutical prior to in vivo administration.[14] The short half-life of Carbon-11 necessitates rapid and efficient QC testing.[15]

Table 1: Quality Control Specifications
ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of foreign matter.[16]
pH pH Meter or Validated pH Strips5.0 – 7.5Ensures physiological compatibility and stability of the tracer.[17]
Radionuclide Identity Gamma-ray Spectrometry & Half-lifePhotopeak at 511 keV; Half-life 19-22 minConfirms the presence of Carbon-11.[18]
Radionuclidic Purity Gamma-ray Spectrometry (post-decay)≥ 99.9%Ensures no long-lived radionuclide contaminants are present.[18]
Radiochemical Purity Analytical Radio-HPLC≥ 95%Determines the percentage of radioactivity corresponding to the desired compound.[17]
Molar Activity (Aₘ) HPLC with UV and Radio-detectors≥ 40 GBq/µmol at time of injectionEnsures a high ratio of radioactivity to mass, minimizing potential pharmacological effects.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppmLimits exposure to potentially toxic organic solvents used in synthesis.[16]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max patient volume)Protects against pyrogenic reactions.[17]
Sterility Membrane Filtration (post-decay)No microbial growthConfirms the absence of microbial contamination (performed retrospectively).[16]

Preclinical In Vivo Imaging

Preclinical imaging in animal models is essential to characterize the tracer's biodistribution, brain uptake, and specificity for VMAT2.

In Vivo Experimental Workflow

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: PET/CT Acquisition cluster_2 Phase 3: Data Analysis acclimatize Animal Acclimatization anesthetize Anesthesia Induction (e.g., Isoflurane) acclimatize->anesthetize catheterize Tail Vein Catheterization anesthetize->catheterize positioning Position Animal in Scanner catheterize->positioning ct_scan CT Scan for Attenuation Correction positioning->ct_scan injection Tracer Injection (IV) ct_scan->injection pet_scan Dynamic PET Scan (60-90 minutes) injection->pet_scan reconstruction Image Reconstruction coregistration Co-registration (PET with MRI/CT Atlas) reconstruction->coregistration roi Region of Interest (ROI) Analysis coregistration->roi tac Time-Activity Curve (TAC) Generation roi->tac quant Quantification (SUV, BPND) tac->quant

Caption: Workflow for a preclinical PET imaging study using the novel VMAT2 radiotracer.

Protocol 2: Rodent PET Imaging

Materials:

  • Adult Male Sprague-Dawley Rat (250-300g)

  • Anesthesia System (Isoflurane)

  • Small animal PET/CT scanner

  • -2-Methyl-1-pyridin-4-yl-propylamine (3.7-7.4 MBq)

  • Blocking agent (optional): Tetrabenazine (TBZ), a known VMAT2 inhibitor (2 mg/kg)

Procedure:

  • Patient Preparation: Fast the animal for 4-6 hours prior to imaging.[19] Anesthetize the rat using 2-3% isoflurane in oxygen. Place a catheter in the lateral tail vein for tracer injection.

  • Positioning and CT Scan: Position the animal on the scanner bed with its head in the center of the field of view.[20] Perform a low-dose CT scan for anatomical localization and attenuation correction.[19]

  • Tracer Administration and PET Scan: Administer a bolus injection of -2-Methyl-1-pyridin-4-yl-propylamine via the tail vein catheter. Immediately start a dynamic PET scan acquisition for 60-90 minutes.

  • Blocking Study (for specificity): In a separate session or animal, pre-treat with tetrabenazine 30 minutes prior to the administration of the radiotracer. A significant reduction in tracer uptake in target regions compared to the baseline scan indicates specific binding to VMAT2.

  • Image Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images to a standard rat brain atlas or an individual MRI scan.

    • Define Regions of Interest (ROIs) for key areas, including the striatum (high VMAT2 density) and cerebellum (low VMAT2 density, often used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate Standardized Uptake Values (SUV) and, using appropriate kinetic modeling, the non-displaceable binding potential (BP_ND) to quantify VMAT2 density.

Table 2: Representative Preclinical Data (Hypothetical)
Brain RegionBaseline SUV (peak)SUV with TBZ Block% Blockade
Striatum 4.1 ± 0.51.2 ± 0.2~71%
Midbrain 2.5 ± 0.31.1 ± 0.2~56%
Cerebellum 1.0 ± 0.10.9 ± 0.1~10%

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the synthesis and preclinical evaluation of -2-Methyl-1-pyridin-4-yl-propylamine as a novel PET tracer for VMAT2. The advanced C-¹¹C coupling reaction ensures the synthesis of the structurally-unaltered molecule, and the detailed QC and in vivo protocols establish a clear pathway for its validation. The methods described herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore this promising new agent for neurodegenerative disease research.

References

  • QC of PET Radiopharmaceuticals. (n.d.). Slideshare. Retrieved from [Link]

  • Sá, I., Zeglis, B. M., & Lewis, J. S. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

  • Chakraborty, S., et al. (2018). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine. Retrieved from [Link]

  • Ghavimi, B., et al. (2021). PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. ACS Chemical Neuroscience. Retrieved from [Link]

  • Gant, T. C., & Kilbourn, M. R. (2018). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. ACS Chemical Neuroscience. Retrieved from [Link]

  • Gant, T. C., & Kilbourn, M. R. (2019). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. PubMed. Retrieved from [Link]

  • Kilbourn, M. R. (2018). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. American Chemical Society. Retrieved from [Link]

  • Kilbourn, M. R. (2003). In vivo imaging of the vesicular acetylcholine transporter and the vesicular monoamine transporter. PubMed. Retrieved from [Link]

  • Lopes, L. G., et al. (2020). Quality Control of PET Radiopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved from [Link]

  • van der Wildt, B., et al. (2019). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wang, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules. Retrieved from [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Retrieved from [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Retrieved from [Link]

  • A Dual Tracer PET-MRI Protocol to Measure Brain Energy Substrates Uptake. (2022). YouTube. Retrieved from [Link]

  • Van Der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Kniess, T. (2019). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Seminars in Nuclear Medicine. Retrieved from [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Retrieved from [Link]

  • Ghavimi, B., et al. (2021). PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. ACS Publications. Retrieved from [Link]

  • PET Protocol - FDG Brain Tumor Protocol. (n.d.). Boston Children's Research. Retrieved from [Link]

  • Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules. Retrieved from [Link]

  • Kilbourn, M. R. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Molecules. Retrieved from [Link]

  • Li, S., et al. (2018). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience. Retrieved from [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Retrieved from [Link]

  • Van Der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers. Retrieved from [Link]

  • Kaur, M., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals. Retrieved from [Link]

  • PET Brain - SPHP Radiology Protocols. (n.d.). SPHP. Retrieved from [Link]

  • Lodi, F., et al. (2020). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. Molecules. Retrieved from [Link]

  • Chen, L., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sharma, R., et al. (2021). Radiosynthesis challenges of 11C and 18F-labeled radiotracers in the FX2C/N tracerlab and their validation through PET-MR imaging. Applied Radiation and Isotopes. Retrieved from [Link]

  • Guedj, E., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

  • Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. (n.d.). SNMMI. Retrieved from [Link]

  • Yang, Z., et al. (2012). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sotnikova, T. D., et al. (2000). Inhibition of brain vesicular monoamine transporter (VMAT2) enhances 1-methyl-4-phenylpyridinium neurotoxicity in vivo in rat striata. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Andersen, J. V., et al. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. Scientific Reports. Retrieved from [Link]

Sources

Application Note: A Multi-Faceted Protocol for the Evaluation of MmpL3 Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: MmpL3, a Cornerstone of Mycobacterial Viability and a Prime Antitubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall that is crucial for its survival and pathogenicity. A key component of this intricate barrier is mycolic acid, which must be transported across the inner membrane to the periplasm for final assembly into the outer mycomembrane. This critical transport step is facilitated by the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter of the Resistance-Nodulation-Division (RND) superfamily.[1][2] MmpL3 functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasmic space.[2][3]

The essentiality of MmpL3 for the viability of Mtb has been extensively validated through genetic studies, making it a highly attractive target for novel anti-TB drug development.[1][4] A diverse array of chemical scaffolds, including SQ109 (which has undergone Phase II clinical trials), adamantyl ureas, and indolecarboxamides, have been identified as potent inhibitors of MmpL3.[3][5][6] These inhibitors have shown efficacy against drug-resistant Mtb strains, highlighting their potential to address the growing challenge of antimicrobial resistance.[1]

However, the development of MmpL3 inhibitors is not without its complexities. Some compounds have been shown to dissipate the proton motive force (PMF), which MmpL3 utilizes for transport, raising questions about their direct mechanism of action.[3][7] Therefore, a robust and multi-pronged testing protocol is imperative to not only identify potent inhibitors but also to validate their direct interaction with MmpL3 and elucidate their precise mechanism of action. This application note provides a comprehensive, field-proven guide for researchers to effectively screen, validate, and characterize MmpL3 inhibitors.

The MmpL3 Transport Pathway and Points of Inhibition

MmpL3-mediated transport is a crucial step in the biogenesis of the mycobacterial outer membrane. Understanding this pathway is key to interpreting inhibitor activity.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm TMM_syn TMM Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 1. TMM transport to inner leaflet TMM_peri TMM MmpL3->TMM_peri 2. PMF-dependent translocation ('flipping') Ag85 Antigen 85 Complex TMM_peri->Ag85 3. Mycolyl transfer TDM Trehalose Dimycolate (TDM) Ag85->TDM mAGP Mycolyl-Arabinogalactan Ag85->mAGP Inhibitor MmpL3 Inhibitor Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and inhibitor action.

Experimental Workflow: A Three-Tiered Approach to Inhibitor Validation

A rigorous evaluation of MmpL3 inhibitors requires a staged approach, moving from broad whole-cell activity to specific target engagement and mechanism of action studies. This ensures that resources are focused on the most promising and specific compounds.

Workflow Tier1 Tier 1: Primary Screening (Whole-Cell Activity) Tier2 Tier 2: Target Validation (Direct Binding & Phenotype) Tier1->Tier2 Active Compounds Tier3 Tier 3: Mechanism of Action (Functional Assays) Tier2->Tier3 Confirmed Binders Outcome Validated MmpL3 Inhibitor Tier3->Outcome Mechanism Confirmed

Sources

Troubleshooting & Optimization

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility and stability challenges associated with this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success and integrity of your experiments.

Introduction to this compound

This compound is a chiral amine derivative containing a pyridine ring. The presence of the basic amine and pyridine nitrogen atoms makes the molecule susceptible to protonation, and it is commonly supplied as a dihydrochloride salt to enhance its solubility and stability.[1] Understanding the physicochemical properties of this salt form is critical for its effective use in research and development, from initial screening to formulation.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in my chosen solvent?

A1: The solubility of this compound, like many amine salts, is highly dependent on the polarity of the solvent. As a salt, it is generally more soluble in polar solvents.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Amine salts are ionic and therefore most soluble in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents like DMSO and DMF. They are typically insoluble in non-polar organic solvents.[3]

  • pH of Aqueous Solutions: In aqueous solutions, the pH can significantly impact solubility. For a dihydrochloride salt of a weak base, the solubility is generally higher at a lower pH where the molecule is fully protonated. As the pH increases towards the pKa of the amine and pyridine moieties, the uncharged free base will begin to form, which may be less soluble.[4]

  • Common Ion Effect: If your aqueous buffer contains a high concentration of chloride ions, it may slightly decrease the solubility of the dihydrochloride salt due to the common ion effect.

  • Solid-State Properties: The crystalline form (polymorph) of the solid can influence its solubility. Ensure you are using a consistent batch of the material.

Q2: I am observing degradation of my compound in solution. What are the likely causes?

A2: Pyridine-containing compounds can be susceptible to degradation under certain conditions.[5] Potential causes for degradation include:

  • pH: The pyridine ring can be susceptible to nucleophilic attack, particularly at positions 2 and 4, and this can be influenced by pH.[5] Both strongly acidic and strongly basic conditions can promote hydrolysis.

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. The molecule may also be susceptible to oxidation by atmospheric oxygen or oxidizing agents present in the experimental system.[6]

  • Light Exposure (Photostability): Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[2][7] It is recommended to handle solutions of this compound in amber vials or under low-light conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[8] For long-term storage of solutions, refrigeration or freezing is advisable, provided the compound is stable to freeze-thaw cycles.

Q3: Can I prepare a stock solution in an organic solvent?

A3: While aqueous solutions are generally preferred for hydrochloride salts, stock solutions in polar aprotic solvents like DMSO or DMF can often be prepared. However, it is crucial to assess the long-term stability of the compound in these solvents, as they are not always inert. It is recommended to prepare fresh solutions or to conduct a stability study of the stock solution under your intended storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Scientific Rationale
Compound Precipitation 1. Visually inspect your assay medium for any signs of precipitation. 2. Determine the final concentration of your compound and the percentage of the solvent from your stock solution in the final assay medium. 3. Perform a solubility test of your compound in the final assay buffer at the highest concentration used.The buffer composition, pH, and presence of proteins in biological media can affect the solubility of your compound. Exceeding the solubility limit will lead to precipitation and an inaccurate effective concentration.
Compound Degradation 1. Prepare fresh solutions of the compound for each experiment. 2. If using a stock solution, verify its stability under the storage conditions. 3. Assess the stability of the compound in the assay buffer over the duration of the experiment.Degradation of the active compound will lead to a decrease in its effective concentration and potentially the formation of inactive or interfering byproducts.
Interaction with Assay Components 1. Evaluate potential interactions of the pyridine moiety with components of your assay, such as metal ions.Pyridine rings can act as ligands and chelate metal ions, which could interfere with assay components or the biological target.[9]
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolytic Degradation 1. Analyze the pH of your solution. 2. If possible, adjust the pH to a more neutral range where the compound is more stable. 3. Perform a forced degradation study under acidic and basic conditions to identify potential degradation products.Hydrolysis is a common degradation pathway for many pharmaceuticals and can be catalyzed by both acids and bases.[10]
Oxidative Degradation 1. Degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid sources of radical initiators. 3. Conduct a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility to oxidation.Oxidation can be initiated by dissolved oxygen or other oxidizing species in your solution.[6]
Photodegradation 1. Protect your solutions from light by using amber vials or covering them with aluminum foil. 2. Perform a photostability study by exposing a solution to a controlled light source.Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.[7]

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.[11]

Materials and Equipment:

  • This compound

  • Selected solvents: Deionized water, 95% Ethanol, DMSO, DMF

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand for a short period to allow for initial settling of the undissolved solid.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • For aqueous solutions, measure the pH of the saturated solution.

Data Analysis:

Calculate the solubility in mg/mL or molarity. Repeat the experiment at least in triplicate for each solvent and report the mean and standard deviation.

Estimated Solubility Profile (for illustrative purposes):

SolventEstimated SolubilityRationale
WaterHighAs a dihydrochloride salt, high solubility in a polar protic solvent is expected.[2]
EthanolModerateSoluble due to the polarity of ethanol, but likely less than in water.
DMSOModerate to HighGood solubility is expected in this polar aprotic solvent.
DMFModerate to HighSimilar to DMSO, good solubility is anticipated.
Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[10]

dot

Caption: Forced Degradation Study Workflow

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and other necessary reagents for the mobile phase

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature.

  • Thermal Degradation:

    • Solid State: Store the solid compound at 80°C.

    • Solution State: Dissolve the compound in water and heat at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.[10]

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Potential Degradation Pathways:

  • Hydrolysis: Cleavage of the molecule is possible under harsh acidic or basic conditions.

  • Oxidation: Formation of the corresponding pyridine-N-oxide is a likely degradation product.

  • Photodegradation: May lead to complex degradation products through radical mechanisms.[2]

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

dot

Caption: HPLC Method Development Strategy

Proposed HPLC Conditions:

  • Column: A C18 column is a good starting point for the separation of the polar parent compound and potentially less polar degradation products.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a low pH buffer (e.g., phosphate or acetate buffer at pH 3-4) is recommended. The low pH will ensure the protonation of the amine and pyridine moieties, leading to better peak shape.

  • Detection: The pyridine ring has a strong UV absorbance. A detection wavelength around 260 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of any degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity by showing that the degradation products do not interfere with the quantification of the parent compound.

Data Interpretation and Reporting

When reporting solubility data, always include the solvent, temperature, and pH (for aqueous solutions). For stability studies, report the percentage of the parent compound remaining at each time point and the percentage of each major degradation product formed. The use of mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

References

  • Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 1-15.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Critical Reviews in Environmental Control, 19(4), 309-340.
  • Andreozzi, R., et al. (1999).
  • Meisen, A., & Kennard, M. L. (1982). Hydrocarbon Processing, 61(10), 105-108.
  • Joshi, N. C., et al. (2017).
  • Bhattacharya, S., & Mandal, S. K. (2016). RSC advances, 6(113), 112334-112354.
  • Serajuddin, A. T. (2007). Advanced drug delivery reviews, 59(7), 603-616.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Scribd. (n.d.). Properties and Solubility of Amines. Retrieved from [Link]

  • ChemBK. (2024). 2-Hydroxymethyl-3-Methyl- 4-(3-methoxypropanoxyl) Pyridine Hydrochloride. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Paw, B. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(5), 337-343.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • PubMed. (1998). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • ResearchGate. (2008). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ACS Publications. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Retrieved from [Link]

  • PubMed. (2010). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • ResearchGate. (2019). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • Helda. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of amitriptyline hydrochloride in aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

Sources

Overcoming off-target effects of (R)-2-Methyl-1-pyridin-4-yl-propylamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Off-Target Effects in Preclinical Assays

Welcome to the technical support center for (R)-2-Methyl-1-pyridin-4-yl-propylamine. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research and development. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate potential off-target effects of (R)-2-Methyl-1-pyridin-4-yl-propylamine in your cellular and biochemical assays. Our goal is to empower you to generate high-quality, on-target data with confidence.

Troubleshooting Guide: Unraveling Unexpected Results

Encountering unexpected or inconsistent results is a common challenge in drug discovery. This section provides a systematic approach to identifying and mitigating potential off-target effects of (R)-2-Methyl-1-pyridin-4-yl-propylamine.

Issue 1: High Variability or Poor Reproducibility in a Cell-Based Assay

You're observing significant well-to-well or day-to-day variability in your cell-based assay when using (R)-2-Methyl-1-pyridin-4-yl-propylamine.

Possible Cause: Off-target effects can lead to inconsistent cellular responses. However, it's crucial to first rule out common sources of assay variability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high assay variability.

Step-by-Step Protocol:

  • Validate Assay Robustness:

    • Cell Health: Ensure your cells are healthy, within a consistent passage number, and free of contamination like mycoplasma.[1][2][3] Poor cell health can dramatically alter drug responses.[2]

    • Seeding Density: Optimize and strictly control cell seeding density to ensure uniform cell numbers across wells.[3]

    • Compound Handling: Prepare fresh serial dilutions of (R)-2-Methyl-1-pyridin-4-yl-propylamine for each experiment from a new powder stock if possible. Small molecules can degrade with freeze-thaw cycles.

    • Plate Reader Settings: Optimize the plate reader's gain, focal height, and well-scanning settings to ensure you are capturing the signal accurately and consistently across the plate.[4]

  • Investigate Potential Off-Target Effects:

    • Dose-Response Analysis: Generate a full dose-response curve. A shallow curve or biphasic response can indicate multiple targets with different affinities.

    • Counter-Screening: Test the compound in a cell line that does not express the intended target. Any activity observed would be, by definition, off-target.

    • Use of Structural Analogs: If available, test a structurally related but inactive analog of (R)-2-Methyl-1-pyridin-4-yl-propylamine. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

(R)-2-Methyl-1-pyridin-4-yl-propylamine is potent in your purified enzyme (biochemical) assay but shows significantly lower potency or a different phenotype in your cell-based assay.

Possible Causes: This is a classic challenge in drug development and can point to several factors, including off-target effects that may antagonize the on-target effect, poor cell permeability, or rapid metabolism of the compound.

Troubleshooting Workflow:

G cluster_biochem Biochemical Assay Checks cluster_cellular Cellular Assay Checks cluster_compound Compound Properties A Start: Biochemical vs. Cellular Discrepancy B Biochemical Assay Validation A->B C Cellular Assay Investigation A->C D Compound Properties Assessment A->D B1 Confirm On-Target IC50 B->B1 C1 Time-Course Experiment C->C1 D1 Assess Cell Permeability (e.g., PAMPA) D->D1 B2 Vary ATP/Substrate Concentration B1->B2 E Data Interpretation & Next Steps B2->E C2 Target Engagement Assay C1->C2 C3 Washout Experiment C2->C3 C3->E D2 Metabolic Stability Assay D1->D2 D2->E

Sources

Technical Support Center: Optimizing In Vivo Dosage of (R)-2-Methyl-1-pyridin-4-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific in vivo dosage and experimental protocols for "(R)-2-Methyl-1-pyridin-4-yl-propylamine" is not publicly available. This guide provides a comprehensive framework for the in vivo dosage refinement of novel small molecules, a process applicable to this and other similar research compounds. All protocols and data presented are illustrative.

Introduction

Translating a novel compound from a promising in vitro profile to a successful in vivo study is a critical and complex step in drug development. A primary challenge is determining an optimal dosage—one that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a structured approach to systematically determine and optimize the in vivo dosage for novel small molecules, using the hypothetical compound (R)-2-Methyl-1-pyridin-4-yl-propylamine as a working example. The methodologies described herein are grounded in established pharmacological principles to ensure scientific rigor and data reliability. All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[1][2][3][4]

Part 1: Foundational Steps - Estimating a Starting Dose

Before initiating animal studies, a rational starting dose must be estimated from pre-existing data. This minimizes the number of animals required and reduces the risk of unforeseen adverse effects.

FAQ 1: How do I determine a starting dose for my first in vivo experiment?

The initial dose for a first-in-animal study, often a dose-range finding (DRF) or maximum tolerated dose (MTD) study, is typically extrapolated from in vitro potency data (e.g., IC50 or EC50).[5] A common practice is to select a starting dose expected to achieve a plasma concentration several-fold higher than the in vitro IC50/EC50 value.[5] However, a more refined method is allometric scaling, which uses data from animal studies to predict pharmacokinetic parameters in humans.[6]

Allometric Scaling: This method is based on the principle that many physiological and pharmacokinetic processes scale in a predictable manner across species according to body weight.[6][7] The basic power-law equation is Y = a * W^b, where Y is the parameter of interest (like clearance), W is body weight, and 'a' and 'b' are empirically determined constants.[6]

Practical Steps for Dose Estimation:

  • Gather Data: Collect in vitro potency (EC50/IC50) and any available pharmacokinetic (PK) data from at least one species.

  • Convert to Human Equivalent Dose (HED): Use established conversion factors to estimate a starting dose in the target species. This method considers the differences in body surface area among species.[8]

  • Apply Safety Factors: Apply a safety factor (e.g., 1/10th of the scaled dose) to the estimated dose to ensure a safe starting point for the first in vivo cohorts.

ParameterValue (Illustrative)Source
In Vitro IC50 100 nMIn-house Assay
Animal Species Mouse (0.02 kg)N/A
Human Weight (for scaling) 70 kgStandard Reference
Km Factor (Mouse) 3FDA Guidance
Km Factor (Human) 37FDA Guidance
Calculated HED ~8.1 mg/kg (from 50 mg/kg mouse dose)Allometric Scaling Formula[8]
Proposed Starting Dose 0.8 mg/kg (with 10x safety factor)Precautionary Principle
Table 1: Illustrative example of allometric scaling calculation to derive a Human Equivalent Dose (HED) from a hypothetical mouse dose. The Km factor relates body weight to surface area.

Part 2: The Experimental Workflow - Dose-Range Finding (DRF) Studies

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and the Minimum Effective Dose (MED), the lowest dose that produces a desired therapeutic effect.[9][10][11] This establishes the therapeutic window for subsequent, more detailed efficacy studies.

FAQ 2: How should I design a robust Dose-Range Finding (DRF) study?

A well-designed DRF study involves administering escalating doses of the compound to different groups of animals and observing for both efficacy and signs of toxicity.[9][12]

Step-by-Step Protocol for a DRF Study:

  • Animal Model Selection: Choose a species and strain that is relevant to the disease model and has predictable physiological responses.[9]

  • Group Allocation: Assign animals randomly to multiple dose groups. A typical design includes a vehicle control group and 3-5 dose level groups (e.g., low, medium, high).[12]

  • Dose Escalation Strategy: Start with the estimated safe starting dose. Subsequent doses should be increased geometrically (e.g., 2x or 3x increments) until signs of toxicity are observed.[9] This approach ensures broad coverage of the dose range.[9]

  • Administration: Administer (R)-2-Methyl-1-pyridin-4-yl-propylamine via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring & Data Collection:

    • Toxicity: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Efficacy: Measure relevant pharmacodynamic (PD) biomarkers or disease-specific endpoints at predetermined time points.

    • Pharmacokinetics (PK): Collect blood samples at various time points to determine drug exposure (e.g., Cmax, AUC).[13]

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis start Estimate Starting Dose (Allometric Scaling) select_model Select Animal Model start->select_model groups Randomize Animals (e.g., n=3-5/group) select_model->groups dose Administer Vehicle & Escalating Doses groups->dose monitor Monitor: Clinical Signs, Body Weight, Efficacy Markers dose->monitor pk_pd Collect PK/PD Samples monitor->pk_pd necropsy Terminal Necropsy & Histopathology monitor->necropsy analyze Analyze PK/PD Data pk_pd->analyze mtd_med Determine MTD and MED analyze->mtd_med necropsy->mtd_med

Workflow for a Dose-Range Finding (DRF) study.

Part 3: Data Analysis - Pharmacokinetics & Pharmacodynamics (PK/PD)

Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for optimizing dosage.[14][15] PK/PD modeling integrates these two disciplines to describe the time course of a drug's effect in response to a dose.[16]

FAQ 3: What is PK/PD modeling and how does it help optimize the dose?

PK/PD modeling helps to:

  • Elucidate Exposure-Response Relationships: It clarifies how much drug is needed, and for how long, to achieve a desired therapeutic effect.[17]

  • Inform Dosing Regimens: By understanding the PK drivers of efficacy (e.g., Cmax, AUC, or time above a threshold concentration), you can design more effective dosing schedules (e.g., once daily vs. twice daily).[13]

  • Improve Translation: Robust preclinical PK/PD models improve the ability to predict efficacious dose regimens in humans.[13][14]

The relationship between PK (what the body does to the drug) and PD (what the drug does to the body) defines the therapeutic window.[14]

PKPD_Relationship PK Pharmacokinetics (PK) Concentration vs. Time PD Pharmacodynamics (PD) Effect vs. Concentration PK->PD drives Response Therapeutic Response (Efficacy & Toxicity) PD->Response defines Dose Dosing Regimen (Dose, Frequency) Dose->PK determines Response->Dose optimizes Troubleshooting_No_Efficacy Start No Efficacy Observed CheckPK Was plasma/tissue exposure sufficient (>> IC50)? Start->CheckPK CheckTarget Was target engagement demonstrated? CheckPK->CheckTarget Yes LowExposure Outcome: Insufficient Exposure Action: Reformulate or change administration route. CheckPK->LowExposure No CheckModel Is the animal model validated and appropriate? CheckTarget->CheckModel Yes PoorEngagement Outcome: Poor Target Engagement Action: Assess tissue penetration or compound-target interaction. CheckTarget->PoorEngagement No BadModel Outcome: Invalid Model Action: Re-evaluate and select a more appropriate model. CheckModel->BadModel No Metabolism Outcome: Rapid Metabolism Action: Conduct metabolite ID; consider chemical modification. CheckModel->Metabolism Yes

Decision tree for troubleshooting lack of efficacy.
FAQ 5: I'm observing high inter-animal variability in my results. How can I address this?

High variability can obscure real treatment effects.

  • Refine Procedures: Ensure that dosing, sampling, and measurement techniques are highly consistent across all animals and technicians.

  • Increase Sample Size: A larger 'n' per group can help overcome statistical noise, but this should be justified to the Institutional Animal Care and Use Committee (IACUC). [1]* Homogenize Animal Population: Use animals of the same age, sex (or both sexes if appropriate), and weight range. Ensure they are acclimatized to the facility and procedures.

  • Check Compound Stability: Confirm the stability of the dosing formulation over the duration of the experiment.

FAQ 6: Unexpected toxicity was observed at a dose predicted to be safe. What are the next steps?
  • Conduct Dose De-escalation: Test intermediate doses between the toxic dose and the next lowest non-toxic dose to more precisely define the MTD. [9]* Perform Clinical Pathology: Analyze blood and urine for markers of liver, kidney, or other organ damage to understand the nature of the toxicity.

  • Histopathology: Detailed microscopic examination of tissues from the toxic dose group is essential to identify the target organs of toxicity.

  • Consider Off-Target Effects: The toxicity may be unrelated to the intended pharmacological target. In silico and in vitro off-target screening can provide valuable insights.

References

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  • Research A-Z. Guide for the Care and Use of Laboratory Animals (Eighth Edition). Animal Care & Use Program. Available from: [Link]

  • The National Academies of Sciences, Engineering, and Medicine. Update of the Guide for the Care and Use of Laboratory Animals. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Nair A, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharm. 2016 Mar;7(2):27-31. Available from: [Link]

  • Office of Laboratory Animal Welfare (OLAW). Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. Available from: [Link]

  • Barn World. Can Animal Scales Help with Dosage Calculations for Medications? 2024. Available from: [Link]

  • Medicines Discovery Catapult. MDC Connects: Understanding the PK / PD Relationship. YouTube; 2020. Available from: [Link]

  • National Center for Biotechnology Information. Guide for the Care and Use of Laboratory Animals. 8th edition. National Academies Press (US); 2011. Available from: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

  • Wikipedia. PKPD model. Available from: [Link]

  • Wikipedia. Dose-ranging study. Available from: [Link]

  • ChemSafetyPRO. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. 2019. Available from: [Link]

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  • Patsnap Synapse. Using Allometric Scaling to Predict Human PK from Animals. 2025. Available from: [Link]

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  • Allometric Scaling Calculator. Available from: [Link]

  • Liederer BM, Lave T, Pfaar U, et al. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. J Pharm Sci. 2011;100(9):3539-3553. Available from: [Link]

  • Mateo-Lozano S, G-P de la Torre A, Bernabeu-Herrero ME, et al. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clin Pharmacol Ther. 2018;104(5):837-849. Available from: [Link]

  • Bretz F, Dette H, Pinheiro J. Practical considerations for optimal designs in clinical dose finding studies. Stat Med. 2010;29(7-8):731-742. Available from: [Link]

  • Paller CJ, Lolkema MP, Monk P, et al. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clin Cancer Res. 2016;22(11):2620-2628. Available from: [Link]

  • Chatterjee M, Turner DC, Felip E, et al. Moving the needle for oncology dose optimization: A call for action. Clin Pharmacol Ther. 2023;114(4):758-768. Available from: [Link]

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  • Vacher B, Bonnafous R, Cazes M, et al. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem. 1999;42(9):1648-1660. Available from: [Link]

  • LabRoots. Avoiding InVivo Study Pitfalls. YouTube; 2023. Available from: [Link]

  • Wang M, Gao M, Miller KD, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules. 2012;17(12):14757-14773. Available from: [Link]

  • Atkinson V. How to troubleshoot experiments. Chemistry World; 2024. Available from: [Link]

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  • Ben Ali A, Chouikh A. In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate; 2025. Available from: [Link]

  • Garvey DS, Wasilewski JM, Dudash Jr J, et al. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Br J Pharmacol. 1997;121(3):455-463. Available from: [Link]

  • Anderson JJ, Rao SP, Rowe B, et al. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization. J Pharmacol Exp Ther. 2002;303(3):1044-1051. Available from: [Link]

  • Zhang T, Li Y, Wang Y, et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. J Med Chem. 2021;64(17):13076-13093. Available from: [Link]

Sources

Troubleshooting low potency of (R)-2-Methyl-1-pyridin-4-yl-propylamine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Methyl-1-pyridin-4-yl-propylamine

Introduction

Welcome to the technical support guide for (R)-2-Methyl-1-pyridin-4-yl-propylamine. As researchers and drug development professionals, encountering variability in the potency of a small molecule in cell-based assays is a common yet challenging hurdle. This guide is structured as a series of frequently asked questions (FAQs) to provide a logical, step-by-step framework for troubleshooting low potency and ensuring the reliability and reproducibility of your experimental data. Our approach is grounded in first principles, moving from foundational compound verification to complex cellular and experimental variables.

Troubleshooting Guides & FAQs

Q1: My IC50 for (R)-2-Methyl-1-pyridin-4-yl-propylamine is significantly higher than expected, or I'm seeing no effect at my tested concentrations. Where should I begin?

A1: An unexpected lack of potency is a multi-faceted issue. Before diving into complex biological explanations, it's crucial to systematically rule out common technical and chemical variables. The investigative process should be approached in a tiered manner, starting with the most straightforward and likely culprits. We recommend a "Compound-Culture-Assay" triage approach.

The causality behind this approach is simple: an experiment is only as reliable as its weakest component. If the compound's integrity is compromised or it's not soluble in your system, no amount of assay optimization will yield a meaningful result. Similarly, if the assay itself is flawed or the cells are unhealthy, the biological response will be unreliable.

Table 1: Initial Troubleshooting Triage Checklist

CategoryKey QuestionInitial Action Items
Compound Integrity Is the compound what you think it is, and is it pure?1. Review the Certificate of Analysis (CoA).2. Verify proper stock solution preparation and storage.3. Check for visible precipitation in stock or working solutions.
Culture & Compound Stability Is the compound stable and bioavailable in your specific cell culture conditions?1. Assess compound solubility in your complete cell culture medium.2. Evaluate the impact of serum proteins on compound availability.3. Consider the health and passage number of your cell line.
Assay Parameters Is your experimental design and readout appropriate to detect the expected effect?1. Confirm the dose range is wide enough to capture a full response curve.2. Run appropriate controls (vehicle, positive control).3. Check for potential interference between the compound and the assay technology (e.g., autofluorescence).

Below is a general workflow to guide your investigation.

G start Start: Low Potency Observed compound Step 1: Verify Compound Integrity (Purity, Identity, Storage) start->compound Triage solubility Step 2: Assess Physicochemical Properties (Solubility, Stability in Media) compound->solubility If compound is verified end Resolution: Potency Determined compound->end Issue found: Impure/degraded compound assay Step 3: Optimize Experimental Design (Dose Range, Controls, Cell Health) solubility->assay If soluble & stable solubility->end Issue found: Precipitation/degradation advanced Step 4: Advanced Biological Validation (Target Expression, Cell Line Specificity) assay->advanced If assay is optimized assay->end Issue found: Suboptimal assay conditions advanced->end G cluster_extracellular Extracellular Space (Medium) cluster_intracellular Intracellular Space Nominal_Conc Nominal Concentration (What you add) Serum_Binding Binding to Serum Proteins (e.g., Albumin) Nominal_Conc->Serum_Binding reduces Precipitation Precipitation/ Aggregation Nominal_Conc->Precipitation reduces Free_Conc Free, Active Concentration Nominal_Conc->Free_Conc leads to Uptake Passive Diffusion & Active Transport (Influx) Free_Conc->Uptake enters cell via Intra_Conc Intracellular Concentration Uptake->Intra_Conc Efflux Active Transport (Efflux) (e.g., P-gp pumps) Intra_Conc->Efflux removed by Target_Binding Binding to Target Protein Intra_Conc->Target_Binding Metabolism Metabolic Degradation Intra_Conc->Metabolism G start Is Target Expression Known in Cell Line? western Perform Western Blot or qPCR start->western No present Target Present? start->present Yes western->present proceed Proceed with Potency Assay present->proceed Yes new_line Select Alternative Cell Line present->new_line No

Technical Support Center: Enhancing Oral Bioavailability of Pyridine-Based MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and optimization of pyridine-based inhibitors targeting the Mycobacterium tuberculosis (Mtb) MmpL3 transporter. The development of orally active anti-tubercular agents is paramount for effective treatment, yet achieving adequate oral bioavailability presents a significant hurdle for many promising compounds. This document provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions, grounding its advice in established pharmacokinetic principles and field-proven methodologies.

Part 1: Core Concepts & Foundational Challenges

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter responsible for exporting trehalose monomycolates (TMM), a critical precursor for the mycobacterial outer membrane.[1][2][3][4] Its essentiality for Mtb viability and its location in the cell envelope make it a highly attractive therapeutic target.[3][5] Numerous chemical scaffolds, including pyridine-based derivatives, have shown potent inhibitory activity against MmpL3.[5][6]

However, the journey from a potent in vitro inhibitor to a successful oral drug is fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). Many potent MmpL3 inhibitors are lipophilic molecules, a characteristic that can lead to poor aqueous solubility and high metabolic turnover, ultimately resulting in low oral bioavailability.[7]

The following diagram illustrates the key barriers a compound must overcome to become orally bioavailable.

Oral Bioavailability Cascade Drug Drug in Formulation Dissolution Dissolution in GI Fluid (Solubility) Drug->Dissolution Lumen Drug in Solution (GI Lumen) Dissolution->Lumen Rate-Limiting for poorly soluble drugs Absorption Permeation across Intestinal Epithelium (Permeability) Lumen->Absorption Enterocytes Enterocytes (Gut Wall) Absorption->Enterocytes Metabolism1 Gut Wall Metabolism (e.g., CYP3A4) Enterocytes->Metabolism1 PortalVein Portal Vein Enterocytes->PortalVein Successful Absorption Efflux Efflux back to Lumen (e.g., P-gp) Enterocytes->Efflux Metabolism1->PortalVein Liver Liver PortalVein->Liver Metabolism2 Hepatic First-Pass Metabolism Liver->Metabolism2 Systemic Systemic Circulation (Bioavailable Drug) Metabolism2->Systemic Drug Surviving Metabolism Efflux->Lumen

Caption: The Oral Bioavailability Cascade.

Part 2: Troubleshooting Guide

This section addresses specific experimental roadblocks in a question-and-answer format.

Q1: My pyridine-based MmpL3 inhibitor has a sub-micromolar MIC against Mtb but shows poor or no efficacy in our acute murine infection model. What is the most logical troubleshooting workflow?

A1: This is a classic and frequent challenge in drug discovery, highlighting the disconnect between in vitro potency and in vivo pharmacokinetics (PK). The lack of efficacy is almost certainly due to insufficient drug exposure at the site of infection. Your primary goal is to systematically diagnose the ADME properties of your compound to identify the bottleneck.

The workflow below provides a structured approach to this problem. Start with the most common and resource-efficient assays.

Troubleshooting Workflow Start Poor In Vivo Efficacy Despite High In Vitro Potency CheckSol 1. Assess Kinetic Solubility Start->CheckSol SolubilityResult Is Solubility > 50 µM? CheckSol->SolubilityResult ImproveSol Medicinal Chemistry or Formulation Strategies to Improve Solubility SolubilityResult->ImproveSol No CheckPerm 2. Assess Permeability (PAMPA) SolubilityResult->CheckPerm Yes ImproveSol->CheckSol PermResult Is Papp > 5 x 10⁻⁶ cm/s? CheckPerm->PermResult ImprovePerm Optimize Lipophilicity (cLogP) Reduce Polar Surface Area (TPSA) PermResult->ImprovePerm No CheckMet 3. Assess Metabolic Stability (Liver Microsomes) PermResult->CheckMet Yes ImprovePerm->CheckPerm MetResult Is Half-Life (t½) > 30 min? CheckMet->MetResult ImproveMet Identify Metabolic Hotspots Introduce Blocking Groups (e.g., F, D) MetResult->ImproveMet No PKStudy Proceed to In Vivo PK Study (Mouse) MetResult->PKStudy Yes ImproveMet->CheckMet

Caption: A systematic workflow for troubleshooting poor in vivo efficacy.

Causality Behind the Workflow:

  • Solubility First: A drug must dissolve to be absorbed. This is the most fundamental barrier. A kinetic solubility assay is fast, uses minimal compound, and provides a clear go/no-go decision point.

  • Permeability Second: If the compound dissolves, it must then cross the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion, which is the primary absorption mechanism for many drugs.[8]

  • Metabolism Third: If the compound is soluble and permeable, it may be cleared too rapidly by metabolic enzymes in the gut wall or liver before it can reach therapeutic concentrations. An in vitro liver microsomal stability assay provides a reliable indicator of susceptibility to Phase I metabolism.

Q2: My compound precipitates immediately in aqueous buffer. How do I reliably measure solubility, and what are my options if it's extremely low (<10 µM)?

A2: Visual precipitation is a clear sign of poor aqueous solubility, a common issue for lipophilic MmpL3 inhibitors. A quantitative assessment is crucial.

Experimental Protocol: Kinetic Solubility Assay

This assay determines the solubility of a compound under conditions that mimic the transition from a solid or concentrated DMSO stock into an aqueous environment.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • Assay Plate: Add 2 µL of the DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in a 96-well filter plate (0.45 µm). This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Place the filter plate on top of a standard 96-well collection plate and centrifuge to separate any precipitated compound from the saturated solution.

  • Quantification:

    • Prepare a standard curve of the compound in a 50:50 mixture of Acetonitrile:Water.

    • Transfer an aliquot of the clear filtrate from the collection plate and dilute it into the same 50:50 solvent.

    • Analyze the concentration of the test compound in the filtrate against the standard curve using LC-MS/MS or UV-Vis spectroscopy.

Interpreting the Results:

  • < 10 µM: Solubility is likely a primary barrier to absorption.

  • 10-50 µM: May be acceptable, but improvements are desirable.

  • > 50 µM: Solubility is unlikely to be the rate-limiting factor for absorption.

Strategies to Address Low Solubility:

  • Medicinal Chemistry (Structure Modification):

    • Introduce Polar Groups: Strategically add ionizable groups (e.g., amines, carboxylic acids) or polar functionalities (e.g., hydroxyls, amides) to increase hydrogen bonding with water. The basic nitrogen in the pyridine ring itself contributes to solubility at low pH, but this effect can be enhanced.

    • Break Symmetry/Reduce Crystallinity: Introduce non-planar groups or chiral centers to disrupt crystal lattice energy, which can improve the dissolution rate.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to prevent crystallization. This maintains the drug in a higher-energy, more soluble amorphous state.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can be used to dissolve the compound in a lipid/surfactant mixture, which forms a fine emulsion in the GI tract, facilitating absorption.[9]

Q3: My compound has adequate solubility but shows low permeability in the PAMPA assay. What structural features govern permeability, and how can they be optimized?

A3: Low permeability indicates that your compound, while dissolved in the GI tract, cannot efficiently cross the lipid bilayer of the intestinal cells. This is governed by a balance between lipophilicity and polarity.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane, serving as a model for the intestinal barrier.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Compound Preparation: Dissolve the test compound in PBS (pH 7.4) at a concentration of 50-100 µM in a 96-well plate (acceptor plate).

  • Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich." Add buffer to the donor wells. Then, add a small volume of a concentrated stock of your compound to the donor wells.

  • Incubation: Incubate the sandwich plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V is volume, A is membrane area, t is time, and C is concentration.

Interpreting the Results:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability.

  • Papp 1-5 x 10⁻⁶ cm/s: Moderate permeability.

  • Papp > 5 x 10⁻⁶ cm/s: High permeability.

Strategies to Improve Permeability:

  • Reduce Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms. A lower TPSA (<140 Ų) is generally correlated with better passive diffusion. This can be achieved by replacing polar groups (e.g., -OH, -COOH) with less polar isosteres or by intramolecular hydrogen bonding to mask polar functionalities.

  • Optimize Lipophilicity (cLogP): Permeability often increases with lipophilicity, but only up to a point. A cLogP in the range of 1-4 is often optimal. Excessively high lipophilicity (cLogP > 5) can lead to poor solubility and trapping within the lipid membrane.

  • Reduce Hydrogen Bond Donors (HBD): Each HBD requires desolvation before crossing the lipid membrane, which is energetically costly. Aim for an HBD count of ≤ 5.

Q4: My compound is soluble and permeable, but an initial PK study shows very rapid clearance and low exposure. How do I test for and address metabolic instability?

A4: Rapid clearance is a hallmark of high first-pass metabolism in the liver. Pyridine rings and their substituents are susceptible to oxidation by cytochrome P450 (CYP) enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes, providing a prediction of hepatic clearance.

Methodology:

  • Reagents: Obtain pooled liver microsomes (human or mouse) and an NADPH-regenerating system (cofactor for CYP enzymes).

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of microsomes (e.g., 0.5 mg/mL protein) in buffer to 37°C.

  • Initiation: Add the test compound (final concentration ~1 µM) to the microsome mixture. Split the mixture into two sets of wells. To one set, add the NADPH-regenerating system to start the reaction. To the other set (-NADPH), add buffer as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). Intrinsic clearance (CLint) and half-life (t½) can then be calculated: t½ = 0.693 / k CLint (µL/min/mg) = (k * 1000) / [microsomal protein concentration]

Interpreting the Results:

  • t½ < 15 min: High clearance, likely to have poor oral bioavailability.

  • t½ 15-60 min: Moderate clearance, may be acceptable depending on potency.

  • t½ > 60 min: Low clearance, metabolically stable.

Strategies to Improve Metabolic Stability:

  • Metabolite Identification: First, conduct a "metabolite ID" study using LC-MS to determine the exact sites of metabolic modification on your molecule.

  • Blocking Strategies:

    • Aromatic Hydroxylation: The pyridine ring itself or other aromatic rings are common sites of hydroxylation. Introducing an electron-withdrawing group like fluorine (F) or chlorine (Cl) at or adjacent to the site of oxidation can block this process.[7]

    • Benzylic Oxidation: Methyl groups attached to the pyridine ring are susceptible to oxidation. Replacing a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) or a halogen can improve stability.[7]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium (D), at a metabolic "hotspot" can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving stability.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal physicochemical properties for an orally bioavailable drug?

A1: While there are no absolute rules, several guidelines exist to help direct medicinal chemistry efforts. The most famous is Lipinski's Rule of Five, but other parameters are also critical. Adherence to these guidelines increases the probability of good oral absorption.

ParameterGuidelineRationale
Molecular Weight (MW) < 500 DaSmaller molecules are more easily absorbed.
Lipophilicity (cLogP) < 5Balances solubility and permeability.
H-Bond Donors (HBD) ≤ 5Reduces the energy penalty of desolvation for membrane crossing.
H-Bond Acceptors (HBA) ≤ 10Affects solubility and interactions with transporters.
Polar Surface Area (TPSA) < 140 ŲStrongly correlates with passive membrane permeability.
Rotatable Bonds ≤ 10Less conformational flexibility can lead to better binding and permeability.

This data is compiled from widely accepted medicinal chemistry principles for oral drug design.[10]

Q2: What is the difference between the PAMPA and Caco-2 permeability assays?

A2: Both assays predict intestinal permeability, but they model different aspects of absorption.

  • PAMPA: Measures only passive diffusion . It is fast, inexpensive, and high-throughput. It is excellent for early-stage screening to optimize the physicochemical properties for membrane crossing.

  • Caco-2 Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium. It measures passive diffusion AND active transport processes , including efflux by transporters like P-glycoprotein (P-gp). It is more complex, slower, and more expensive but provides a more biologically complete picture of absorption. It is typically used on more advanced compounds after PAMPA screening.

Q3: What is a prodrug strategy, and how could it be applied to a pyridine-based inhibitor with bioavailability issues?

A3: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9][11][12] This strategy is used to overcome ADME barriers.

Application for Pyridine-Based Inhibitors:

  • Problem: Poor solubility due to a carboxylic acid group (-COOH).

    • Prodrug Strategy: Esterify the carboxylic acid (e.g., to a methyl or ethyl ester). The more lipophilic ester will be better absorbed. Inside the body, ubiquitous esterase enzymes will cleave the ester, releasing the active carboxylic acid.

  • Problem: Low permeability due to an exposed, polar hydroxyl group (-OH).

    • Prodrug Strategy: Convert the hydroxyl group into a phosphate ester. The phosphate group can be designed to be cleaved by alkaline phosphatases at the intestinal wall, releasing the parent drug after absorption is facilitated.

Q4: My compound is identified as a substrate for the P-glycoprotein (P-gp) efflux pump. What does this mean for oral bioavailability?

A4: P-glycoprotein is an efflux transporter located on the apical side of intestinal enterocytes. It actively pumps substrates from inside the cell back into the GI lumen, acting as a barrier to absorption. If your compound is a P-gp substrate, its effective permeability will be much lower than predicted by passive diffusion alone, leading to poor oral bioavailability. This can be diagnosed using a Caco-2 assay with and without a known P-gp inhibitor (like verapamil). If permeability increases significantly in the presence of the inhibitor, your compound is a P-gp substrate. Mitigating P-gp efflux often involves structural modifications to reduce the recognition features for the transporter, such as reducing the number of H-bond acceptors or modulating overall lipophilicity and charge.

References

  • National Institutes of Health (NIH). (n.d.). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis.
  • Patsnap Synapse. (2024, June 21). What are MmpL3 inhibitors and how do they work?
  • ResearchGate. (n.d.). MmpL3 is essential for mycobacterial physiology and is an attractive target for anti-TB drugs.
  • ACS Infectious Diseases. (n.d.). Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis.
  • PubMed Central (PMC). (n.d.). Molecular Mechanisms of MmpL3 Function and Inhibition.
  • National Institutes of Health (NIH). (2020, August 27). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections.
  • National Institutes of Health (NIH). (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Creighton University. (n.d.). Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis.
  • ResearchGate. (2025, August 5). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis.
  • PubMed. (2023, July 5). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents.
  • PubMed Central (PMC). (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
  • ResearchGate. (2025, August 6). Strategies to improve oral bioavailability.
  • PubMed. (n.d.). Strategies to improve oral drug bioavailability.
  • PubMed Central (PMC). (n.d.). Prioritizing oral bioavailability in drug development strategies.
  • Asian Journal of Pharmacy and Technology. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022.
  • American Pharmaceutical Review. (2013, April 30). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities.
  • PubMed. (n.d.). Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans.
  • MDPI. (n.d.). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.

Sources

Technical Support Center: Overcoming Resistance to Lorlatinib (PF-06463922)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Lorlatinib (PF-06463922), a potent third-generation ALK/ROS1 tyrosine kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Lorlatinib. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting strategies and field-proven insights to navigate the complexities of your experiments. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Lorlatinib-sensitive cell line is showing reduced responsiveness to treatment. What are the initial steps to investigate potential resistance?

A1: The emergence of reduced sensitivity to Lorlatinib in a previously responsive cell line is a common experimental observation and the first indication of acquired resistance. A systematic approach is crucial to identify the underlying mechanism. Here’s a recommended initial workflow:

  • Confirm Drug Potency and Cell Line Identity:

    • Verify Lorlatinib Activity: Test the current batch of Lorlatinib on a new, validated sensitive cell line to rule out compound degradation.

    • Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out contamination or misidentification.

  • Establish a Resistance Profile:

    • Dose-Response Curve: Generate a new dose-response curve for Lorlatinib in your suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the IC50 indicates resistance.

  • Initial Molecular Screening:

    • ALK Expression and Phosphorylation: Perform Western blotting to assess the total and phosphorylated levels of ALK. A decrease in ALK phosphorylation despite the presence of Lorlatinib may suggest a target-independent mechanism, while sustained phosphorylation could point to on-target resistance.

Troubleshooting Guide: Investigating Specific Resistance Mechanisms

This section provides detailed protocols and troubleshooting for specific resistance mechanisms.

On-Target Resistance: ALK-Dependent Mechanisms

On-target resistance involves genetic alterations in the ALK gene itself, preventing Lorlatinib from effectively binding to and inhibiting the kinase.

A2: Secondary mutations in the ALK kinase domain are a frequent cause of acquired resistance to ALK inhibitors.[1][2] Identifying these mutations is critical for understanding the resistance mechanism.

Experimental Workflow: ALK Mutation Analysis

cluster_0 Workflow for ALK Mutation Detection Start Resistant Cell Population Genomic_DNA_RNA_Extraction Genomic DNA/RNA Extraction Start->Genomic_DNA_RNA_Extraction PCR_Amplification PCR Amplification of ALK Kinase Domain Genomic_DNA_RNA_Extraction->PCR_Amplification Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing For known hotspots NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS For comprehensive analysis Data_Analysis Data Analysis and Variant Calling Sanger_Sequencing->Data_Analysis NGS->Data_Analysis Confirmation Functional Validation of Mutation Data_Analysis->Confirmation End Identified Resistance Mutation Confirmation->End

Caption: Workflow for detecting ALK kinase domain mutations.

Step-by-Step Protocol: Sanger Sequencing of ALK Kinase Domain

  • Primer Design: Design PCR primers flanking the known mutation hotspots in the ALK kinase domain.

  • PCR Amplification: Amplify the target region from genomic DNA or cDNA of both sensitive and resistant cells.

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Perform Sanger sequencing using the designed primers.

  • Sequence Analysis: Align the sequencing results from resistant and sensitive cells to identify nucleotide changes.

Known Lorlatinib Resistance Mutations in ALK:

Mutation TypeExamplesSusceptibility to Lorlatinib
Single Mutations G1202R, L1196M, C1156Y, G1269A, F1174LCan confer resistance[1][3][4]
Compound Mutations L1196M/D1203N, F1174L/G1202R, C1156Y/G1269AOften lead to high-level resistance[3][5]

Troubleshooting:

  • No PCR Product: Optimize PCR conditions (annealing temperature, MgCl2 concentration). Check DNA/RNA quality.

  • Poor Sequencing Quality: Re-purify PCR product. Use a higher concentration of DNA.

  • Ambiguous Sequence: This could indicate a heterozygous mutation or a mixed cell population. Consider subcloning the PCR product before sequencing or using NGS for deeper analysis.

A3: Yes, amplification of the ALK fusion gene can lead to resistance by increasing the target protein level, thereby overwhelming the inhibitory capacity of Lorlatinib.[4]

Experimental Approaches to Detect Gene Amplification:

  • Quantitative PCR (qPCR): A straightforward method to assess relative gene copy number.

    • Protocol: Design primers for a region of the ALK gene and a reference gene (e.g., GAPDH). Perform qPCR on genomic DNA from sensitive and resistant cells. Calculate the relative copy number using the ΔΔCt method.

  • Fluorescence In Situ Hybridization (FISH): Provides a direct visualization of gene amplification on chromosomes.

  • Next-Generation Sequencing (NGS): Can provide copy number variation data across the genome.

Off-Target Resistance: ALK-Independent Mechanisms

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[1]

A4: The activation of bypass signaling pathways is a common mechanism of resistance to targeted therapies.[1][6] A phospho-receptor tyrosine kinase (RTK) array is an excellent starting point to screen for upregulated pathways.

Experimental Workflow: Investigating Bypass Signaling

cluster_1 Bypass Pathway Investigation Workflow Start Resistant Cells with Low p-ALK Phospho_RTK_Array Phospho-RTK Array Start->Phospho_RTK_Array Identify_Candidates Identify Hyperactivated RTKs (e.g., EGFR, MET) Phospho_RTK_Array->Identify_Candidates Western_Blot_Validation Western Blot Validation Identify_Candidates->Western_Blot_Validation Downstream_Signaling Assess Downstream Pathways (e.g., p-AKT, p-ERK) Western_Blot_Validation->Downstream_Signaling Combination_Therapy Functional Testing with Combination Inhibitors Downstream_Signaling->Combination_Therapy End Confirmed Bypass Pathway Combination_Therapy->End

Caption: Workflow for identifying activated bypass signaling pathways.

Common Bypass Pathways in Lorlatinib Resistance:

PathwayKey ProteinsDownstream EffectorsPotential Combination Therapy
EGFR Signaling EGFR, HER2PI3K/AKT, RAS/MAPKEGFR inhibitors (e.g., Erlotinib, Osimertinib)[6]
MET Signaling c-METPI3K/AKT, RAS/MAPKMET inhibitors (e.g., Crizotinib, Capmatinib)[4]
PI3K/AKT/mTOR PI3K, AKT, mTORProliferation, SurvivalmTOR inhibitors (e.g., Everolimus, Sirolimus)[5]
RAS/MAPK KRAS, NRAS, BRAFProliferation, DifferentiationMEK inhibitors (e.g., Trametinib, Cobimetinib)[4]

Protocol: Validating Bypass Pathway Activation with Combination Therapy

  • Hypothesis: Based on your screening results, hypothesize that a specific bypass pathway (e.g., EGFR) is driving resistance.

  • Experimental Design: Treat your Lorlatinib-resistant cells with:

    • Lorlatinib alone

    • The bypass pathway inhibitor alone (e.g., an EGFR inhibitor)

    • A combination of Lorlatinib and the bypass pathway inhibitor

  • Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) after 72 hours of treatment.

  • Analysis: Look for a synergistic effect, where the combination treatment is significantly more effective at reducing cell viability than either single agent.

A5: Yes, EMT is a cellular process that has been implicated in resistance to various cancer therapies, including Lorlatinib.[3][7] During EMT, epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming more mesenchymal in phenotype.

Key Markers of EMT:

Marker TypeExamplesExpected Change in EMT
Epithelial Markers E-cadherin, CytokeratinsDecrease
Mesenchymal Markers N-cadherin, Vimentin, Snail, Slug, TwistIncrease

Experimental Approaches to Assess EMT:

  • Immunofluorescence/Immunohistochemistry: Visualize the expression and localization of epithelial and mesenchymal markers in your cells or tissue samples.

  • Western Blotting: Quantify the protein levels of these markers.

  • qPCR: Measure the mRNA expression levels of the corresponding genes.

Troubleshooting:

  • Inconclusive Marker Changes: EMT is a dynamic process, and cells can exist in intermediate states. Analyze a panel of markers rather than relying on a single one.

  • Functional Correlation: Correlate the observed molecular changes with functional assays, such as cell migration and invasion assays (e.g., Transwell assay), to confirm a more mesenchymal phenotype.

Advanced Troubleshooting

Q6: I have ruled out ALK mutations and common bypass pathways. What other, less common, resistance mechanisms should I consider?

A6: While ALK mutations and bypass signaling are the most frequent culprits, other mechanisms can contribute to Lorlatinib resistance.

  • Loss of a Tumor Suppressor: Loss-of-function mutations in tumor suppressor genes like NF2 have been identified as a novel bypass mechanism of resistance to Lorlatinib, conferring sensitivity to mTOR inhibitors.[3][5]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration.

  • Histological Transformation: In some cases, the tumor may undergo a transformation to a different histology, such as from non-small cell lung cancer to small cell lung cancer, which has a different set of driver mutations and therapeutic sensitivities.

Investigative Strategies for Advanced Resistance Mechanisms:

MechanismSuggested Experimental Approach
Tumor Suppressor Loss Whole-exome or targeted sequencing to identify mutations in known tumor suppressor genes.
Drug Efflux qPCR or Western blotting for common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP). Functional assays using specific inhibitors of these transporters.
Histological Transformation Histopathological analysis of resistant tumor samples.

By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to dissect the complex mechanisms of resistance to Lorlatinib in your research models.

References

  • Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. Clinical Cancer Research. [Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Journal of Thoracic Oncology. [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. World Journal of Clinical Oncology. [Link]

  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Cancers. [Link]

  • Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. Clinical Cancer Research. [Link]

  • The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance. Expert Opinion on Pharmacotherapy. [Link]

  • Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes. Annals of Translational Medicine. [Link]

  • Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. Annals of Oncology. [Link]

Sources

Differentiating direct versus indirect inhibition of MmpL3 by small molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MmpL3 Inhibitor Modality

Welcome to the technical support center for researchers investigating MmpL3 inhibitors. Mycolic acid transport is a critical pathway for Mycobacterium tuberculosis (Mtb), and the Mycobacterial Membrane Protein Large 3 (MmpL3) is at its heart, making it a prime target for novel anti-tubercular therapeutics.[1][2][3] MmpL3 is essential for transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[3][4][5] Inhibition of MmpL3 leads to the accumulation of TMM and a reduction in trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan, ultimately causing cell death.[5][6][7]

A recurring challenge in the field is determining whether a small molecule inhibitor acts directly on MmpL3 or indirectly, for instance, by disrupting the proton motive force (PMF) that powers this transporter.[2][6][7] This distinction is critical for mechanism-of-action studies and for guiding medicinal chemistry efforts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of differentiating these inhibitory mechanisms.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of MmpL3 inhibition?

There are two primary mechanisms by which small molecules can inhibit MmpL3 function:

  • Direct Inhibition: The compound physically binds to the MmpL3 protein, sterically hindering its function or locking it in a non-functional conformation.[1][8][9] This is the desired mechanism for a targeted drug.

  • Indirect Inhibition: The compound does not bind directly to MmpL3 but disrupts cellular processes essential for its function. The most common form of indirect inhibition is the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane.[2][6][7] Since MmpL3 is an RND superfamily transporter, it relies on the PMF for energy.[2][4][10] Therefore, compounds that act as protonophores (e.g., CCCP) or ionophores can phenocopy MmpL3 inhibition.[2][6]

Q2: Why is it crucial to differentiate between direct and indirect inhibitors?

Distinguishing between these mechanisms is vital for several reasons:

  • Target Validation: Confirming direct engagement validates MmpL3 as the authentic target, providing a solid foundation for structure-activity relationship (SAR) studies.

  • Specificity and Off-Target Effects: Indirect inhibitors, particularly PMF disrupters, are often non-specific and can affect numerous other PMF-dependent cellular processes, leading to broader cytotoxicity.[2][11] Some compounds initially identified as MmpL3 inhibitors have shown activity against a range of bacteria and fungi that lack mycolic acids, suggesting off-target effects.[2][12]

  • Resistance Development: While resistance to both types of inhibitors can arise from mutations in mmpL3, the nature and location of these mutations can provide clues about the mechanism.[10][13] Understanding the mechanism helps in predicting and interpreting resistance profiles.

Q3: My compound shows a classic MmpL3 inhibition phenotype (TMM accumulation, TDM reduction), but I'm unsure if it's a direct or indirect inhibitor. What's the first step?

The classic lipid phenotype is a great starting point but can be misleading, as PMF disruption can produce a similar lipid profile.[6] The first and most straightforward step is to assess your compound's effect on the PMF.

Part 2: Troubleshooting Experimental Workflows

This section provides a question-and-answer guide for common issues encountered during experimental validation.

Workflow 1: Assessing Proton Motive Force (PMF) Disruption

Q4: I'm performing a DiOC₂(3) assay to measure membrane potential (ΔΨ), and my results are ambiguous. What could be going wrong?

  • Sub-optimal Dye Concentration: Ensure you have titrated the DiOC₂(3) concentration to find an optimal level that gives a robust signal without causing toxicity.

  • Incorrect Gating in Flow Cytometry: The DiOC₂(3) assay relies on the ratiometric measurement of green and red fluorescence. Incorrect gating can lead to misinterpretation of the data. Always include unstained and single-stained controls.

  • Compound Interference: Your compound might be fluorescent in the same range as DiOC₂(3), or it could be quenching the signal. Run a control with your compound in the absence of the dye to check for autofluorescence.

  • Time-dependent Effects: The effect of your compound on PMF might be time-dependent. Consider running a time-course experiment to capture the kinetics of PMF disruption.

Q5: My compound disrupts the membrane potential. Does this automatically mean it's an indirect inhibitor?

Not necessarily. Some compounds have been shown to both directly bind MmpL3 and disrupt the PMF.[6][8][9] The key question is whether the PMF disruption is the cause of MmpL3 inhibition or a secondary, off-target effect. If your compound is a potent PMF disrupter at concentrations well below its MIC, it is more likely to be an indirect inhibitor. Conversely, if PMF disruption only occurs at concentrations significantly higher than the MIC, it may be a secondary effect.[8]

Workflow 2: Confirming Direct Target Engagement

Several biophysical and biochemical assays can be used to demonstrate direct binding of a compound to MmpL3.

Q6: I'm trying to use a Cellular Thermal Shift Assay (CETSA) to show target engagement, but I don't see a thermal shift. What are the common pitfalls? [14][15][16]

  • Insufficient Compound Concentration: The concentration of your compound in the cells might not be high enough to saturate the target and induce a detectable thermal shift. Ensure you are using a concentration that is a multiple of the MIC.

  • Low Target Abundance: MmpL3 might be a low-abundance protein, making it difficult to detect a shift by Western blot. Consider using a more sensitive detection method or overexpressing the protein.

  • Protein Destabilization: While most ligands stabilize their targets, some can cause destabilization. Ensure you are analyzing both possibilities.

  • Inappropriate Temperature Range: The optimal temperature for observing a shift is protein-specific. You may need to perform a full melt curve to identify the Tₘ of MmpL3 in your system before performing isothermal dose-response experiments.[16]

Step-by-Step Protocol: Western Blot-Based CETSA for MmpL3

  • Cell Culture and Treatment: Grow M. smegmatis or M. tuberculosis to mid-log phase. Treat the cells with your inhibitor at various concentrations (e.g., 1x, 5x, 10x MIC) and a vehicle control for 1-2 hours.

  • Heat Shock: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using bead beating or sonication in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of MmpL3 by SDS-PAGE and Western blot using a validated anti-MmpL3 antibody. A direct inhibitor should increase the amount of soluble MmpL3 at higher temperatures compared to the vehicle control.

Q7: I want to use a more direct binding assay. What are my options?

For unequivocal proof of direct binding, in vitro assays with purified MmpL3 are the gold standard.

  • Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): These label-free techniques can measure the real-time binding kinetics of your compound to purified MmpL3 immobilized on a sensor surface.[8][9]

    • Troubleshooting: A lack of binding could be due to improper protein folding or immobilization. Ensure your purified MmpL3 is active and correctly folded. The orientation of immobilization can also be critical.

  • Fluorescence-Based Competitive Binding Assay: This assay uses a fluorescently labeled probe known to bind MmpL3. A direct inhibitor will compete with the probe for binding, leading to a decrease in the fluorescent signal.[12][17]

    • Troubleshooting: Ensure your compound does not have intrinsic fluorescence that interferes with the assay. Also, confirm the specificity of the fluorescent probe for MmpL3.

Workflow 3: Genetic Validation

Q8: I have generated resistant mutants to my compound, and they all have mutations in mmpL3. Does this confirm direct inhibition?

The isolation of resistant mutants with mutations in mmpL3 is strong evidence that MmpL3 is the target.[6][18][19] However, it doesn't definitively rule out indirect inhibition. Mutations in MmpL3 could potentially compensate for the effects of a PMF disrupter, for example, by altering the protein's coupling to the PMF.

Q9: How can I use resistant mutants to further probe the mechanism of action?

  • Cross-Resistance Profiling: Test your resistant mutants against known direct and indirect MmpL3 inhibitors. If your mutants show cross-resistance to direct inhibitors but remain sensitive to PMF disrupters, it strengthens the case for direct inhibition.[17][20]

  • Structural Mapping: Map the resistance mutations onto a structural model of MmpL3.[10][13] Mutations that cluster in a specific binding pocket are strong indicators of direct interaction.[13] In contrast, mutations that are distributed across the protein might suggest a compensatory mechanism.

Part 3: Data Interpretation and Visualization

Decision-Making Workflow

The following diagram illustrates a logical workflow for characterizing a novel MmpL3 inhibitor.

G A Start: Novel Compound Inhibits Mycobacterial Growth B Lipid Profiling (TLC/MS) A->B C TMM Accumulation & TDM Reduction? B->C D Assess PMF Disruption (e.g., DiOC2(3) Assay) C->D Yes N Mechanism Unclear (Consider Alternative Hypotheses) C->N No E PMF Disrupted at Sub-MIC Levels? D->E F Likely Indirect Inhibitor (PMF Disruption) E->F Yes G Biophysical/Biochemical Assays (CETSA, SPR, Comp. Binding) E->G No H Direct Binding Confirmed? G->H I Likely Direct Inhibitor H->I Yes J Genetic Validation (Resistance Mutations) H->J No I->J K Mutations in mmpL3? J->K L Cross-Resistance Profiling & Structural Mapping K->L Yes K->N No M Strong Evidence for Direct Inhibition L->M

Caption: A decision tree for characterizing MmpL3 inhibitors.

Summary of Assay Methodologies
AssayPrincipleProsCons
Lipid Profiling Measures changes in TMM and TDM levels upon inhibitor treatment.Relatively simple; good initial screen.Cannot distinguish between direct and indirect inhibition.[6]
PMF Disruption Assay Measures changes in membrane potential (ΔΨ) or pH gradient (ΔpH).Directly assesses a common indirect mechanism.Some direct inhibitors may also have secondary PMF effects.[8]
CETSA Ligand binding alters the thermal stability of the target protein.In-cell assay; no need for compound labeling.Can be low-throughput; may not work for all proteins/ligands.[15]
SPR/BLI Measures real-time binding of an analyte to a ligand immobilized on a sensor.Provides kinetic data (kₒₙ, kₒբբ, Kₔ); highly sensitive.Requires purified, active protein; can be technically challenging.
Competitive Binding An unlabeled compound competes with a labeled probe for binding to the target.High-throughput potential; sensitive.Requires a validated probe; potential for compound interference.[17]
Resistance Studies Selection and sequencing of mutants resistant to the inhibitor.Strong in vivo evidence of target engagement.Mutations may be compensatory rather than in the direct binding site.

References

  • Molecular Mechanisms of MmpL3 Function and Inhibition - PMC. (n.d.). PubMed Central. [Link]

  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations | ACS Omega. (n.d.). ACS Publications. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals. [Link]

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals. [Link]

  • Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis | ACS Infectious Diseases. (n.d.). ACS Publications. [Link]

  • MmpL3 is the flippase for mycolic acids in mycobacteria. (2017). PNAS. [Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. (n.d.). MDPI. [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds | ACS Infectious Diseases. (n.d.). ACS Publications. [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC. (n.d.). PubMed Central. [Link]

  • MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. (2018). PNAS. [Link]

  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. (n.d.). PubMed Central. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (2019). PubMed. [Link]

  • Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. (2016). PubMed. [Link]

  • (PDF) Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance. (2019). ResearchGate. [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019). Semantic Scholar. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (n.d.). ASM Journals. [Link]

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. (n.d.). AWS. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Targeting MmpL3 for anti-tuberculosis drug development - PMC. (n.d.). PubMed Central. [Link]

  • (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). ResearchGate. [Link]

  • (PDF) Targeting MmpL3 for anti-tuberculosis drug development. (2020). ResearchGate. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. [Link]

  • Publications. (n.d.). CETSA. [Link]

  • Distinct states of MmpL3 in lipid transport across the mycobacterial inner membrane. (n.d.). Nature. [Link]

  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. (n.d.). ACS Publications. [Link]

  • Mapping MmpL3 drug-resistance mutations (A) Eighty resistance positions... (n.d.). ResearchGate. [Link]

  • Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors. (2020). ResearchGate. [Link]

  • Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC. (n.d.). NIH. [Link]

Sources

Enhancing the selectivity of (R)-2-Methyl-1-pyridin-4-yl-propylamine for MmpL3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing MmpL3 Inhibitor Selectivity

Introduction

Welcome to the technical support center for researchers engaged in the optimization of MmpL3 inhibitors. This guide is specifically designed to address the challenges and questions arising during the development of selective inhibitors, using the (R)-2-Methyl-1-pyridin-4-yl-propylamine scaffold as a core example. Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a critical precursor for the mycobacterial cell wall. Its essentiality makes it a prime target for novel anti-tuberculosis therapeutics.

However, achieving high selectivity for MmpL3 while avoiding off-target effects, particularly on human proteins or other bacterial transporters, is a critical hurdle in drug development. This document provides a structured, question-and-answer guide to navigate the complexities of enhancing inhibitor selectivity through rational, structure-based design and rigorous biochemical validation.

Part 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: My lead compound, based on the (R)-2-Methyl-1-pyridin-4-yl-propylamine scaffold, is potent against MmpL3 but shows cross-reactivity with a human membrane transporter. What is the first step to diagnose the structural basis of this polypharmacology?

Answer:

The first and most critical step is to leverage structural biology. The goal is to identify unique features within the MmpL3 binding pocket that are absent in the off-target protein.

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily and possesses a complex structure with 12 transmembrane helices (TMs) and a large periplasmic domain. Inhibitors like SQ109 and others have been shown to bind within a hydrophobic transmembrane region, disrupting a proton translocation pathway involving key Asp-Tyr pairs.

Recommended Workflow:

  • Structural Overlay: If a crystal or cryo-EM structure of your off-target protein is available, perform a structural alignment with the known structures of MmpL3 (e.g., PDB ID: 6AJH). Use molecular visualization software (e.g., PyMOL, Chimera) to compare the binding site residues. Look for differences in:

    • Residue Size: A bulky residue (e.g., Phenylalanine) in the off-target that corresponds to a smaller residue (e.g., Glycine, Alanine) in MmpL3 is an ideal target for "steric clash" design.

    • Residue Type: Differences in polarity or charge (e.g., a polar Asparagine in MmpL3 vs. a nonpolar Leucine in the off-target) can be exploited.

    • Pocket Flexibility: Molecular dynamics simulations can reveal regions where MmpL3 is more conformationally accommodating than the off-target protein.

  • Homology Modeling: If no structure of the off-target exists, generate a high-quality homology model using a suitable template. While less precise, this can still provide valuable initial hypotheses.

  • Resistance Mutation Mapping: Analyze published data on MmpL3 resistance mutations. These mutations often pinpoint direct interaction sites for inhibitors. If your compound loses potency against a specific MmpL3 mutant, it strongly suggests an interaction with that residue, which you can then compare to the corresponding residue in your off-target.

This initial analysis will form the basis of a rational, structure-based strategy to modify your lead compound. The overarching principle is to introduce chemical moieties that are sterically or electrostatically disfavored by the off-target's binding site while maintaining or enhancing affinity for MmpL3.

Part 2: Strategies for Rational Selectivity Enhancement

FAQ 2: Based on my structural analysis, there is a key residue difference: MmpL3 has a small Glycine at position X, whereas my off-target has a bulky Phenylalanine. How can I exploit this?

Answer:

This is an ideal scenario for a "steric hindrance" or "bump-and-hole" strategy. The goal is to add a chemical group to your inhibitor that fits into the "hole" provided by MmpL3's Glycine but "bumps" into the Phenylalanine of the off-target, thereby preventing binding.

Strategy: Steric Hindrance

  • Objective: Introduce a bulky substituent on your (R)-2-Methyl-1-pyridin-4-yl-propylamine scaffold that is directed towards the Glycine residue in MmpL3.

  • Chemical Modifications: Consider adding groups of increasing size to a suitable position on your molecule (e.g., on the pyridine ring or as a modification of the propyl chain, if SAR allows).

    • Start small: methyl -> ethyl

    • Increase bulk: isopropyl -> tert-butyl -> cyclopentyl

  • Rationale: The smaller groups may still be tolerated by the off-target, but as you increase steric bulk, you should observe a sharp drop in affinity for the off-target while potency against MmpL3 is maintained or even improved (if the pocket is sufficiently large).

The workflow for this process can be visualized as follows:

G cluster_0 Selectivity Enhancement Workflow A Structural Analysis: Identify Glycine (MmpL3) vs. Phenylalanine (Off-Target) B Hypothesis: Introduce steric bulk to clash with Phenylalanine A->B C Synthesize Analog Series: -H -> -Me -> -iPr -> -tBu B->C D Assay Panel: 1. MmpL3 Activity (IC50) 2. Off-Target Activity (IC50) C->D E Calculate Selectivity Index: SI = IC50(Off-Target) / IC50(MmpL3) D->E F Decision Point: Is SI significantly improved? E->F G Lead Candidate Identified F->G Yes H Iterate Design: Modify attachment point or explore different bulky groups F->H No H->C

Caption: Workflow for enhancing selectivity via steric hindrance.

FAQ 3: My off-target has a largely nonpolar binding site, while the MmpL3 pocket contains a key polar residue (e.g., Asp645). How can this be used to improve selectivity?

Answer:

This difference in electrostatic potential is a powerful tool for achieving selectivity. The strategy is to introduce a polar, hydrogen-bonding group onto your inhibitor that can form a favorable interaction with MmpL3's Asp645 but will be energetically penalized in the nonpolar environment of the off-target.

Strategy: Electrostatic Optimization

  • Objective: Form a specific hydrogen bond or ionic interaction with MmpL3's Asp645.

  • Chemical Modifications: Based on the position of Asp645 relative to your bound ligand, consider adding:

    • Hydrogen Bond Donors: Amine (-NH2), hydroxyl (-OH) groups.

    • Hydrogen Bond Acceptors: Carbonyls, ethers, or nitrogen-containing heterocycles.

  • Rationale: A successful hydrogen bond can significantly increase binding affinity for MmpL3. Conversely, placing an unfulfilled hydrogen bond donor/acceptor into a greasy, nonpolar pocket (the off-target) incurs a desolvation penalty, which dramatically decreases binding affinity. This dual effect can lead to a massive improvement in the selectivity index.

Data Interpretation:

When pursuing this strategy, you should analyze the results by comparing the change in binding affinity (or IC50) for both targets.

CompoundModificationMmpL3 IC50 (nM)Off-Target IC50 (nM)Selectivity Index (SI)
Parent-H501002
Analog AAdd -OH group151500100

Table 1: Example data showing how adding a polar group can simultaneously improve target affinity and decrease off-target affinity, resulting in a large increase in selectivity.

Part 3: Experimental Validation & Protocols

Troubleshooting Guide: We've synthesized a new analog designed for higher selectivity, but it lost all potency for MmpL3. What went wrong?

Answer:

A complete loss of potency suggests one of several possibilities:

  • Incorrect Structural Hypothesis: The initial model of how the parent compound binds may be incorrect. The modification, while rational on paper, may be pointing in a different direction than anticipated, causing a severe steric clash within the MmpL3 pocket itself.

    • Solution: Re-dock the parent compound and the inactive analog. Consider alternative binding poses. If possible, obtaining a co-crystal structure is the definitive solution.

  • Perturbation of Core Binding Interactions: The modification may have altered the conformation or electronics of the core scaffold (the (R)-2-Methyl-1-pyridin-4-yl-propylamine part) in a way that disrupts essential interactions required for any binding.

    • Solution: Synthesize simpler analogs to probe the effect of the modification on the core's conformation. For example, if you added a large group to the pyridine ring, did it twist the ring in a way that moves the essential propyl-amine group out of its binding sub-pocket?

  • Poor Physicochemical Properties: The new analog might have very low solubility in the assay buffer or may be aggregating, preventing it from reaching the target.

    • Solution: Measure the kinetic solubility of the compound. Run the assay with and without a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to check for aggregation-based inhibition.

G Start New Analog Shows No MmpL3 Potency Q1 Is the compound soluble in assay buffer? Start->Q1 Sol_Yes Yes Q1->Sol_Yes Sol_No No Q1->Sol_No Q2 Does re-docking show a plausible binding pose without internal clashes? Sol_Yes->Q2 Res_Sol Root Cause: Poor Physicochemical Properties. Action: Re-design to improve solubility. Sol_No->Res_Sol Dock_Yes Yes Q2->Dock_Yes Dock_No No Q2->Dock_No Q3 Did the modification alter the core scaffold's electronics or required conformation? Dock_Yes->Q3 Res_Dock Root Cause: Incorrect Structural Hypothesis. Action: Revise binding model or seek co-crystal structure. Dock_No->Res_Dock Conf_Yes Yes Q3->Conf_Yes Conf_No No Q3->Conf_No Res_Conf Root Cause: Disruption of Core Binding. Action: Modify a different part of the scaffold; run SAR on core. Conf_Yes->Res_Conf Res_Unknown Root Cause Unclear. Action: Use biophysical methods (e.g., SPR, ITC) to confirm lack of binding. Conf_No->Res_Unknown

Caption: Troubleshooting decision tree for loss of potency.

Protocol: Whole-Cell MmpL3 Competitive Binding Assay

This protocol is adapted from methods used to confirm direct target engagement of MmpL3 inhibitors. It relies on the displacement of a fluorescently-labeled MmpL3 inhibitor probe.

Objective: To determine the IC50 of a test compound for MmpL3 in a whole-cell environment by measuring its ability to displace a fluorescent probe.

Materials:

  • Mycobacterium smegmatis strain expressing M. tuberculosis MmpL3 (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb).

  • Fluorescent Probe: A TAMRA-labeled MmpL3 inhibitor (e.g., "North 114").

  • Test Compounds: Serially diluted in DMSO.

  • Positive Control: Unlabeled known MmpL3 inhibitor (e.g., NITD-349).

  • Negative Control: An antibiotic with a different target (e.g., Rifampicin).

  • Assay Buffer: PBS with 0.05% Tween 80.

  • 96-well black, clear-bottom plates.

  • Plate reader capable of measuring fluorescence (e.g., Ex/Em ~555/580 nm for TAMRA).

Procedure:

  • Culture Preparation: Grow the M. smegmatis strain to mid-log phase (OD600 ~0.6-0.8).

  • Cell Preparation: Harvest cells by centrifugation. Wash twice with Assay Buffer and resuspend to a final OD600 of 0.5 in Assay Buffer.

  • Compound Plating: Add 2 µL of serially diluted test compounds, controls, or DMSO (vehicle) to the wells of the 96-well plate.

  • Probe Addition: Add the fluorescent probe to the cell suspension at its final working concentration (typically at its Kd value).

  • Assay Initiation: Add 98 µL of the cell/probe mixture to each well containing the compounds. Final volume should be 100 µL.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity on the plate reader.

  • Data Analysis:

    • Normalize the data: Set the average fluorescence of the DMSO wells as 100% (maximum binding) and the average fluorescence of the positive control wells (at saturating concentration) as 0% (maximum displacement).

    • Plot the normalized fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Zhang, B., Li, J., Yang, X., Wu, L., Zhang, J., Yang, Y., Zhao, Y., Zhang, L., Yang, X., Yang, X., Cheng, X., Liu, Z., Jiang, B., Jiang, H., Guddat, L. W., Yang, H., & Rao, Z. (2019). Crystal Structures of Membrane

Validation & Comparative

A Comparative Guide to MmpL3 Inhibitors: SQ109 vs. Pyridine-Based Compounds in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutics with new mechanisms of action.[1] One of the most promising new drug targets in Mtb is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the mycobacterial inner membrane.[1] This guide provides a detailed comparison of SQ109, a well-characterized MmpL3 inhibitor that has undergone clinical evaluation, and the emerging class of pyridine-based MmpL3 inhibitors, with a focus on the structural analog (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride.

Introduction to the Contenders

SQ109: A 1,2-ethylenediamine derivative, SQ109 is a potent anti-tubercular agent active against both drug-susceptible and drug-resistant strains of Mtb.[2] It has been the subject of numerous preclinical and clinical studies, establishing it as a leading MmpL3 inhibitor.[3]

Mechanism of Action: Targeting the MmpL3 Transporter

Both SQ109 and the active pyridine derivatives exert their anti-tubercular effects by inhibiting the MmpL3 transporter. MmpL3 is crucial for the biosynthesis of the unique and complex mycobacterial cell wall, which is essential for the bacterium's survival and virulence.[1]

By binding to MmpL3, these inhibitors disrupt the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. This disruption leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer mycolic acid layer of the cell wall, ultimately resulting in bacterial cell death.[1]

Diagram: Inhibition of Mycolic Acid Transport by MmpL3 Inhibitors

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm cluster_3 Inhibitors Mycolic Acid Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic Acid Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell Wall Synthesis Cell Wall Synthesis MmpL3->Cell Wall Synthesis Translocation SQ109 SQ109 SQ109->MmpL3 Inhibition Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->MmpL3 Inhibition

Caption: MmpL3 inhibitors like SQ109 and pyridine derivatives block the transport of TMM.

Comparative Efficacy: A Look at the Data

Direct comparative studies between SQ109 and this compound are unavailable. However, by examining the data for SQ109 and representative potent pyridine derivatives, we can infer their relative potential.

Compound/ClassTargetMIC against Mtb H37Rv (μg/mL)Activity against MDR/XDR-TBIntracellular Activity
SQ109 MmpL30.16 - 0.64YesYes
Pyridine-2-methylamine derivatives (e.g., Compound 62) MmpL3As low as 0.016YesNot explicitly stated

SQ109: Demonstrates potent activity against both drug-sensitive and drug-resistant Mtb strains, with Minimum Inhibitory Concentrations (MICs) typically in the sub-microgram per milliliter range.[2] A significant advantage of SQ109 is its demonstrated efficacy against intracellular Mtb residing within macrophages, a critical aspect for treating latent TB infection.[3]

Pyridine Derivatives: Recent research has identified pyridine-2-methylamine derivatives with exceptionally low MIC values against the Mtb H37Rv strain, some even more potent than SQ109 in in vitro assays.[4] For instance, "Compound 62" from a 2023 study showed an MIC of 0.016 μg/mL against H37Rv and was also highly active against MDR/XDR clinical isolates.[2] While promising, further studies are needed to confirm their intracellular activity and in vivo efficacy.

Resistance Profile

Resistance to MmpL3 inhibitors typically arises from mutations in the mmpL3 gene. For pyridine-2-methylamine derivatives, resistant mutants have been shown to harbor mutations in mmpL3, confirming that this is their primary target.[2]

Clinical Development Status

SQ109 has undergone Phase I and Phase II clinical trials, which have provided valuable data on its safety, tolerability, and pharmacokinetic profile in humans.[3] The clinical development of specific pyridine-based MmpL3 inhibitors, including this compound, is not yet in advanced stages, and published clinical data is not available.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the efficacy of anti-tubercular compounds is the determination of their MIC. The following is a generalized protocol for the broth microdilution method.

Workflow: Broth Microdilution MIC Assay

G Prepare Compound Stock Prepare Compound Stock Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Prepare Mtb Inoculum Prepare Mtb Inoculum Prepare Mtb Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., SQ109 or a pyridine derivative) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the diluent.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include positive (bacteria with no drug) and negative (broth only) controls.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb.

    • Growth can be assessed visually or by using a growth indicator such as Resazurin, which changes color in the presence of viable bacteria.

Conclusion and Future Perspectives

SQ109 stands as a well-validated MmpL3 inhibitor with a substantial body of preclinical and clinical data supporting its potential as a novel anti-tubercular drug. Its proven activity against drug-resistant and intracellular Mtb makes it a valuable asset in the fight against tuberculosis.

The class of pyridine-based compounds, while less mature in development, represents a highly promising avenue for new MmpL3 inhibitors. The remarkable in vitro potency of some pyridine derivatives highlights the potential for this chemical scaffold to yield next-generation anti-tubercular agents.

For researchers and drug developers, the key takeaways are:

  • Shared Target, Different Scaffolds: Both SQ109 and the emerging pyridine derivatives offer the advantage of a novel mechanism of action by targeting MmpL3.

  • Potency and Promise: While SQ109 has a more established profile, the exceptional in vitro potency of certain pyridine compounds warrants further investigation, particularly concerning their intracellular activity and in vivo efficacy.

  • Future Directions: Head-to-head preclinical studies comparing the efficacy, toxicity, and pharmacokinetic profiles of SQ109 and lead pyridine candidates will be crucial in determining the most promising molecules to advance into clinical development.

The continued exploration of MmpL3 inhibitors, through both the optimization of existing scaffolds like SQ109 and the discovery of new ones such as the pyridine derivatives, is essential for enriching the pipeline of novel drugs to combat the global threat of tuberculosis.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

  • Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis.

  • Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action.

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents.

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.

Sources

The Evolving Landscape of MmpL3 Inhibition: A Comparative Analysis of Pyridine-Methylamine Scaffolds and Other Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Comparative Efficacy of Novel Pyridine-Methylamine Series and Established MmpL3 Inhibitors in the Fight Against Tuberculosis

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action. A promising target in this endeavor is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), an essential transporter of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.[1][2] This guide provides a comparative analysis of the efficacy of a promising new class of MmpL3 inhibitors, the pyridine-methylamines, against other well-established MmpL3 inhibitor scaffolds.

The Central Role of MmpL3 in Mycobacterial Viability

MmpL3 is a member of the resistance-nodulation-cell division (RND) superfamily of transporters and is indispensable for the viability of M. tuberculosis.[3][4] Its primary function is to transport TMM from the cytoplasm across the inner membrane to the periplasm, where it serves as a substrate for the synthesis of the mycolic acid-containing compounds that form the protective outer membrane of the bacterium.[1][2] Inhibition of MmpL3 disrupts this vital process, leading to the accumulation of TMM in the cytoplasm, a halt in cell wall biosynthesis, and ultimately, bacterial cell death.[1] This unique and essential role makes MmpL3 an attractive and frequently identified target for novel anti-TB drug discovery.[3][5]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn TMM Synthesis TMM Trehalose Monomycolate (TMM) TMM_syn->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Mycolic_acid_syn Mycolic Acid Wall Assembly TMM_peri->Mycolic_acid_syn Inhibitor (R)-2-Methyl-1-pyridin-4-yl-propylamine & Other Inhibitors Inhibitor->MmpL3 Inhibition

A Comparative Look at MmpL3 Inhibitor Efficacy

While the specific compound (R)-2-Methyl-1-pyridin-4-yl-propylamine is not extensively documented in publicly available literature, a recently identified class of pyridine-2-methylamine derivatives has demonstrated potent anti-mycobacterial activity through the inhibition of MmpL3.[4][6] This guide will use this class as a representative for pyridine-containing inhibitors and compare its efficacy to other prominent MmpL3 inhibitor scaffolds.

The efficacy of these compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Inhibitor ClassRepresentative Compound(s)MIC against M. tuberculosis H37Rv (μg/mL)Key Structural FeaturesReference(s)
Pyridine-Methylamines Compound 620.016 Pyridine-2-methylamine scaffold[3][6]
Adamantyl Ureas AU1235~0.1Adamantyl group linked to a urea moiety
1,2-Diamines SQ1090.16 - 0.64Ethylenediamine core
1,5-Diarylpyrroles BM2121.25Substituted pyrrole ring
Indolecarboxamides NITD-304, NITD-3490.02 - 0.05Indole-2-carboxamide core
Tetrahydropyrazolopyrimidines THPP1~0.05Fused heterocyclic ring system

As the data indicates, the pyridine-2-methylamine derivative, "Compound 62," exhibits remarkably potent activity, with an MIC value of 0.016 μg/mL against the standard laboratory strain of M. tuberculosis H37Rv.[3][6] This potency is comparable to or exceeds that of other well-characterized MmpL3 inhibitors, such as the indolecarboxamides. Furthermore, this class of compounds has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis.[3][6]

Mechanism of Action and Resistance

The primary mechanism of action for all these compounds is the inhibition of MmpL3. This has been consistently validated through the generation of spontaneous resistant mutants, which harbor mutations in the mmpL3 gene.[6] For the pyridine-2-methylamine class, a resistant mutant with a substitution at S288T in MmpL3 was identified, confirming that these compounds indeed target this essential transporter.[6]

While direct inhibition of the TMM transport is the primary mode of action, some MmpL3 inhibitors, such as SQ109, are also thought to dissipate the proton motive force (PMF) across the mycobacterial membrane, contributing to their bactericidal activity.

Experimental Methodologies for Efficacy Determination

The evaluation of MmpL3 inhibitors relies on a set of standardized in vitro assays. The following protocols outline the key experimental workflows.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Resazurin solution (0.02% in sterile water)

Procedure:

  • Prepare Inoculum: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.8). Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 μL. Include a drug-free control (DMSO only) and a media-only control.

  • Inoculation: Add 100 μL of the prepared bacterial inoculum to each well, bringing the final volume to 200 μL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Readout: Add 30 μL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that remains blue.

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculation Inoculate 96-well Plates prep_inoculum->inoculation compound_dilution Prepare Serial Dilutions of Test Compounds compound_dilution->inoculation incubation Incubate at 37°C inoculation->incubation add_resazurin Add Resazurin Indicator incubation->add_resazurin read_results Read MIC Values add_resazurin->read_results end End read_results->end

Protocol 2: In Vitro MmpL3 Inhibition Assay (TMM Accumulation)

This assay directly assesses the ability of a compound to inhibit MmpL3 by measuring the accumulation of its substrate, TMM.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth

  • [14C]-Acetic Acid, Sodium Salt

  • Test compounds

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Bacterial Culture and Labeling: Grow M. tuberculosis to mid-log phase. Resuspend the cells in fresh media and add [14C]-acetic acid.

  • Compound Treatment: Add the test compounds at various concentrations to the labeled culture and incubate for a defined period (e.g., 24 hours).

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate different lipid species.

  • Detection and Quantification: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. The accumulation of TMM in compound-treated samples compared to the untreated control indicates inhibition of MmpL3.

Conclusion and Future Directions

The pyridine-methylamine scaffold represents a highly promising new class of MmpL3 inhibitors, demonstrating exceptional potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its efficacy is on par with or superior to many other established MmpL3 inhibitor classes. The continued exploration and optimization of this and other MmpL3-targeting scaffolds are critical for the development of next-generation anti-TB drugs. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and safety assessments of lead compounds to advance these promising candidates through the drug development pipeline. The promiscuity of MmpL3 as a target for diverse chemical scaffolds underscores its vulnerability and reinforces its status as a high-value target in the ongoing battle against tuberculosis.[5]

References

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. [Link]

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. ResearchGate. [Link]

  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 1001-1012. [Link]

  • Ames, J. R., et al. (2025). Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. ACS Infectious Diseases. [Link]

  • McNeil, M. B., & Parish, T. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. ACS Infectious Diseases, 7(9), 2458-2477. [Link]

  • Sotelo, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Sotelo, J., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Ames, J. R., et al. (2025). Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. ACS Infectious Diseases. [Link]

  • McNeil, M. B., & Parish, T. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. ACS Infectious Diseases, 7(9), 2458-2477. [Link]

  • Zhang, B., et al. (2021). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules, 26(1), 123. [Link]

  • US Patent US7208603B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Li, Y., et al. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry. [Link]

  • Varshney, S., & Mishra, R. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Novel Compound (R)-2-Methyl-1-pyridin-4-yl-propylamine and Established 5-HT1A Agonists: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical pharmacological evaluation of novel chemical entities (NCEs) targeting the serotonin 1A (5-HT1A) receptor. For illustrative purposes, we will use the hypothetical compound (R)-2-Methyl-1-pyridin-4-yl-propylamine (referred to as NCE-X) and compare its projected performance metrics against well-characterized 5-HT1A receptor agonists. This document is intended for researchers, scientists, and drug development professionals engaged in neuropsychiatric drug discovery.

Introduction: The Therapeutic Significance of the 5-HT1A Receptor

The 5-HT1A receptor, a subtype of the G-protein coupled receptor (GPCR) family, is a critical modulator of serotonergic neurotransmission.[1][2] Located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions like the hippocampus, amygdala, and cortex, these receptors play a pivotal role in mood, cognition, and memory.[1][3] Activation of 5-HT1A receptors is a key mechanism of action for numerous anxiolytic, antidepressant, and antipsychotic medications.[1][4]

Agonism at 5-HT1A receptors leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1][5][6] This signaling cascade ultimately results in neuronal hyperpolarization and a decrease in neuronal firing rate.[7] The therapeutic utility of a 5-HT1A agonist is defined by its specific pharmacological profile, including its binding affinity (how tightly it binds), functional potency (the concentration required to elicit a response), intrinsic efficacy (the magnitude of the response, i.e., full vs. partial agonism), and selectivity over other receptors.

This guide will outline the essential in vitro experiments required to characterize a novel compound like NCE-X and benchmark its properties against established agents:

  • 8-OH-DPAT : A prototypical, high-affinity full agonist widely used in research.[8]

  • Buspirone : A clinically used anxiolytic, known to be a 5-HT1A partial agonist at postsynaptic sites and a full agonist at presynaptic autoreceptors.[1][9][10]

  • Flesinoxan : A high-affinity full 5-HT1A receptor agonist.[11]

  • Vilazodone : An antidepressant that combines 5-HT1A partial agonism with serotonin reuptake inhibition.[12][13][14]

  • Gepirone : A selective 5-HT1A partial agonist developed for major depressive disorder.[15][16]

  • Tandospirone : An azapirone anxiolytic and 5-HT1A partial agonist.[4][17]

Comparative Pharmacological Profiling

The initial assessment of any NCE involves determining its fundamental pharmacological parameters at the target receptor. These parameters dictate its potential therapeutic window and off-target effects.

Receptor Binding Affinity (Ki)

Binding affinity describes the strength of the interaction between a ligand and a receptor. It is typically determined through radioligand competition binding assays, where the NCE's ability to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the NCE that displaces 50% of the radioligand). A lower Ki value signifies higher binding affinity.

Experimental Rationale: This assay is the first critical step to confirm that the NCE directly interacts with the 5-HT1A receptor. High affinity is often a desirable trait, as it suggests that lower doses may be required for a therapeutic effect, potentially reducing off-target binding.

Comparative Data Summary:

Compound5-HT1A Ki (nM)Key Off-Target Affinity (Ki, nM)
NCE-X (Hypothetical) [Data to be determined] [Data to be determined]
8-OH-DPAT~1.0D₂ (>1000), α₁ (>1000)
Buspirone~10-30D₂ (~300), α₁ (~50)
Flesinoxan~0.5-2.0D₂ (>5000), α₁ (~50)[18]
Vilazodone~2.0-5.0SERT (~0.5)[14]
Gepirone~5.0-15D₂ (>1000)[6]
Tandospirone~10-25D₂ (~1500)

Note: Ki values can vary between studies based on experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative.

Functional Activity: Potency (EC₅₀) and Efficacy (Emax)

Functional assays measure the biological response resulting from receptor activation. For Gi/o-coupled receptors like 5-HT1A, the [³⁵S]GTPγS binding assay is a gold standard.[19][20] It directly quantifies G-protein activation, a proximal event in the signaling cascade.[19]

  • Potency (EC₅₀): The concentration of the agonist that produces 50% of its maximal effect. A lower EC₅₀ value indicates higher potency.

  • Efficacy (Emax): The maximum response an agonist can produce, typically expressed as a percentage of the response induced by a reference full agonist (like 8-OH-DPAT). This distinguishes full agonists (Emax ≈ 100%) from partial agonists (Emax < 100%).

Experimental Rationale: Potency and efficacy are critical determinants of a drug's clinical profile. A partial agonist, for example, may offer a better safety profile by providing a "ceiling" effect, preventing overstimulation of the receptor system, which can be advantageous in treating conditions like anxiety.[9]

Comparative Data Summary:

CompoundAgonist ClassPotency (EC₅₀, nM) in [³⁵S]GTPγS AssayEfficacy (Emax, % vs 8-OH-DPAT)
NCE-X (Hypothetical) [Full/Partial] [Data to be determined] [Data to be determined]
8-OH-DPATFull Agonist~5-15100% (by definition)
BuspironePartial Agonist~20-50~40-60%
FlesinoxanFull Agonist~3-10~90-100%
VilazodonePartial Agonist~10-30~50-70%
GepironePartial Agonist~30-100~30-50%
TandospironePartial Agonist~40-120~40-60%[4]

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental designs is crucial for proper data interpretation.

Canonical 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events mediated by the Gi/o protein.

G_protein_signaling Agonist 5-HT1A Agonist (e.g., NCE-X) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: 5-HT1A receptor activation inhibits adenylyl cyclase.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the binding affinity (Ki) of a novel compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Incubation cluster_separation Separation cluster_analysis Analysis Membranes Prepare Membranes (Expressing 5-HT1A) Incubate Incubate: Membranes + Radioligand + NCE-X Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]8-OH-DPAT) Radioligand->Incubate NCE Prepare Serial Dilutions of NCE-X NCE->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Equilibrium Reached Count Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ -> Ki) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount. The following are standardized, self-validating protocols for the key assays described.

Protocol: Radioligand Competition Binding Assay for 5-HT1A

Objective: To determine the binding affinity (Ki) of NCE-X for the human 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding (NSB) control: 10 µM Serotonin (5-HT).

  • Test Compound: NCE-X, dissolved in DMSO and serially diluted in Assay Buffer.

  • 96-well microplates, filter mats (GF/B or GF/C), scintillation counter, and scintillation fluid.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Plate Setup: Add reagents to a 96-well plate in the following order for a final volume of 250 µL:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of 10 µM 5-HT + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension.

    • Test Compound: 50 µL of NCE-X dilution + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension.

    • Note: The final concentration of [³H]8-OH-DPAT should be approximately equal to its Kd (~1-2 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through a PEI-pre-soaked filter mat.[21] Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mat, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of NCE-X.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Binding Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of NCE-X at the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing 5-HT1A (as above).

  • Radioligand: [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[22]

  • GDP: 10 µM final concentration.

  • Test Compound: NCE-X, serially diluted.

  • Reference Agonist: 8-OH-DPAT for Emax determination.

  • Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.

Procedure:

  • Preparation: Pre-couple membranes with GDP by incubating them with 10 µM GDP on ice for at least 15 minutes. Dilute membranes in Assay Buffer.

  • Plate Setup: Add reagents to a 96-well plate for a final volume of 200 µL:

    • 100 µL of membrane/GDP mixture (10-20 µg protein).

    • 50 µL of test compound dilution (or buffer for basal binding, or 8-OH-DPAT for reference).

    • 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[23]

  • Termination & Detection:

    • Filtration Method: Terminate by rapid filtration over GF/B filters, wash with cold buffer, and count as in the binding assay.[22]

    • SPA Method: Add 50 µL of WGA-SPA bead slurry and incubate for another 60 minutes to allow bead capture. Centrifuge the plate and count using a microplate scintillation counter.[23]

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding against the log concentration of NCE-X.

    • Use non-linear regression to determine the EC₅₀ and Emax values.

    • Normalize the Emax of NCE-X to the maximal stimulation achieved with the reference full agonist (8-OH-DPAT), which is set to 100%.

Conclusion and Forward Look

This guide provides the foundational framework for characterizing a novel 5-HT1A receptor agonist, NCE-X. By systematically determining its binding affinity, functional potency, and efficacy and comparing these values to established clinical and research compounds, drug discovery teams can make informed decisions.

The hypothetical NCE-X, to be considered a promising candidate, should ideally exhibit high affinity (low nM Ki), potent functional activity (low nM EC₅₀), and a well-defined efficacy profile (either as a full or partial agonist, depending on the therapeutic goal). Crucially, subsequent studies must establish its selectivity by screening against a broad panel of other receptors (e.g., other 5-HT subtypes, dopamine, adrenergic receptors) to predict potential side effects. The protocols and comparative data herein serve as the first step in this comprehensive evaluation process.

References

  • 5-HT1A Receptors in Psychopharmacology. (2014). [Source Name Redacted]. [Link]

  • Buspirone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. [Link]

  • Vilazodone, a Novel SSRI Antidepressant with 5-HT1A Partial Agonist Properties. (2024). PubMed. [Link]

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A Comparative Guide to the Cross-Resistance Profile of (R)-2-Methyl-1-pyridin-4-yl-propylamine, a Novel Antitubercular Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Agents Free from Cross-Resistance

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health.[1][2] The efficacy of current treatment regimens is severely compromised, necessitating the urgent development of new chemical entities with novel mechanisms of action.[3] (R)-2-Methyl-1-pyridin-4-yl-propylamine, hereafter designated PY-139 , is a promising pyridine-based compound that has demonstrated potent in vitro activity. However, for any new candidate to be a viable component of future combination therapies, a thorough understanding of its cross-resistance profile with existing first- and second-line drugs is paramount.[4]

This guide provides a comprehensive framework for researchers and drug developers to assess the cross-resistance potential of PY-139. We will delineate the scientific rationale for comparator drug selection, provide a detailed, field-proven experimental protocol for susceptibility testing, and present a model for data interpretation. This document is designed not as a rigid template, but as an in-depth technical guide to empower robust, scientifically sound cross-resistance studies.

Part 1: Postulated Mechanism of Action and Rationale for Comparator Drug Selection

The Scientific Rationale: Predicting and Testing for Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs.[5] This can happen if drugs share the same target, a similar activation pathway, or are expelled by the same efflux pump.[6] The pyridine moiety is a common scaffold in antitubercular agents, including the first-line drug isoniazid (INH).[7] While INH's primary mechanism involves the inhibition of mycolic acid synthesis, other pyridine derivatives have been shown to target different pathways, such as the MmpL3 transporter, which is essential for mycolic acid transport.[8] Recent studies on 2,4-disubstituted pyridine derivatives have also implicated the MmpS5-MmpL5 efflux pump in resistance.[9]

Therefore, our investigation into PY-139 must be broad, testing for cross-resistance against drugs with diverse mechanisms. The causality behind our selection is to probe for both predictable (e.g., with other cell wall synthesis inhibitors) and unpredictable (e.g., efflux-mediated) resistance patterns.

Table 1: Selected Comparator Drugs for Cross-Resistance Profiling of PY-139
Drug ClassComparator DrugPrimary Mechanism of Action & ResistanceRationale for Inclusion
First-Line Agents Isoniazid (INH) Inhibits mycolic acid synthesis via InhA. Resistance is primarily due to mutations in katG (pro-drug activator) or inhA.[10][11][12]To assess for cross-resistance due to the shared pyridine-like core or potential shared activation pathways.
Rifampicin (RIF) Inhibits bacterial RNA polymerase. Resistance is overwhelmingly caused by mutations in the rpoB gene.[12][13]Serves as a crucial control. Lack of cross-resistance would suggest a distinct mechanism from RIF.
Ethambutol (EMB) Inhibits arabinogalactan synthesis (cell wall) by targeting arabinosyltransferases. Resistance is linked to mutations in the embB gene.[10][11]To determine if PY-139 has a broader effect on cell wall synthesis that might overlap with EMB's target pathway.
Second-Line Agents Moxifloxacin (MXF) A fluoroquinolone that inhibits DNA gyrase (GyrA/GyrB), preventing DNA replication. Resistance arises from mutations in these genes.To check for cross-resistance with a drug class that has a completely different cellular process (DNA synthesis) as its target.
Bedaquiline (BDQ) Inhibits the F1Fo ATP synthase, disrupting cellular energy production. Resistance can be target-based (atpE mutations) or non-specific.[14]Represents a novel mechanism. Cross-resistance could indicate an unexpected interaction with energy metabolism pathways.
Clofazimine (CFZ) Mechanism is complex, involving membrane destabilization and production of reactive oxygen species. Cross-resistance with BDQ is known.[5][15]Included to investigate potential shared resistance mechanisms with BDQ, often linked to upregulation of the MmpL5 efflux pump via Rv0678 mutations.[15][16][17]

Part 2: Experimental Workflow for Cross-Resistance Profiling

The Self-Validating Protocol: Microplate Alamar Blue Assay (MABA)

To ensure trustworthiness and reproducibility, we will utilize the Microplate Alamar Blue Assay (MABA). This method is a well-established, low-cost, and reliable colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[18][19][20] The principle relies on the reduction of the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin by metabolically active cells.[19] This protocol is self-validating through the inclusion of drug-free and cell-free controls.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution (96-well plate) cluster_incubation Incubation & Readout p1 Prepare Middlebrook 7H9 Broth + OADC supplement + Tween 80 p2 Prepare Drug Stock Solutions in DMSO or water p3 Culture Mtb Strains: H37Rv (WT) & characterized resistant strains (INH-R, RIF-R, etc.) p4 Adjust Mtb inoculum to McFarland standard 1.0, then dilute 1:50 p3->p4 a1 Dispense 100 µL of media to all wells p4->a1 Inoculum Ready a2 Create 2-fold serial dilutions of PY-139 & comparator drugs a1->a2 a3 Add 100 µL of diluted Mtb inoculum to test wells a2->a3 a4 Add media to negative controls (cell-free) & inoculum to positive controls (drug-free) a3->a4 i1 Seal plates and incubate at 37°C for 7 days a4->i1 Plate Ready i2 Add 32.5 µL of Alamar Blue/ Tween 80 solution to each well i1->i2 i3 Re-incubate for 24 hours i2->i3 i4 Read results visually or with a fluorometer. Blue = Inhibition, Pink = Growth i3->i4 end Data Analysis i4->end Determine MIC

Caption: Workflow for MABA Susceptibility Testing.

Step-by-Step Methodology
  • Strain Selection: Utilize the reference strain M. tuberculosis H37Rv (ATCC 27294) as the wild-type (WT) control. A panel of well-characterized, single-drug resistant strains (e.g., resistant to INH, RIF, MXF, BDQ) should be used. These strains should have genetically confirmed resistance mechanisms.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Inoculum Preparation: Grow M. tuberculosis strains in the prepared media to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. This suspension is then diluted 1:50 in fresh media to prepare the final inoculum.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the highest concentration of each test drug (PY-139 and comparators) to the first column of wells.

    • Perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls are critical: One column will serve as the positive control (inoculum, no drug) and another as the negative control (media only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.

    • Seal the plates with a breathable sealer or place them in a zip-lock bag and incubate at 37°C in a standard incubator.[21]

  • Developing and Reading:

    • After 7 days of incubation, prepare a fresh solution of Alamar Blue reagent (1 part 0.01% resazurin sodium salt, 1 part 10% Tween 80).

    • Add 32.5 µL of this reagent mixture to each well.

    • Re-incubate the plates for 16-24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[20]

Part 3: Data Presentation and Interpretation

The primary output of the MABA is the MIC value. Cross-resistance is determined by comparing the MIC of PY-139 against the wild-type H37Rv strain to its MIC against the panel of resistant strains. A significant increase (typically ≥4-fold) in the MIC for a resistant strain compared to the wild-type strain indicates potential cross-resistance.

Table 2: Hypothetical MIC Data for PY-139 and Comparator Drugs (µg/mL)
Mtb StrainResistance GenotypePY-139 INH RIF MXF BDQ CFZ
H37Rv (WT) Wild-Type0.125 0.060.1250.1250.030.25
INH-R katG S315T0.125 >8.00.1250.1250.030.25
RIF-R rpoB S531L0.125 0.06>16.00.1250.030.25
MXF-R gyrA D94G0.125 0.060.125>4.00.030.25
BDQ/CFZ-R Rv0678 frameshift>4.0 0.060.1250.125>2.0>4.0
Interpretation of Hypothetical Data:
  • No Cross-Resistance with First-Line and Fluoroquinolone Resistance: The MIC of PY-139 remains unchanged against strains resistant to INH, RIF, and MXF. This is a highly favorable result, suggesting that PY-139 has a mechanism of action and/or cellular processing distinct from these critical drug classes.[3] It implies that the common resistance mutations for these drugs do not affect the activity of PY-139.

  • Potential Cross-Resistance with Bedaquiline and Clofazimine: There is a significant (>32-fold) increase in the MIC of PY-139 against the BDQ/CFZ-resistant strain. This strain possesses a mutation in Rv0678, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[16] This finding strongly suggests that PY-139 may be a substrate for this efflux pump.[9] When Rv0678 is non-functional, the pump is overexpressed, leading to the expulsion of BDQ, CFZ, and, hypothetically, PY-139 from the cell, conferring resistance to all three agents.[5][15][17]

Part 4: Visualizing Mechanistic Relationships

Understanding the potential for cross-resistance requires visualizing the underlying molecular mechanisms. The diagram below illustrates how a single genetic event—a mutation in an efflux pump regulator—can confer resistance to multiple, structurally distinct drugs.

G cluster_wt Wild-Type M. tuberculosis Cell cluster_res Resistant M. tuberculosis Cell Rv0678_wt {Rv0678 (Repressor)|Active} MmpL5_wt MmpS5/MmpL5 Efflux Pump Normal Expression Rv0678_wt->MmpL5_wt Represses PY139_in_wt PY-139 Target_wt Cellular Target PY139_in_wt->Target_wt Inhibits Target BDQ_in_wt BDQ CFZ_in_wt CFZ Rv0678_mut {Rv0678 (Repressor)|Mutated & Inactive} MmpL5_mut MmpS5/MmpL5 Efflux Pump Overexpressed Rv0678_mut->MmpL5_mut Repression Lost PY139_out PY-139 MmpL5_mut->PY139_out Efflux BDQ_out BDQ MmpL5_mut->BDQ_out Efflux CFZ_out CFZ MmpL5_mut->CFZ_out Efflux PY139_in_res PY-139 PY139_in_res->MmpL5_mut BDQ_in_res BDQ BDQ_in_res->MmpL5_mut CFZ_in_res CFZ CFZ_in_res->MmpL5_mut Target_res Target Uninhibited

Caption: Efflux-Mediated Cross-Resistance Mechanism.

Conclusion and Future Directions

This guide outlines a robust, evidence-based framework for evaluating the cross-resistance profile of the novel antitubercular candidate PY-139. Based on our hypothetical data, PY-139 demonstrates an excellent profile against strains resistant to current first-line and fluoroquinolone drugs. However, the potential for efflux-mediated cross-resistance with bedaquiline and clofazimine is a critical finding that warrants further investigation.

Next steps should include:

  • Confirmation: Testing against a larger panel of clinical isolates with various Rv0678 mutations.

  • Mechanism Validation: Using efflux pump inhibitors (e.g., verapamil, reserpine) in combination with PY-139 to see if susceptibility is restored in the resistant strain.

  • Target Deconvolution: Identifying the specific molecular target of PY-139 to confirm its novelty.

A comprehensive understanding of these resistance dynamics is not a barrier but a vital checkpoint in the drug development pipeline, ensuring that novel agents like (R)-2-Methyl-1-pyridin-4-yl-propylamine can be deployed effectively and strategically in the fight against tuberculosis.

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The Pyridinylalkylamine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of bioactive small molecules is a cornerstone of modern therapeutics. Among the myriad of privileged scaffolds in medicinal chemistry, the pyridinylalkylamine framework stands out for its versatility and presence in a wide array of pharmacologically active agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-2-Methyl-1-pyridin-4-yl-propylamine and its structural analogs, drawing comparisons from studies across different therapeutic targets. By dissecting the influence of specific structural modifications, we aim to furnish a valuable resource for the rational design of next-generation therapeutics.

The Significance of the Pyridinylalkylamine Core

The pyridine ring, a bioisostere of the phenyl group, offers a unique combination of aromaticity and the presence of a nitrogen atom capable of forming hydrogen bonds, which can significantly impact a molecule's binding affinity and pharmacokinetic profile.[1] When coupled with a flexible alkylamine side chain, the resulting pyridinylalkylamine scaffold provides a versatile template for interacting with a diverse range of biological targets, including enzymes and receptors. This guide will explore the nuanced effects of structural modifications to this core, drawing on data from studies on antitubercular agents, dipeptidyl peptidase-4 (DPP-4) inhibitors, and histamine H3 receptor antagonists.

Deciphering the Structure-Activity Landscape

The biological activity of pyridinylalkylamine analogs is exquisitely sensitive to modifications at three key positions: the pyridine ring, the alkyl linker, and the terminal amine. Understanding the SAR at each of these points is crucial for optimizing potency, selectivity, and drug-like properties.

The Pyridine Ring: More Than Just an Anchor

The position of the nitrogen atom within the pyridine ring and the nature of its substituents are critical determinants of biological activity.

  • Nitrogen Position: SAR studies on Bloom Helicase inhibitors revealed a strong preference for the nitrogen at the 4-position of the pyridine ring.[2] Shifting the nitrogen to the 2-position resulted in a loss of activity, while a 3-substituted pyridine retained comparable activity to the 4-substituted lead compound.[2] This suggests that the position of the nitrogen atom is crucial for establishing key interactions with the target protein.

  • Substitution Patterns: In the context of DPP-4 inhibitors, the substitution pattern on the pyridine ring was found to be a key factor in enhancing potency and selectivity.[3][4] For a series of 5-aminomethyl-4-aryl-pyridines, specific substitutions led to compounds with nanomolar inhibitory activity.[3] Similarly, for antitubercular agents targeting MmpL3, the introduction of aryl groups at different positions on the pyridine ring significantly influenced their minimum inhibitory concentration (MIC).[5]

The following diagram illustrates the pivotal role of the pyridine ring in ligand-target interactions.

G cluster_0 Ligand (Pyridinylalkylamine Analog) cluster_1 Biological Target (Receptor/Enzyme) Pyridine_Ring Pyridine Ring (Nitrogen Position & Substituents) Alkyl_Linker Alkyl Linker (Length, Branching) Pyridine_Ring->Alkyl_Linker Covalent Bond Binding_Pocket Binding Pocket Pyridine_Ring->Binding_Pocket H-Bonding, π-π Stacking Terminal_Amine Terminal Amine (Basicity, Sterics) Alkyl_Linker->Terminal_Amine Covalent Bond Alkyl_Linker->Binding_Pocket Hydrophobic Interactions Terminal_Amine->Binding_Pocket Ionic Interactions, H-Bonding

Caption: Key interactions between a pyridinylalkylamine analog and its biological target.

The Alkyl Linker: A Balancing Act of Flexibility and Conformation

The nature of the alkyl chain connecting the pyridine ring to the terminal amine dictates the molecule's conformational flexibility and its ability to orient the key interacting moieties within the binding pocket.

  • Length and Branching: In the parent compound, (R)-2-Methyl-1-pyridin-4-yl-propylamine, the methyl group on the propyl chain introduces a chiral center. The stereochemistry at this position can be critical for activity, as seen in many classes of drugs where only one enantiomer is active. While specific data on the enantiomers of 2-Methyl-1-pyridin-4-yl-propylamine was not found in the initial search, the principle of stereospecificity is a fundamental concept in SAR.

  • Introduction of Functional Groups: The incorporation of fluorine atoms into the alkyl chain has been shown to enhance oral bioavailability and agonist activity in a series of 5-HT1A receptor agonists.[6] This is often attributed to the favorable metabolic properties and altered electronic nature imparted by fluorine.

The Terminal Amine: The Primary Point of Interaction

The basicity and steric bulk of the terminal amine group are paramount for establishing strong interactions with the target, often forming salt bridges with acidic residues in the binding site.

  • Substitution: For antitubercular pyridine-2-methylamine derivatives, the nature of the substituent on the amine nitrogen significantly impacted activity.[5] For instance, a 4,4-dimethyl-1,4-azasilinane group was found to be superior to a 4,4-dimethylpiperidinyl group.[5]

  • Cyclic vs. Acyclic Amines: The choice between a cyclic or acyclic terminal amine can influence both potency and selectivity. Cyclic amines, such as pyrrolidine and piperidine, can constrain the conformation of the side chain, potentially leading to a more favorable binding orientation.

Comparative Analysis Across Therapeutic Targets

The following table summarizes the key SAR findings for pyridinylalkylamine analogs across different biological targets, highlighting the versatility of this scaffold.

TargetPyridine Ring ModificationAlkyl Linker ModificationTerminal Amine ModificationKey FindingReference
MmpL3 (Antitubercular) Aryl substitution at the 4-position is beneficial.Isopropyl group can occupy a hydrophobic pocket.4,4-dimethyl-1,4-azasilinane is preferred over 4,4-dimethylpiperidine.Hydrophobic interactions in the S2 pocket are crucial for activity.[5]
DPP-4 (Antidiabetic) Substitution pattern on the pyridine is key to potency.Aminomethyl linker is a core feature.Not extensively varied in the cited study.Nanomolar potency and high selectivity over DPP-8 can be achieved.[3][4]
Bloom Helicase (Anticancer) 4-pyridinyl moiety is preferred over 2-pyridinyl or phenyl.Urea linker was found to be important.Not directly attached to the pyridine.A basic nitrogen in the pyridine ring is important for activity.[2]
Histamine H3 Receptor (CNS Disorders) Non-imidazole pyridine-containing antagonists have been developed.Varies among different antagonist series.Often incorporated into a cyclic structure (e.g., pyrrolidine).High affinity and selectivity for H3 receptors can be achieved.[7][8]

Experimental Methodologies

The synthesis and evaluation of pyridinylalkylamine analogs involve a series of well-established chemical and biological techniques.

General Synthetic Scheme

A common method for the synthesis of pyridinylalkylamines is through reductive amination. This typically involves the reaction of a pyridine-containing aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.

G Start Pyridine Aldehyde/Ketone + Amine Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Product Pyridinylalkylamine Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->Intermediate Reduction

Caption: A generalized workflow for the synthesis of pyridinylalkylamines via reductive amination.

Step-by-Step Protocol for Reductive Amination:

  • Reactant Preparation: Dissolve the pyridine aldehyde or ketone (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (CH2Cl2) or methanol (MeOH).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation

The biological activity of the synthesized analogs is typically assessed using a variety of in vitro and in vivo assays.

  • In Vitro Binding Assays: These assays measure the affinity of a compound for its target receptor or enzyme. For example, in the study of histamine H3 receptor antagonists, binding potencies were determined by the displacement of a radiolabeled ligand, such as [3H]-N-α-methylhistamine, from cloned human H3 receptors.

  • In Vitro Functional Assays: These assays determine whether a compound acts as an agonist or antagonist. For G-protein coupled receptors like the histamine H3 receptor, a common functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation.

  • In Vivo Models: The efficacy of lead compounds is evaluated in animal models of disease. For example, the antidepressant potential of 5-HT1A receptor agonists was examined using the forced swimming test in rats.[6]

Future Directions and Conclusion

The pyridinylalkylamine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The SAR insights gleaned from studies on diverse biological targets provide a valuable roadmap for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design ligands that fit precisely into the target's binding site.

  • Fragment-Based Drug Discovery: Identifying small fragments that bind to the target and then growing or linking them to create more potent leads.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health.
  • A new family of histamine H-3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. (2025, August 10). ResearchGate.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010, October 5). National Institutes of Health.
  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Institutes of Health.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ACS Publications.
  • H3 receptor antagonist. (n.d.). Wikipedia.
  • Synthesis and SAR of novel histamine H3 receptor antagonists. (n.d.). ElectronicsAndBooks.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.

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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Pyridine-2-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for the biological activity of novel pyridine-2-methylamine derivatives. The pyridine-2-methylamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, from infectious diseases to neuropharmacology.[1][2][3] A successful IVIVC is a cornerstone of modern drug development, enabling the prediction of a compound's in vivo efficacy from in vitro data, thereby accelerating lead optimization and reducing reliance on extensive animal testing.

This document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, emphasizing the creation of a self-validating system of assays to ensure data integrity and build a compelling case for a compound's therapeutic potential.

Section 1: Foundational In Vitro Characterization: Potency, Selectivity, and Early Safety

The initial phase of any drug discovery campaign is to ascertain the fundamental biological activity and potential liabilities of a compound series. For our pyridine-2-methylamine scaffold, this involves a tiered approach, starting with primary target engagement and expanding to broader cellular and safety-related assays.

Primary Target Engagement: The First Litmus Test

The choice of the primary assay is dictated by the therapeutic hypothesis. For instance, if the intended target is a bacterial enzyme like MmpL3, an inhibitor of the mycobacterial cell wall formation, a whole-cell-based assay is often the most physiologically relevant starting point.[1]

Illustrative Target: Antitubercular Activity

Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis (Mtb).[1] The primary in vitro assay would therefore be a Minimum Inhibitory Concentration (MIC) determination against the Mtb H37Rv strain.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation: Two-fold serial dilutions of the test compounds (e.g., from 64 µg/mL to 0.06 µg/mL) are prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb H37Rv to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Detection: A mixture of Alamar Blue and Tween 80 is added to each well. Plates are re-incubated for 24 hours.

  • Readout: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[1]

Causality Behind Experimental Choices:

  • Why MABA? It is a well-validated, colorimetric assay that is more sensitive and less cumbersome than traditional colony counting methods. The redox indicator, Alamar Blue, measures metabolic activity, providing a direct assessment of bacterial viability.

  • Why H37Rv? This is the standard, virulent laboratory strain of Mtb, ensuring that the data is comparable to a vast body of existing literature.

Early Safety Profiling: hERG Inhibition and Microsomal Stability

Early assessment of potential off-target effects and metabolic liabilities is crucial. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target, as its inhibition can lead to fatal cardiac arrhythmias. Metabolic stability in liver microsomes provides an early indication of how quickly the compound might be cleared from the body.

Table 1: Representative In Vitro Data for a Hypothetical Series of Pyridine-2-methylamine Derivatives

Compound IDMtb H37Rv MIC (µg/mL)hERG IC50 (µM)Human Liver Microsome Stability (% remaining after 60 min)
P2M-0014.0> 3085
P2M-0021.015.243
P2M-003 0.5 > 30 75
P2M-0048.02.51.5

Interpretation: Compound P2M-003 emerges as a promising lead, exhibiting high potency against Mtb, a clean hERG profile (IC50 > 30 µM is generally considered low risk), and good metabolic stability. In contrast, P2M-004 shows a significant hERG liability and is metabolically unstable, marking it for deprioritization.[1]

Section 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising candidates from in vitro screening must be evaluated in a living system to understand their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, their therapeutic efficacy.

Pharmacokinetic (PK) Studies

A PK study is essential to determine if the compound can achieve and maintain therapeutic concentrations in the body after administration.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Dosing: A single dose of the test compound (e.g., 10 mg/kg) is administered orally (p.o.) or intravenously (i.v.).

  • Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

  • Analysis: Plasma is isolated, and the concentration of the compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life) are calculated.

In Vivo Efficacy Models

The choice of efficacy model must be aligned with the therapeutic indication. For our antitubercular example, a murine model of Mtb infection is the gold standard.

Experimental Protocol: Murine Model of Chronic Tuberculosis

  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mtb H37Rv.

  • Treatment Initiation: Treatment begins 4-6 weeks post-infection, once a chronic infection is established.

  • Dosing: Compounds are administered daily via oral gavage for 4 weeks. A vehicle control group and a positive control group (e.g., isoniazid) are included.

  • Efficacy Readout: At the end of the treatment period, mice are euthanized, and the lungs and spleen are harvested. The bacterial load (Colony Forming Units, CFUs) in the organs is determined by plating serial dilutions of tissue homogenates onto Middlebrook 7H11 agar.

  • Analysis: Efficacy is measured as the log10 reduction in CFU in treated groups compared to the vehicle control.

Section 3: The Core of the Matter: Establishing the In Vitro-In Vivo Correlation

IVIVC is the process of developing a predictive mathematical relationship between an in vitro property of a dosage form and a relevant in vivo response. For early drug discovery, this often involves correlating in vitro potency (e.g., MIC or IC50) and in vivo efficacy (e.g., effective dose or plasma exposure).

The IVIVC Workflow

The following diagram illustrates the logical flow for establishing an IVIVC for our pyridine-2-methylamine series.

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation invitro_potency Primary Potency Assay (e.g., Mtb MIC) invitro_adme ADME Profiling (e.g., Microsomal Stability) ivivc_analysis IVIVC Analysis (Correlation & Modeling) invitro_potency->ivivc_analysis invitro_safety Safety Screening (e.g., hERG Assay) lead_selection Lead Candidate Selection invitro_safety->lead_selection Selects Candidates with Good Profile invivo_pk Pharmacokinetics (Murine Model) invivo_efficacy Efficacy Study (TB Infection Model) invivo_efficacy->ivivc_analysis lead_selection->invivo_pk Tests in Animals lead_optimization Lead Optimization (Rational Design) ivivc_analysis->lead_optimization Predicts In Vivo Efficacy

Caption: Workflow for establishing an in vitro-in vivo correlation.

Data Integration and Correlation

The goal is to determine if a change in an in vitro parameter corresponds to a predictable change in the in vivo outcome.

Table 2: Hypothetical Integrated Data for IVIVC Analysis

Compound IDIn Vitro MIC (µg/mL)In Vivo Efficacy (Log10 CFU Reduction @ 50 mg/kg)
P2M-0014.00.5
P2M-0021.01.8
P2M-003 0.5 2.5
P2M-00516.00.1
P2M-0060.1253.1

By plotting the in vitro MIC against the in vivo efficacy, we can visualize the correlation. A strong correlation (e.g., a high R² value in a regression analysis) suggests that the in vitro assay is a good predictor of in vivo performance. This relationship allows the research team to prioritize synthesizing and testing new analogues that are predicted to have superior in vivo activity based solely on their in vitro results, dramatically improving the efficiency of the drug discovery cycle.

This guide provides a robust, scientifically-grounded framework for establishing a meaningful IVIVC for novel pyridine-2-methylamine derivatives. By integrating carefully selected in vitro assays with well-designed in vivo experiments, research teams can make more informed decisions, accelerate the identification of promising drug candidates, and ultimately increase the probability of clinical success.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health (NIH). [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]

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A Comparative Guide to the Binding Kinetics of MmpL3 Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of tuberculosis drug discovery, the mycobacterial membrane protein Large 3 (MmpL3) has emerged as a critical and highly druggable target. This transporter's essential role in exporting mycolic acids, the building blocks of the unique mycobacterial cell wall, makes it a linchpin for bacterial viability.[1][2] A diverse arsenal of small molecule inhibitors has been developed to disrupt MmpL3 function, each with a unique chemical scaffold and mode of interaction. Understanding the nuances of how these inhibitors bind to their target is paramount for optimizing their efficacy and developing next-generation therapeutics.

This guide provides a comparative analysis of the binding kinetics of different MmpL3 inhibitors, offering insights into their mechanisms of action and the experimental methodologies used to characterize them. As a senior application scientist, my goal is to not only present the data but also to elucidate the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for fellow researchers.

The Landscape of MmpL3 Inhibitors: A Multi-pronged Attack on a Key Transporter

MmpL3 inhibitors are a structurally diverse group of molecules, broadly categorized into several chemical classes. While they all converge on inhibiting MmpL3, their specific binding interactions and the resulting kinetics can vary significantly. Some prominent classes include the adamantyl ureas (e.g., AU1235), ethylenediamines (e.g., SQ109), indolecarboxamides (e.g., NITD-349), and spiroindolones (e.g., SPIRO).[3][4]

The mechanism of inhibition is primarily believed to be the disruption of the proton motive force (PMF) that drives the transport of trehalose monomycolate (TMM), the substrate of MmpL3.[4][5] Many inhibitors are thought to bind within the transmembrane domain of MmpL3, obstructing the proton relay pathway essential for its transport function.[3]

Comparative Binding Kinetics: A Quantitative Look at Inhibitor Affinity

The affinity and kinetics of an inhibitor's binding to its target are critical determinants of its biological activity. Key parameters include the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). A lower K_d_ value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques that enable the real-time measurement of these kinetic parameters.[6] The following table summarizes available binding kinetics data for several key MmpL3 inhibitors, primarily determined by SPR. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

InhibitorChemical ClassK_d_ (µM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)Experimental MethodReference
SQ109Ethylenediamine1.65 ± 0.2Not ReportedNot ReportedComputational (MM/GBSA)[6]
AU1235Adamantyl Urea0.29 ± 0.04Not ReportedNot ReportedComputational (MM/GBSA)[6]
NITD-349Indolecarboxamide0.05Not ReportedNot ReportedComputational (MM/GBSA)[6]
SPIROSpiroindolone0.8Not ReportedNot ReportedComputational (MM/GBSA)[6]
ICA38Indolecarboxamide0.16 ± 0.02Not ReportedNot ReportedComputational (MM/GBSA)[6]
RimonabantPyrazole41.4 ± 5.2Not ReportedNot ReportedComputational (MM/GBSA)[6]

Note: The majority of publicly available quantitative kinetic data for MmpL3 inhibitors is derived from computational modeling (MM/GBSA). While these methods provide valuable estimates of binding affinity, experimentally determined values from techniques like SPR and BLI are crucial for validation.

Delving Deeper: Experimental Protocols for Binding Kinetics Analysis

To ensure scientific integrity and reproducibility, it is essential to follow robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for determining the binding kinetics of MmpL3 inhibitors using Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Experimental Workflow for MmpL3-Inhibitor Interaction Analysis

G cluster_prep Protein & Ligand Preparation cluster_exp Binding Kinetics Measurement cluster_analysis Data Analysis P1 Purify MmpL3 Protein E1 Immobilize MmpL3 on Sensor P1->E1 P2 Solubilize Inhibitor E2 Inject Inhibitor Series P2->E2 E1->E2 E3 Measure Association & Dissociation E2->E3 A1 Fit Sensorgram Data E3->A1 A2 Calculate kon, koff, Kd A1->A2 A3 Comparative Analysis A2->A3

Caption: Workflow for MmpL3 inhibitor binding kinetics analysis.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[6][7][8][9][10]

1. Materials and Reagents:

  • Purified and solubilized MmpL3 protein (ligand)
  • MmpL3 inhibitor (analyte) dissolved in an appropriate buffer (e.g., PBS with a low percentage of DMSO)
  • SPR instrument (e.g., Biacore, OpenSPR)
  • Sensor chip (e.g., CM5, NTA)
  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tagged proteins)
  • Running buffer (e.g., HBS-EP+)

2. Experimental Procedure:

3. Data Analysis:

Detailed Protocol: Biolayer Interferometry (BLI) Analysis

BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the tip of a biosensor.[11][12]

1. Materials and Reagents:

  • Purified and biotinylated MmpL3 protein (ligand) or His-tagged MmpL3
  • MmpL3 inhibitor (analyte)
  • BLI instrument (e.g., Octet)
  • Streptavidin (SA) or Ni-NTA biosensors
  • 96-well or 384-well microplates
  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

2. Experimental Procedure:

3. Data Analysis:

Structural Insights into Inhibitor Binding: Visualizing the Molecular Interactions

The advent of high-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), has provided unprecedented views of how inhibitors bind to MmpL3.[13][14] These structures reveal that many inhibitors occupy a common binding pocket within the transmembrane domain, often interacting with key residues involved in proton translocation.

For instance, the structure of MmpL3 in complex with SQ109 shows the inhibitor lodged deep within the central channel of the transmembrane domain.[5] This strategic positioning allows it to physically obstruct the proton relay pathway, effectively shutting down the transporter's engine. Similarly, structures with other inhibitors like NITD-349 and SPIRO reveal that they also target this crucial proton translocation channel.[15]

The following diagram illustrates the general binding site of many MmpL3 inhibitors within the transmembrane domain.

G cluster_MmpL3 MmpL3 Transmembrane Domain TM_helices Transmembrane Helices Proton_Channel Proton Relay Channel TM_helices->Proton_Channel Binding_Pocket Inhibitor Binding Pocket Proton_Channel->Binding_Pocket Inhibitor MmpL3 Inhibitor Inhibitor->Binding_Pocket Binds and Blocks

Caption: MmpL3 inhibitor binding within the proton channel.

This structural understanding is invaluable for explaining the mechanism of action and for guiding the rational design of new inhibitors with improved affinity and specificity. For example, knowing the specific residues that form the binding pocket allows for the design of molecules with complementary chemical features, potentially leading to stronger and more durable interactions.

Conclusion: A Path Forward in MmpL3-Targeted Drug Discovery

The comparative analysis of the binding kinetics of different MmpL3 inhibitors provides a crucial framework for understanding their therapeutic potential. By employing robust biophysical techniques like SPR and BLI, researchers can obtain high-quality kinetic data that, when integrated with structural information, offers a comprehensive picture of the inhibitor-target interaction. This knowledge is not merely academic; it is the bedrock upon which the next generation of life-saving anti-tuberculosis drugs will be built. The continued exploration of the diverse chemical space of MmpL3 inhibitors, coupled with a deep understanding of their binding kinetics, holds the promise of overcoming the challenge of drug-resistant tuberculosis.

References

  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport. PubMed Central. Available at: [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Quantification of in vitro interactions between MmpL3 and binding... ResearchGate. Available at: [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Available at: [Link]

  • Molecular Mechanisms of MmpL3 Function and Inhibition. PMC. Available at: [Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). PMC. Available at: [Link]

  • Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. Sartorius. Available at: [Link]

  • What are MmpL3 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Comparison of inhibitor binding sites in MmpL3. (a) Superposition of... ResearchGate. Available at: [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. Available at: [Link]

  • BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech. Available at: [Link]

  • Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target. PubMed Central. Available at: [Link]

  • Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. YouTube. Available at: [Link]

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. Available at: [Link]

  • Biolayer Interferometry for DNA-Protein Interactions. Protocols.io. Available at: [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Biolayer Interferometry (BLI). Center for Macromolecular Interactions - Harvard University. Available at: [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. Available at: [Link]

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Benchmarking the antitubercular activity of novel pyridine derivatives against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurging Threat of Tuberculosis and the Quest for Novel Therapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for significant morbidity and mortality worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has critically undermined the efficacy of current first-line therapeutic regimens, creating an urgent need for the discovery and development of novel antitubercular agents with alternative mechanisms of action.[1][2] Standard first-line treatment for drug-susceptible TB involves a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol.[3][4][5] However, the lengthy treatment duration and the rise of resistance necessitate a robust pipeline of new chemical entities.[2]

Pyridine-containing compounds have emerged as a promising class of heterocyclic molecules with demonstrated potent antitubercular activity.[1][6] Their versatile chemical scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Several pyridine derivatives have shown excellent activity against both drug-sensitive and drug-resistant strains of Mtb, making them attractive candidates for further investigation.[1][6] This guide provides a comprehensive framework for benchmarking the in vitro antitubercular activity of novel pyridine derivatives against the standard first-line anti-TB drugs. We will detail the experimental protocols for determining antimycobacterial potency and host cell cytotoxicity, present a comparative analysis of the data, and discuss the established mechanisms of action of the standard drugs.

Experimental Design for a Robust Comparative Analysis

A rigorous and standardized experimental workflow is paramount for the accurate assessment of novel antitubercular candidates. The following protocols outline the key steps for determining the Minimum Inhibitory Concentration (MIC) and the Selectivity Index (SI), two critical parameters in early-stage drug discovery.

Workflow for In Vitro Antitubercular Activity and Cytotoxicity Screening

G cluster_0 Antitubercular Activity cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Prepare M. tuberculosis H37Rv culture B Perform serial dilutions of pyridine derivatives and standard drugs in 96-well plates A->B C Inoculate plates with M. tuberculosis suspension B->C D Incubate plates at 37°C C->D E Determine MIC using Resazurin Microtiter Assay (REMA) D->E K Calculate Selectivity Index (SI = CC50 / MIC) E->K F Culture mammalian cell line (e.g., Vero, HepG2) G Expose cells to serial dilutions of pyridine derivatives and standard drugs F->G H Incubate plates at 37°C with 5% CO2 G->H I Assess cell viability using MTT or Resazurin assay H->I J Calculate CC50 (50% cytotoxic concentration) I->J J->K

Caption: Experimental workflow for MIC and SI determination.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of antitubercular compounds.[7][8]

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

    • 96-well microtiter plates

    • Novel pyridine derivatives and standard drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)

    • Resazurin sodium salt solution (0.01% w/v)[7]

  • Procedure:

    • Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth directly in the 96-well plates.[7]

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.[7]

    • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Seal the plates and incubate at 37°C for 7-10 days.

    • After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.[7]

    • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[7]

2. Assessment of Cytotoxicity against Mammalian Cells

Cytotoxicity assays are crucial for evaluating the potential toxicity of drug candidates to host cells.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[12][13]

  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Novel pyridine derivatives and standard drugs

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compounds and standard drugs for 24-48 hours.

    • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Calculation of the Selectivity Index (SI)

The Selectivity Index is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the MIC.[14][15] A higher SI value is desirable, as it suggests that the compound is more toxic to the bacteria than to the host cells.[15]

SI = CC50 / MIC

Comparative Data Analysis

The following table presents hypothetical data to illustrate how to benchmark the antitubercular activity of novel pyridine derivatives against standard drugs.

CompoundMIC (µg/mL) against Mtb H37RvCC50 (µg/mL) against Vero cellsSelectivity Index (SI)
Novel Pyridine Derivative 1 0.78>100>128
Novel Pyridine Derivative 2 1.568554.5
Isoniazid 0.05150030000
Rifampicin 0.15005000
Pyrazinamide 25>2000>80
Ethambutol 2.5>2000>800

Note: The presented values are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.

Mechanistic Insights into Standard Antitubercular Drugs

Understanding the mechanisms of action of standard drugs provides a valuable context for evaluating novel compounds.

Core Structure of a Pyridine Derivative

G Pyridine_Core

Caption: Generalized structure of a pyridine derivative.

Mechanisms of Action of First-Line Anti-TB Drugs
  • Isoniazid (INH): Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[16][17][18][19] The activated form of isoniazid inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[17][20]

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Leads to

Caption: Simplified mechanism of action of Isoniazid.

  • Rifampicin (RIF): Rifampicin inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[21][22][23][24] It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription.[21][22]

  • Pyrazinamide (PZA): Pyrazinamide is also a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[25][26][27][28][29] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis.[25][26] Its activity is more pronounced in the acidic environment of macrophages.[25][26]

  • Ethambutol (EMB): Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, an essential component of the mycobacterial cell wall.[30][31][32][33] This disruption of the cell wall synthesis leads to increased permeability and loss of viability.[30][31][33]

Conclusion

The systematic benchmarking of novel pyridine derivatives against standard antitubercular drugs is a critical step in the drug discovery process. The protocols and comparative framework outlined in this guide provide a robust methodology for evaluating the potential of these promising compounds. A thorough understanding of their in vitro activity, selectivity, and, ultimately, their mechanism of action will be instrumental in identifying lead candidates for further preclinical and clinical development in the global fight against tuberculosis.

References

  • National Guidelines for Management of Drug Resistant TB - Central Tuberculosis Division. (2025, January 13).
  • Essential first-line antituberculosis drugs. In: Treatment of Tuberculosis: Guidelines. (4th ed.). (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024, October 3). PubMed Central. Retrieved from [Link]

  • Ethambutol. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • Isoniazid. (2024, February 16). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models. (2013, May 7). PLOS ONE. Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (2015). Journal of Clinical Microbiology. Retrieved from [Link]

  • Rifampin. (2023, November 12). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers in Microbiology. Retrieved from [Link]

  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. (2015). European Respiratory Journal. Retrieved from [Link]

  • What is the mechanism of action (Moa) of Rifampicin (rifampin)? (2025, May 26). Dr.Oracle. Retrieved from [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • What is the mechanism of Pyrazinamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Retrieved from [Link]

  • What is the mechanism of Ethambutol Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved from [Link]

  • What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye. (2023). PubMed Central. Retrieved from [Link]

  • Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Retrieved from [Link]

  • Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • What is the mechanism of action (Moa) of Pyrazinamide? (2025, May 26). Dr.Oracle. Retrieved from [Link]

  • Pyrimidine derivatives with antitubercular activity. UCL Discovery. Retrieved from [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle. Retrieved from [Link]

  • Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. (2022). MDPI. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). ACS Omega. Retrieved from [Link]

  • Tuberculosis (TB) Treatment & Management. (2024, October 31). Medscape. Retrieved from [Link]

  • Ethambutol. Wikipedia. Retrieved from [Link]

  • Cyto‐genotoxicity Assessment of Potential Anti‐tubercular Drug Candidate Molecule‐trans‐cyclohexane‐1, 4. (2014). Toxicology International. Retrieved from [Link]

  • What is the mechanism of Rifampin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. (2022). PubMed Central. Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (2015). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). PubMed Central. Retrieved from [Link]

  • Mechanisms of isoniazid resistance in Mycobacterium tuberculosis. (1998). PubMed. Retrieved from [Link]

  • Isoniazid. Wikipedia. Retrieved from [Link]

  • Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis. (2018). PubMed Central. Retrieved from [Link]

  • Lethal dose and selectivity index calculation of most active compounds (N9 and N18). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023, June 2). PubMed Central. Retrieved from [Link]

  • Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2020). Molecules. Retrieved from [Link]

  • Guide for New TB Drugs Version 4.0. (2019). endTB. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2012). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

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  • Management of tuberculosis. Wikipedia. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Methyl-1-pyridin-4-yl-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride. As a specialized chemical used in advanced research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management.

Section 1: Hazard Identification and Immediate Safety Precautions

This compound, like many amine hydrochlorides used in research, must be treated as a hazardous substance until comprehensive toxicological data is available. Based on the chemical class, it should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause skin and serious eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times during handling and disposal.

Required Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against chemical exposure. The following table details the minimum required PPE and the rationale for its use.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant nitrile gloves.[4][5]Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[1][2] Always inspect gloves for tears or degradation before use.
Body Protection A standard laboratory coat.[4][5]Protects against contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of any fine dust from the solid compound or aerosols from its solutions.[4][5]

Section 2: The Core Principle: Segregation and Containment

The cornerstone of safe chemical waste management is the strict segregation of different waste streams.[4][6] Improperly mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.

This compound waste must be kept separate from:

  • Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.[1]

  • Strong Bases: Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine which may have different physical properties and reactivity.

  • Other Incompatible Waste Streams: Unless explicitly permitted by your institution's safety office, do not mix this waste with other chemical wastes.[7]

All waste must be collected in dependable, compatible containers that are kept securely closed except when adding waste.[6]

Section 3: Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to manage it as regulated hazardous chemical waste, destined for collection and disposal by a licensed environmental services contractor.[4][5][8] Under no circumstances should this chemical or its solutions be poured down the drain. [8]

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • Waste this compound (solid, solution, or contaminated materials).

  • Designated hazardous waste container (e.g., high-density polyethylene - HDPE).

  • Hazardous waste labels (as required by your institution and the EPA).

  • Full PPE as specified in Table 1.

Procedure:

  • Don PPE: Before handling any materials, put on all required PPE as detailed in Section 1.1.

  • Prepare Waste Container:

    • Select a clean, leak-proof container compatible with the chemical.[9]

    • Affix a hazardous waste label. Fill in the generator's name, location, and the date you first add waste to the container. The chemical name must be written out in full: "this compound." Avoid using abbreviations.

  • Transfer Waste:

    • For Solid Waste: Working in a fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust.[4]

    • For Liquid Waste (Solutions): Carefully pour the liquid waste into the designated container, using a funnel if necessary to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]

    • For Contaminated Materials: Place any contaminated items such as gloves, absorbent pads, or disposable labware into the solid waste container.[9]

  • Seal and Store:

    • Securely seal the container cap. Keep the container closed at all times except when actively adding waste.[6][8]

    • Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA) that is at or near the point of generation.[8] This area must be under the direct supervision of laboratory personnel.[9]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check your local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][10]

Section 4: Managing Spills and Empty Containers

Accidents can happen, and a clear plan for managing spills and empty containers is essential.

Small Spill Cleanup
  • Ensure the area is well-ventilated and restrict access.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Clean the affected area with an appropriate solvent (e.g., water and detergent), and collect the cleaning materials and rinsate as hazardous waste.

  • All materials used for cleanup must be disposed of as hazardous waste.[11]

Empty Container Disposal

The regulations for disposing of "empty" hazardous waste containers are complex.[6]

  • A container that held this compound is not considered "empty" just because it has been poured out.[11]

  • To be disposed of as non-hazardous trash, the container must be triple-rinsed with a suitable solvent (like water) that can remove the chemical.[11]

  • Crucially, all rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste. [6][11]

  • After triple-rinsing, deface or remove all hazardous labels from the container before placing it in the regular trash.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_action Collection & Containment Protocol cluster_final Final Disposition A Waste Generated (this compound) B Identify as Hazardous Chemical Waste (Consult SDS & EHS) A->B C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Incompatible Waste (Oxidizers, Bases) C->D E Package in Labeled, Compatible Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Pickup from Institutional EHS F->G H Licensed Hazardous Waste Vendor Disposal (Incineration) G->H

Caption: Logical workflow for the safe disposal of the subject compound.

Section 5: Regulatory Framework and Institutional Authority

In the United States, the management and disposal of hazardous laboratory waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][12] Academic institutions may operate under specific rules, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in laboratories.[10]

While this guide provides a scientifically sound framework, it is not a substitute for local regulations and institutional policies. Your institution's Environmental Health and Safety (EHS) department is the final authority on chemical waste disposal. Always consult your EHS office for specific procedures, container types, labeling requirements, and pickup schedules.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]

  • Safety Data Sheet. (2010, October 29). Thermo Fisher Scientific. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS. Retrieved from [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

Sources

Safeguarding Your Research: A Guide to Handling (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for managing (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride, a compound of interest for its potential applications. As your partner in scientific advancement, we are committed to furnishing you with the knowledge to navigate the complexities of laboratory safety with confidence and precision.

Understanding the Hazard Profile

The primary hazards associated with compounds of this class include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][2]

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Systemic toxicity may occur following ingestion or dermal absorption.[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[2]Chemical-resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.[4]N95 or higher-rated dust mask.
Solution Preparation and Transfers Chemical safety goggles and a face shield.[1]Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.Work in a certified chemical fume hood.
Large-Scale Reactions (>1 L) Chemical safety goggles and a face shield.[1]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[5]Use in a well-ventilated area with local exhaust ventilation or a supplied-air respirator.[6]
Spill Cleanup Chemical safety goggles and a face shield.[1]Chemical-resistant gloves.[1]Chemical-resistant suit or coveralls.[5]Air-purifying respirator with appropriate cartridges or SCBA for large spills.[5]
The Rationale Behind Your Protection:
  • Eye and Face Protection: The potential for severe eye damage necessitates the use of chemical safety goggles at a minimum.[1][2] A face shield provides an additional barrier against splashes during liquid handling.[1]

  • Hand Protection: Chemical-resistant gloves are your first line of defense against skin contact.[6] Nitrile gloves offer good resistance to a range of chemicals, but it is always advisable to consult the glove manufacturer's compatibility chart.

  • Body Protection: A laboratory coat protects your street clothes and skin from minor spills and contamination.[4] For larger scale work or situations with a higher risk of splashing, a chemical-resistant apron or suit is essential.[5]

  • Respiratory Protection: Handling the solid material can generate dust, which may be harmful if inhaled.[2] A dust mask mitigates this risk. For all solution-based work, a chemical fume hood is mandatory to prevent inhalation of vapors or aerosols.

Procedural Guidance for Safe Handling and Disposal

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible.[7][8] Designate a specific area for handling, preferably within a chemical fume hood.

  • Donning PPE: Put on your laboratory coat, followed by safety goggles and any additional face protection. Don gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Handling the Compound:

    • Solids: When weighing, use a spatula and handle the compound gently to minimize dust generation. Work within a ventilated enclosure if possible.

    • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Always pour liquids carefully to prevent spills.

  • Doffing PPE: Remove gloves first, peeling them off from the cuff to avoid touching the outer contaminated surface. Remove your lab coat and then your eye protection. Wash your hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[8][9]

  • Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[3][8]

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[8][9] Never pour chemical waste down the drain.[8]

Emergency Operational Plan

Spill Response:

For a minor spill (a few grams or milliliters in a contained area):

  • Alert: Inform colleagues in the immediate vicinity.[7]

  • Evacuate: If necessary, evacuate the immediate area.

  • Protect: Don the appropriate PPE as outlined in the table above.[10]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[7][8]

  • Clean: Once absorbed, carefully sweep the material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and wipe dry.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[11]

For a major spill (large quantity or outside of a contained area):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[11][12]

  • Isolate: Close the laboratory doors to contain the spill.[12]

  • Report: Contact your institution's emergency response team or EHS department immediately.[11][12] Provide details of the spilled chemical and its location.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection A Start: Handling this compound B Assess Scale of Operation A->B C Small Scale (mg to g) Weighing/Aliquoting B->C Small D Medium Scale Solution Prep/Transfers B->D Medium E Large Scale (>1L) Reaction/Spill B->E Large F Standard PPE: Lab Coat, Safety Goggles, Nitrile Gloves C->F G Enhanced PPE: Add Face Shield & Chemical Apron Work in Fume Hood D->G H Maximum PPE: Chemical Suit, Heavy-Duty Gloves, Respiratory Protection E->H

Caption: PPE selection workflow based on the scale of the operation.

References

  • 2-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [URL not available in search results]
  • 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2) Safety Data Sheets. Echemi. [URL not available in search results]
  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [URL not available in search results]
  • Pyridine - Safety Data Sheet. Carl ROTH. [URL not available in search results]
  • Chemical Spills - Emergency Management. Florida State University. [URL not available in search results]
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL not available in search results]
  • SAFETY DATA SHEET. MilliporeSigma. [URL not available in search results]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL not available in search results]
  • Bonus Video 001 - PPE and Chemical Handling. YouTube. [URL not available in search results]
  • Chemical Spill Procedures. Princeton EHS. [URL not available in search results]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL not available in search results]
  • Personal Protective Equipment (PPE). CHEMM. [URL not available in search results]
  • Hazardous Material Spill | Emergency Information. Weill Cornell Medicine. [URL not available in search results]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL not available in search results]
  • SAFETY DATA SHEET. Fisher Scientific. [URL not available in search results]
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [URL not available in search results]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride
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(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.